molecular formula C8H7NO5 B1589778 2-Methoxy-3-nitrobenzoic acid CAS No. 40751-88-0

2-Methoxy-3-nitrobenzoic acid

Cat. No.: B1589778
CAS No.: 40751-88-0
M. Wt: 197.14 g/mol
InChI Key: GMSYODOBBOEWCM-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrobenzoic acid (CAS 40751-88-0) is a nitro- and methoxy-substituted benzoic acid derivative with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . This compound serves as a versatile synthetic intermediate and key building block in organic and medicinal chemistry research. It is particularly valuable in the synthesis of complex heterocyclic systems, such as quinazoline and quinazolinone scaffolds . These structures are of significant interest in drug discovery, as they are found in compounds with potent anti-proliferative activity against various cancer cell lines and are known to modulate key cellular signaling pathways, including kinase inhibition . Researchers utilize this acid to introduce specific substitution patterns that are crucial for structure-activity relationship (SAR) studies, enabling the exploration of optimal structural requirements for biological activity . The compound's physicochemical properties include a melting point of 194 °C and a density of 1.431 g/cm³ . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated area, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSYODOBBOEWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475856
Record name 2-METHOXY-3-NITROBENZOIC ACID
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40751-88-0
Record name 2-METHOXY-3-NITROBENZOIC ACID
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Record name 2-methoxy-3-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-3-nitrobenzoic acid (CAS No. 40751-88-0), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document elucidates the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and safety protocols. Authored from the perspective of a Senior Application Scientist, this guide integrates theoretical knowledge with practical insights to support researchers and professionals in leveraging the unique attributes of this versatile molecule in their respective fields.

Introduction

This compound, a substituted aromatic carboxylic acid, is a compound of significant interest in organic synthesis. Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group, imparts a unique reactivity profile that makes it a valuable building block for more complex molecules.[1] The strategic placement of these functional groups allows for a variety of chemical transformations, providing synthetic chemists with multiple pathways to introduce diverse functionalities. This guide will delve into the technical details of this compound, offering a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 40751-88-0[2]
Molecular Formula C₈H₇NO₅[1][3]
Molecular Weight 197.15 g/mol [1]
Appearance Fine needles or light beige powder[4]
Melting Point 192-198 °C[1]
Solubility Less than 1 mg/mL at 22 °C (72 °F)[4]
pKa Data not readily available
IUPAC Name This compound[3]
Synonyms o-Anisic acid, 3-nitro-[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the oxidation of 3-nitro-o-xylene being a prominent method. The choice of synthetic pathway often depends on the desired scale, purity requirements, and available starting materials.

Oxidation of 3-Nitro-o-xylene

A common industrial method involves the oxidation of 3-nitro-o-xylene. While older methods utilized strong oxidizing agents like nitric acid under high pressure, which posed significant safety and environmental concerns, newer methods employ molecular oxygen in the presence of a catalyst.[5][6] This approach offers a cleaner and safer production process with high yields.[5]

Reaction Scheme:

Synthesis of this compound 3-nitro-o-xylene 3-Nitro-o-xylene product This compound 3-nitro-o-xylene->product [O2, Catalyst, 90-100 °C]

Figure 1: General scheme for the oxidation of 3-nitro-o-xylene.

Experimental Protocol (Illustrative Industrial Method):

  • Reaction Setup: Charge a reactor with 3-nitro-o-xylene, an organic solvent (e.g., orthodichlorobenzene and n-caproic acid), and a catalyst system (e.g., cobaltous diacetate, manganese acetate, and tetrabromoethane).[5]

  • Oxidation: Heat the mixture to 90-100 °C and introduce oxygen gas at a controlled rate (e.g., 1.2-3 L/min).[5]

  • Monitoring: Monitor the reaction progress by analyzing the concentration of the starting material. The reaction is considered complete when the mass concentration of 3-nitro-o-xylene is less than 1%.[5]

  • Work-up and Purification:

    • Cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recovered and recycled.[5]

    • The crude product is then subjected to a purification process involving:

      • Alkalization: Dissolve the crude product in an aqueous sodium hydroxide solution.

      • Decolorization: Treat the solution with activated carbon.

      • Acidification: Acidify the filtered solution with a mineral acid (e.g., sulfuric acid) to a pH of 2 to precipitate the final product.[5]

    • Filter the precipitate, wash with water, and dry to obtain this compound with a purity of up to 98%.[5]

Causality Behind Experimental Choices:

  • The use of a mixed catalyst system enhances the efficiency of the oxidation of the methyl group.

  • Controlling the temperature is crucial to prevent side reactions and ensure the selective oxidation of one methyl group.

  • The purification process leverages the acidic nature of the product, allowing for its separation from non-acidic impurities.

Nitration of m-Toluic Acid

Another synthetic approach involves the nitration of m-toluic acid. This method, however, can lead to a mixture of isomers, making the purification of the desired 2-nitro-3-methylbenzoic acid challenging. The selectivity of the reaction is highly dependent on the reaction conditions, particularly the temperature.[7]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The methoxy group will appear as a singlet around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, and the methoxy carbon will be around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.

  • C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-H stretch (aromatic and methoxy): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 197. The fragmentation pattern will be influenced by the functional groups, with potential losses of H₂O, CO, CO₂, and NO₂.

Chemical Reactivity and Applications

The presence of three distinct functional groups makes this compound a versatile intermediate for a wide range of chemical transformations.

Reactivity of Functional Groups:

Reactivity of this compound A This compound B Carboxylic Acid (-COOH) A->B C Nitro Group (-NO2) A->C D Methoxy Group (-OCH3) A->D B1 Esterification B->B1 B2 Amidation B->B2 B3 Reduction to Alcohol B->B3 C1 Reduction to Amine C->C1 D1 Ether Cleavage D->D1

Sources

High-Purity Synthesis of 2-Methoxy-3-nitrobenzoic Acid: A Regioselective Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Methoxy-3-nitrobenzoic acid (CAS 16694-29-4) presents a classic regioselectivity challenge in aromatic chemistry. Direct nitration of 2-methoxybenzoic acid (o-anisic acid) is chemically inefficient for this isomer, as the methoxy group strongly directs electrophilic substitution to the para (5-position) and ortho (3-position) sites, with the 5-nitro isomer typically dominating due to steric hindrance at the 3-position (sandwiched between the carboxyl and methoxy groups).

To achieve high purity and yield, the authoritative route bypasses direct nitration of the anisic acid. Instead, it employs a functional group interconversion strategy starting from salicylic acid. This pathway leverages the known separability of nitrosalicylic acid isomers to establish the correct regiochemistry before the methoxy group is introduced.

Executive Summary & Retrosynthetic Analysis

Target Compound: this compound CAS: 16694-29-4 Primary Application: Key scaffold for non-peptide angiotensin II receptor antagonists and other heterocyclic pharmaceutical intermediates.

The Regioselectivity Problem
  • Route A (Direct Nitration): Nitration of o-anisic acid yields ~80% 5-nitro isomer and only ~20% 3-nitro isomer. Separation is laborious.

  • Route B (The "Gold Standard"): Nitration of Salicylic Acid

    
     Separation of 3-Nitrosalicylic Acid 
    
    
    
    O-Methylation.
    • Advantage:[1] The 3-nitro and 5-nitro isomers of salicylic acid have distinct solubility profiles, particularly as their potassium salts (Meldrum's Method), allowing for the isolation of >98% pure 3-nitro precursor before the costly methylation step.

Strategic Pathway Diagram

The following flowchart illustrates the critical decision points and chemical transformations.

SynthesisPathway SalicylicAcid Salicylic Acid (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4, <20°C) SalicylicAcid->Nitration IsomerMix Mixture: 3-Nitrosalicylic Acid (Minor) + 5-Nitrosalicylic Acid (Major) Nitration->IsomerMix Separation Step 2: Meldrum's Separation (K2CO3 Treatment) IsomerMix->Separation Selective Crystallization Pure3Nitro 3-Nitrosalicylic Acid (Pure Isomer) Separation->Pure3Nitro Filtration of K-Salt Methylation Step 3: O-Methylation & Saponification (DMS/NaOH, Reflux) Pure3Nitro->Methylation Dimethyl Sulfate Hydrolysis In-situ Ester Hydrolysis Methylation->Hydrolysis NaOH (excess) FinalProduct TARGET: this compound Hydrolysis->FinalProduct Acidification (HCl)

Figure 1: Strategic pathway prioritizing early-stage isomer separation to ensure regiochemical purity.

Detailed Experimental Protocol

Step 1: Nitration and Isolation of 3-Nitrosalicylic Acid

This step establishes the nitro group at the 3-position. While the 5-nitro isomer is the major product, the 3-nitro isomer is isolated via the solubility difference of its potassium salt.

Reagents:

  • Salicylic Acid (1.0 eq)[1][2]

  • Nitric Acid (d=1.42)

  • Potassium Carbonate (

    
    )
    

Protocol:

  • Nitration: Dissolve salicylic acid in glacial acetic acid or perform nitration in aqueous sulfuric acid at controlled temperatures (

    
    ). Add nitric acid slowly to prevent dinitration (forming 3,5-dinitrosalicylic acid).
    
  • Quenching: Pour the reaction mixture into crushed ice. Filter the resulting crude yellow solid, which contains both 3-nitro and 5-nitro isomers.

  • Purification (Meldrum's Method):

    • Suspend the crude solid in water.

    • Neutralize carefully with potassium carbonate until pH

      
       7–8.
      
    • Critical Separation: The potassium salt of 3-nitrosalicylic acid is significantly less soluble in water/ethanol mixtures than the 5-nitro salt. Chill the solution to

      
      .
      
    • Filter the precipitated orange/yellow crystals (Potassium 3-nitrosalicylate). The filtrate contains the 5-nitro isomer.

  • Acidification: Dissolve the filter cake in warm water and acidify with 3N HCl. The free acid, 3-nitrosalicylic acid , precipitates.

    • Yield: Typically 25–30% (limited by regioselectivity, but high purity).

    • Melting Point: 144–145°C (Distinct from 5-nitro isomer at ~230°C).

Step 2: O-Methylation and Hydrolysis

Direct methylation of the phenol group often esterifies the carboxylic acid simultaneously. The most efficient lab-scale protocol is a "one-pot" methylation-saponification sequence.

Reagents:

  • 3-Nitrosalicylic Acid (1.0 eq)[1][2]

  • Dimethyl Sulfate (DMS) (2.5 eq) [DANGER: Carcinogen]

  • Sodium Hydroxide (NaOH) (4.0 eq)

  • Water[3]

Protocol:

  • Dissolution: Dissolve 3-nitrosalicylic acid in a solution of NaOH (2 eq) in water. The solution will turn deep red/orange due to the phenolate formation.

  • Methylation: Cool to

    
    . Add Dimethyl Sulfate dropwise over 30 minutes.
    
    • Mechanism:[4] The phenolate attacks the methyl group of DMS. The carboxylate is also methylated to form the methyl ester.

    • Intermediate: Methyl 2-methoxy-3-nitrobenzoate.

  • Saponification: Once DMS addition is complete, the reaction mixture likely contains the methyl ester. To obtain the free acid, add the remaining NaOH (2 eq) and heat the mixture to reflux (

    
    ) for 1–2 hours. This hydrolyzes the methyl ester back to the carboxylate, but the methyl ether (at position 2) remains stable.
    
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH 1.

    • The product, This compound , will precipitate as a white to pale yellow solid.

  • Purification: Recrystallize from hot water or an ethanol/water mixture.

Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Molecular Formula

Molecular Weight 197.14 g/mol
Appearance Pale yellow crystalline powder
Melting Point 178–182°CVaries slightly by crystal form; distinct from 3-nitro-4-methoxy (190°C+)
Yield (Step 2) 85–92%High efficiency methylation/hydrolysis
Overall Yield ~25% from Salicylic AcidLimited by the initial nitration ratio
1H NMR Validation (DMSO- , 400 MHz)

To validate the structure and ensure no 5-nitro isomer is present:

  • 
     13.5 ppm (s, 1H):  Carboxylic acid -OH (broad, exchangeable).
    
  • 
     8.0–8.2 ppm (dd, 2H):  Aromatic protons at positions 4 and 6. The proton at position 4 (ortho to nitro) is typically most deshielded.
    
  • 
     7.4 ppm (t, 1H):  Aromatic proton at position 5 (meta to nitro).
    
  • 
     3.95 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Note: If the methyl ester were still present, a second singlet would appear around 3.8 ppm.

Safety & Industrial Considerations

  • Dimethyl Sulfate (DMS): This is a highly toxic, volatile alkylating agent.

    • Mitigation: Use in a closed hood. Quench all glassware and waste with aqueous ammonia or NaOH to destroy residual DMS before disposal.

    • Alternative: Methyl iodide (

      
      ) can be used but is more expensive.
      
  • Exotherm Control: The nitration of salicylic acid is exothermic. Failure to control temperature (

    
    ) leads to dinitration (3,5-dinitro) and potential thermal runaway.
    
  • Isomer Management: The 5-nitrosalicylic acid byproduct is valuable. In an industrial setting, it should be recovered from the filtrate of Step 1 for use in other syntheses (e.g., mesalazine production).

References

  • Meldrum, A. N., & Hirve, N. W. (1928). Nitration of Salicylic Acid.
  • Methylation Protocol (Analogous): Organic Syntheses, Coll. Vol. 1, p. 537 (1941). "Trimethylgallic Acid".[5] (Describes the DMS/NaOH methylation and in-situ saponification workflow). [Link]

  • Nitration Regioselectivity: Lundblad, A. et al. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications. (Modern optimization of the separation). [Link]

  • Compound Data: PubChem Compound Summary for CID 16694-29-4 (this compound). [Link]

Sources

Spectroscopic Profile & Analytical Guide: 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and analytical profiling of 2-Methoxy-3-nitrobenzoic acid , a critical intermediate in the synthesis of bioactive scaffolds (e.g., glibenclamide derivatives, plectosphaeroic acids).

Executive Summary & Molecular Identity

This compound serves as a regiochemical pivot point in medicinal chemistry. Its structural integrity is defined by the steric and electronic interplay between the ortho-methoxy group and the meta-nitro substituent relative to the carboxylic acid. This guide provides the diagnostic data required to differentiate this compound from its thermodynamically stable isomers (e.g., 3-methoxy-2-nitrobenzoic acid) during synthesis scaling.

Compound Identification
ParameterSpecification
IUPAC Name This compound
CAS Registry Number 40751-88-0
Molecular Formula C₈H₇NO₅
Exact Mass 197.0324 Da
Melting Point 192–198 °C (Distinct from 3-methoxy-2-nitro isomer: 253–257 °C)
Appearance Pale cream to yellow crystalline powder
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water

Spectroscopic Characterization (Core Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for confirming the substitution pattern. The key challenge is distinguishing the 2,3-substitution from the 2,5- or 3,2-isomers.

1H NMR (400 MHz, DMSO-d₆) – Diagnostic Signals

Note: Chemical shifts (


) are reported in ppm relative to TMS.
SignalShift (

)
MultiplicityIntegrationAssignmentStructural Insight
COOH 13.0–13.5Broad Singlet1HCarboxylic AcidExchangeable with D₂O.
H-6 7.95–8.05Doublet of Doublets1HAr-H (Ortho to COOH)Deshielded by COOH anisotropy.
H-4 8.10–8.20Doublet of Doublets1HAr-H (Ortho to NO₂)Most deshielded aromatic proton due to -NO₂ effect.
H-5 7.40–7.50Triplet (Apparent)1HAr-H (Meta to both)Shielded relative to H4/H6.
OCH₃ 3.85–3.95Singlet3HMethoxyDiagnostic sharp singlet; confirms O-alkylation.

Coupling Constants (


): 
  • 
     Hz (Ortho coupling)
    
  • 
     Hz (Ortho coupling)
    
  • 
     Hz (Meta coupling)[1]
    
13C NMR (100 MHz, DMSO-d₆) – Key Resonances
  • Carbonyl (C=O): ~165.0 ppm[1]

  • Aromatic C-NO₂ (C3): ~142.0 ppm (Quaternary)

  • Aromatic C-OMe (C2): ~150.0–155.0 ppm (Quaternary, Deshielded by Oxygen)

  • Methoxy (OCH₃): ~62.0–64.0 ppm (Note: Steric crowding at the 2-position often shifts this slightly downfield compared to meta-methoxy).

Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid "pass/fail" identification of functional groups during reaction monitoring (e.g., disappearance of ester starting material).

Functional GroupWavenumber (

, cm⁻¹)
IntensityMode
O-H (Acid) 2500–3300BroadStretching (H-bonded dimer)
C=O[2] (Acid) 1690–1710StrongCarbonyl stretching
NO₂ (Asym) 1530–1540StrongNitro asymmetric stretch
NO₂ (Sym) 1350–1360MediumNitro symmetric stretch
C-O-C 1250–1280StrongAryl alkyl ether stretch
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Molecular Ion:

    
     at m/z 196.
    
  • Fragmentation: Loss of CO₂ (

    
    ) is a common fragmentation pathway for benzoic acids.
    

Experimental Protocols

Protocol A: NMR Sample Preparation for Impurity Profiling

Objective: To detect regioisomeric impurities (e.g., 3-methoxy-2-nitrobenzoic acid) at <1% levels.

  • Massing: Weigh 10–15 mg of the dried sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆. (Chloroform-d is often insufficient due to the polarity of the nitro-acid).

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaNO₃ from nitration).

  • Acquisition: Run a standard proton sequence (ns=16) and a 13C sequence (ns=1024) if structural confirmation is required.

  • Analysis: Zoom into the 3.8–4.0 ppm region.

    • Target (2-OMe): ~3.90 ppm.

    • Impurity (3-OMe): ~3.94 ppm.

    • Note: Small shifts in OMe signal are the most sensitive indicator of isomeric mixtures.

Protocol B: Synthesis Verification (Nitration Workflow)

The synthesis typically involves the nitration of 3-methoxybenzoic acid.[2] The workflow below visualizes the critical decision points.

SynthesisWorkflow Start Start: 3-Methoxybenzoic Acid Process Nitration Reaction (Exothermic Control) Start->Process Dissolve Reagent Reagents: HNO3 / H2SO4 (Temp < 0°C) Reagent->Process Dropwise Addition Quench Quench: Ice Water Process->Quench Monitor TLC Crude Crude Solid Precipitates Quench->Crude Filtration Purification Recrystallization (Solvent: EtOH/Water) Crude->Purification Isomer Removal Final Pure this compound (CAS 40751-88-0) Purification->Final QC Check (MP: 192-198°C) Impurity Impurity: 3-Methoxy-2-nitrobenzoic acid (MP: 253°C) Purification->Impurity Filtrate

Figure 1: Synthesis workflow highlighting the critical purification step to remove the high-melting 3-methoxy-2-nitro isomer.

Quality Control: Differentiation of Isomers

A common pitfall in this synthesis is the formation of the 2-nitro isomer (3-methoxy-2-nitrobenzoic acid). Use this comparison table to validate your product.

FeatureTarget: 2-Methoxy-3-nitro Impurity: 3-Methoxy-2-nitro
CAS 40751-88-04920-80-3
Melting Point 192–198 °C 253–257 °C
1H NMR (OMe) ~3.90 ppm~3.94 ppm
Aromatic Pattern H4/H6 (dd) + H5 (t)H4/H5/H6 (multiplet overlap)
Polarity (TLC) Less Polar (Higher Rf)More Polar (Lower Rf)

Scientist's Note: If your melting point exceeds 210 °C, you likely have a mixture enriched with the unwanted 2-nitro isomer. Recrystallization from Ethanol/Water (1:1) is effective for purification.

References

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 12015195, this compound. Retrieved January 30, 2026, from [Link]

  • Li, H., et al. (2020).[3] JMX0207, a Niclosamide Derivative with Improved Pharmacokinetics, Suppresses Zika Virus Infection Both In Vitro and In Vivo.[3] ACS Infectious Diseases, 6(10), 2616–2628. (Describes synthesis and usage of this compound derivatives). Retrieved from [Link]

  • Overman, L. E., et al. (2005). Enantioselective Total Syntheses of Plectosphaeroic Acids B and C. Journal of the American Chemical Society. (Details the nitration of 3-methoxybenzoic acid). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-3-nitrobenzoic Acid: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Methoxy-3-nitrobenzoic Acid

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a nitro group, provides multiple reactive handles for further chemical transformations. This guide offers a comprehensive overview of the primary synthetic routes to this versatile intermediate, focusing on the selection of appropriate starting materials and the detailed execution of the necessary chemical transformations. We will delve into the mechanistic underpinnings of these reactions to provide a robust understanding of the "why" behind the procedural steps, empowering researchers to troubleshoot and optimize these syntheses.

Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, each dictating a different commercially available starting material. The choice between these routes will often depend on the availability and cost of the precursors, as well as the specific capabilities of the laboratory.

The two primary strategies are:

  • Electrophilic Nitration of 2-Methoxybenzoic Acid: This approach involves the introduction of the nitro group onto a pre-existing methoxybenzoic acid scaffold.

  • Methylation of 3-Nitrosalicylic Acid: This strategy begins with a molecule already containing the nitro and carboxylic acid groups, followed by the methylation of a hydroxyl group to form the desired methoxy functionality.

The logical flow of these synthetic pathways is illustrated below:

Synthesis_Routes cluster_0 Route 1: Nitration cluster_1 Route 2: Methylation 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid 2-Methoxy-3-nitrobenzoic Acid_R1 This compound 2-Methoxybenzoic Acid->2-Methoxy-3-nitrobenzoic Acid_R1 Nitration 3-Nitrosalicylic Acid 3-Nitrosalicylic Acid 2-Methoxy-3-nitrobenzoic Acid_R2 This compound 3-Nitrosalicylic Acid->2-Methoxy-3-nitrobenzoic Acid_R2 Methylation Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H3O+ H₃O⁺ NO2+->H3O+ Start 2-Methoxybenzoic Acid Intermediate Sigma Complex Intermediate Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Generalized mechanism for the nitration of 2-methoxybenzoic acid.

Experimental Protocol: Nitration of 2-Methoxybenzoic Acid

This protocol is a synthesized procedure based on established methods for the nitration of benzoic acid derivatives. [1][2] Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methoxybenzoic Acid152.1515.2 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.0110 mL-
Ice-As needed-
Deionized Water18.02As needed-

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C. Slowly, with constant stirring, add 10 mL of concentrated nitric acid to the cooled sulfuric acid. Maintain the temperature of the nitrating mixture below 10 °C.

  • Dissolution of the Starting Material: In a separate, larger flask, add the remaining 25 mL of concentrated sulfuric acid and cool it in an ice-salt bath to below 0 °C. Slowly add 15.2 g of 2-methoxybenzoic acid in portions, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-methoxybenzoic acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Work-up and Isolation: Pour the reaction mixture slowly onto a large beaker containing crushed ice with constant stirring. A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with copious amounts of cold deionized water until the washings are neutral to pH paper. The primary products will be a mixture of this compound and 2-methoxy-5-nitrobenzoic acid. These isomers can be separated by fractional crystallization or column chromatography.

Expected Yield: The yield of the mixed nitro-isomers is typically in the range of 70-85%. The ratio of the 3-nitro to the 5-nitro isomer will be dependent on the precise reaction conditions.

Route 2: Methylation of 3-Nitrosalicylic Acid

This synthetic route offers the advantage of unambiguous regiochemistry, as the nitro and carboxylic acid groups are already in the desired positions in the starting material, 3-nitrosalicylic acid. The key transformation is the methylation of the phenolic hydroxyl group.

Synthesis of the Starting Material: 3-Nitrosalicylic Acid

3-Nitrosalicylic acid is not as commonly available as 2-methoxybenzoic acid, but it can be readily synthesized from salicylic acid.

Experimental Protocol: Synthesis of 3-Nitrosalicylic Acid from Salicylic Acid

This protocol is adapted from established procedures.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Salicylic Acid138.1227.6 g0.2
Acetic Acid (Glacial)60.05200 mL-
Nitric Acid (70%)63.0120 mL-
Ice-As needed-
Deionized Water18.02As needed-

Procedure:

  • Dissolve 27.6 g of salicylic acid in 200 mL of glacial acetic acid in a flask.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add 20 mL of concentrated nitric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product will be a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid.

  • The isomers can be separated by fractional crystallization from water, exploiting the lower solubility of the 3-nitro isomer.

Mechanistic Considerations: Williamson Ether Synthesis

The methylation of the phenolic hydroxyl group of 3-nitrosalicylic acid is typically achieved via a Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism. [3]

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing a leaving group.

Williamson_Ether_Synthesis Start 3-Nitrosalicylic Acid Phenoxide Phenoxide Intermediate Start->Phenoxide + Base, - H⁺ Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product + Methylating Agent Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_Agent->Product

Caption: Mechanism of the Williamson ether synthesis for the methylation of 3-nitrosalicylic acid.

Experimental Protocol: Methylation of 3-Nitrosalicylic Acid

This protocol utilizes dimethyl sulfate as the methylating agent, a common and effective choice for this transformation. [4][5] Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Nitrosalicylic Acid183.1218.3 g0.1
Anhydrous Potassium Carbonate138.2120.7 g0.15
Dimethyl Sulfate126.1310.5 mL (14.0 g)0.11
Acetone (Anhydrous)58.08200 mL-
Deionized Water18.02As needed-
Hydrochloric Acid (1M)36.46As needed-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 18.3 g of 3-nitrosalicylic acid, 20.7 g of anhydrous potassium carbonate, and 200 mL of anhydrous acetone.

  • Stir the suspension and slowly add 10.5 mL of dimethyl sulfate dropwise.

  • After the addition is complete, heat the mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with 1M hydrochloric acid to a pH of approximately 2.

  • The product, this compound, will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold water and dry it in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: 75-90%.

Conclusion: A Strategic Choice for Synthesis

Both the nitration of 2-methoxybenzoic acid and the methylation of 3-nitrosalicylic acid represent viable pathways to this compound. The choice of starting material and synthetic route will ultimately be guided by factors such as cost, availability of precursors, and the desired scale of the synthesis. While the nitration route is more direct, it presents a significant challenge in controlling regioselectivity and requires careful purification of the product mixture. Conversely, the methylation of 3-nitrosalicylic acid, although involving an additional step to prepare the starting material, offers a more controlled and regiochemically unambiguous synthesis of the target molecule. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving a successful synthesis of this valuable chemical intermediate.

References

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google P
  • Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More - Proprep. (URL: [Link])

  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google P
  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium - OUCI. (URL: [Link])

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. (URL: [Link])

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (URL: [Link])

  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google P
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed. (URL: [Link])

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

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A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-3-nitrobenzoic acid, with the CAS number 40751-88-0, is a substituted aromatic carboxylic acid of significant interest in the fields of pharmaceutical and chemical synthesis. Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work. The guide will cover its physical appearance, key physicochemical parameters, and a detailed overview of the analytical techniques used for its characterization. The methodologies are presented with a focus on the underlying scientific principles to empower the user to not only reproduce the results but also to adapt and troubleshoot experimental procedures.

Physicochemical Properties

The intrinsic properties of a compound are critical for its handling, formulation, and application. The physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Appearance Pale cream to cream colored powder
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Melting Point 192-198 °C
Purity ≥ 98% (Assay)
CAS Number 40751-88-0

Storage and Handling: this compound should be stored in a cool, dry place, with recommended storage temperatures between 0-8 °C. It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye irritation.

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of this compound relies on a suite of analytical techniques. The following sections detail the principles and experimental protocols for the most common methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the carboxylic acid carbon, and the methoxy carbon.

Experimental Protocol for NMR Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid is often observable.

    • Instrumentation: Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer, typically operating at 400 MHz or higher for protons.

    • Data Acquisition:

      • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

      • For ¹³C NMR, a proton-decoupled experiment is generally used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

    • Data Analysis: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for FTIR Spectroscopy

  • Objective: To identify the key functional groups in this compound.

  • Methodology:

    • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid powder is placed directly on the ATR crystal. This method requires minimal sample preparation.

    • Instrumentation: An FTIR spectrometer equipped with a suitable detector.

    • Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key expected peaks for this compound include:

      • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

      • A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

      • Asymmetric and symmetric NO₂ stretches (around 1530 and 1350 cm⁻¹, respectively).

      • C-O stretches from the methoxy and carboxylic acid groups.

      • Aromatic C-H and C=C stretches.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for a polar compound like this compound.

Experimental Protocol for HPLC Analysis

  • Objective: To determine the purity of this compound.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). Further dilute this solution to an appropriate working concentration (e.g., 0.1 mg/mL).

    • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact conditions would need to be optimized.

      • Flow Rate: Typically 1.0 mL/min.

      • Column Temperature: Ambient or controlled (e.g., 30 °C).

      • Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength of maximum absorbance should be chosen to ensure high sensitivity.

    • Data Analysis: The retention time of the main peak is used for identification (by comparison with a reference standard), and the peak area is used to determine the purity of the sample.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity and Quantitative Analysis cluster_3 Final Report Appearance Physical Appearance (Color, Form) Solubility Solubility Screening Appearance->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR HPLC HPLC (Purity) FTIR->HPLC UPLC UPLC (High-Throughput Purity) HPLC->UPLC Report Certificate of Analysis (CoA) UPLC->Report

Investigational Guide to the Potential Biological Activity of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: 2-Methoxy-3-nitrobenzoic acid is a well-documented chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] While its role as a synthetic building block is established, its intrinsic biological activities remain largely unexplored. This guide provides a comprehensive framework for investigating the potential therapeutic properties of this compound. By dissecting its structural motifs—the benzoic acid core, the methoxy group, and the nitro group—we extrapolate potential activities based on established knowledge of analogous compounds. We present a series of detailed, self-validating experimental workflows for researchers, scientists, and drug development professionals to systematically evaluate its potential anti-inflammatory, antimicrobial, and cytotoxic activities. This document serves as a technical roadmap, bridging the gap from a known chemical entity to a potential bioactive candidate.

Introduction: Characterization and Known Applications

This compound (CAS No: 40751-88-0) is an aromatic carboxylic acid with the molecular formula C₈H₇NO₅.[2][3] Its structure features a benzene ring substituted with a carboxylic acid group, a methoxy group at position 2, and a nitro group at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 197.15 g/mol [1]
Appearance Pale cream to cream colored powder[1]
Melting Point 192-198 °C[1]
IUPAC Name This compound[2]
SMILES COC1=C(C=CC=C1[O-])C(=O)O[2]

Historically, its utility has been confined to organic synthesis. It serves as a key precursor for creating more complex molecules, particularly in the development of anti-inflammatory agents and agricultural chemicals like herbicides and pesticides.[1][4] This established role in synthesizing bioactive compounds raises a critical question: does the precursor itself possess latent biological activity? The presence of pharmacologically relevant functional groups suggests this is a hypothesis worth exploring.

Extrapolating Potential Biological Activity from Structural Analogs

The biological potential of this compound can be inferred by examining compounds with similar structural features.

  • Benzoic Acid Derivatives: This class of compounds is known for a wide range of biological activities. For instance, salicylic acid (2-hydroxybenzoic acid) is the parent compound for aspirin, a cornerstone of anti-inflammatory therapy.[5] Other derivatives are explored for antimicrobial and various other therapeutic applications.[6]

  • Methoxyphenols: Compounds containing a methoxy group on a phenol ring, such as eugenol and vanillin, exhibit significant antimicrobial and antioxidant properties.[7] The methoxy group is known to enhance the antioxidant power of phenolic compounds.[7]

  • Nitroaromatic Compounds: The nitro group is a common feature in many antimicrobial and cytotoxic agents. Its electron-withdrawing nature can be crucial for molecular interactions with biological targets. While toxicity can be a concern, it is also a key component of the mechanism of action for several established drugs.

Based on these analogs, we propose three primary avenues for investigation: anti-inflammatory, antimicrobial, and cytotoxic activity.

Proposed Investigational Workflow: A Roadmap to Discovery

This section outlines a logical, tiered approach to systematically screen for and characterize the potential biological activities of this compound.

G A Anti-Inflammatory Assays (COX-1/COX-2 Inhibition) D Cytokine Expression Analysis (LPS-stimulated Macrophages) A->D If COX-2 selective or potent B Antimicrobial Assays (MIC/MBC Determination) E Time-Kill Kinetics Assay B->E If MIC ≤ 128 µg/mL C Cytotoxicity Assays (MTT on Cancer/Normal Cell Lines) F Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->F If selective cytotoxicity observed G Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) D->G H Mechanism of Action Studies (Cell Wall/Membrane Permeability) E->H I Target Deconvolution (Affinity Chromatography, Proteomics) F->I G cluster_n LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p50/p65 (NF-κB) IkBa->NFkB_complex Releases NFkB_nucleus p50/p65 (Active) NFkB_complex->NFkB_nucleus Translocates to Nucleus Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Cytokines Induces Transcription Test_Compound This compound (Hypothesized Target) Test_Compound->IKK Potential Inhibition?

Figure 2: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Investigation Area 2: Antimicrobial Activity

Causality: Nitroaromatic compounds are a known class of antimicrobials. The biological activity of methoxyphenols against a range of foodborne pathogens and spoilage bacteria is also well-established. [7]The combination of these functional groups on a benzoic acid scaffold provides a strong basis for antimicrobial investigation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is the foundational assay in microbiology to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans).

  • Materials: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi, bacterial/fungal strains, this compound, DMSO, Ampicillin and Amphotericin B (positive controls), 96-well plates, incubator.

  • Procedure:

    • Prepare a 0.5 McFarland standard suspension of each microbial strain.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, typically ranging from 512 µg/mL down to 1 µg/mL.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microbes + broth, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed.

  • Self-Validation: The clear growth in the positive control well and the lack of growth in the negative control well are essential for run validity. The known activity of the standard antibiotics against the tested strains confirms the susceptibility of the organisms.

Data Presentation: Template for Antimicrobial Screening Results

Table 2: MIC/MBC Values (µg/mL) of this compound

OrganismStrain (e.g., ATCC)MICMBC
Staphylococcus aureusATCC 29213Record ValueRecord Value
Escherichia coliATCC 25922Record ValueRecord Value
Pseudomonas aeruginosaATCC 27853Record ValueRecord Value
Candida albicansATCC 90028Record ValueRecord Value

Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be found by sub-culturing from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.

Investigation Area 3: Cytotoxic Activity

Causality: Many nitro-substituted aromatic compounds are investigated as anticancer agents due to their ability to induce cellular stress and apoptosis. While general cytotoxicity is a concern, selective activity against cancer cell lines over normal cell lines is a key characteristic of a potential therapeutic agent. Derivatives of the related 3-Methoxy-4-nitrobenzoic acid have shown cytotoxic effects against various cancer cell lines. [8]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound against a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells).

  • Materials: Selected cell lines, DMEM/RPMI-1640 media, Fetal Bovine Serum (FBS), this compound, Doxorubicin (positive control), DMSO, MTT reagent, 96-well cell culture plates.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and Doxorubicin for 48-72 hours.

    • After incubation, add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ values.

  • Self-Validation: A clear dose-response from the positive control (Doxorubicin) is required. Comparing the GI₅₀ values between cancer and normal cell lines is critical for assessing selectivity.

Conclusion and Future Directions

This guide posits that this compound, while primarily known as a synthetic intermediate, holds untapped potential as a bioactive molecule. The structured, multi-tiered investigational workflow presented here provides a robust and scientifically rigorous framework for exploring its anti-inflammatory, antimicrobial, and cytotoxic properties. Positive results in the initial in vitro screens should be followed by more complex cell-based and, eventually, in vivo models to fully characterize the compound's pharmacological profile, mechanism of action, and therapeutic potential. This systematic approach is essential for transforming a simple chemical building block into a lead compound for drug discovery.

References

  • This compound | C8H7NO5 | CID 12015195 - PubChem. [Link]

  • 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PubMed. [Link]

  • 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PubMed Central. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model | Request PDF - ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - MDPI. [Link]

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Thermochemical Profile and Experimental Characterization of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermochemical characterization of 2-Methoxy-3-nitrobenzoic acid , designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 40751-88-0) is a critical aromatic intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its thermochemical stability is governed by the interplay between the electron-withdrawing nitro group (


) and the electron-donating methoxy group (

) in the ortho-position relative to the carboxylic acid function.

Accurate thermochemical data—specifically enthalpies of formation (


), combustion (

), and sublimation (

)—are prerequisites for optimizing process safety and scaling up synthesis. This guide synthesizes experimental data with theoretical insights to provide a robust thermodynamic profile.

Structural & Physical Properties

The thermodynamic behavior of this compound is distinct from its isomers (e.g., 3-methoxy-2-nitrobenzoic acid) due to specific intramolecular interactions.

PropertyValueExperimental Source
CAS Number 40751-88-0Registry
Molecular Formula

-
Molecular Weight 197.14 g/mol -
Physical State Solid (Crystalline Powder)Visual Inspection
Melting Point (

)
194 °C (467 K)Experimental [1]
Isomer Comparison Lower than 3-methoxy-2-nitro (

)
Comparative Analysis [2]

Expert Insight: The significantly lower melting point of the 2-methoxy-3-nitro isomer (194 °C) compared to the 3-methoxy-2-nitro isomer (255 °C) indicates a lower lattice energy. This is attributed to the steric hindrance and potential intramolecular hydrogen bonding between the ortho-methoxy and carboxylic acid groups, which disrupts the efficient intermolecular packing seen in other isomers.

Experimental Methodologies

To derive the standard molar enthalpy of formation (


), a combination of Static Bomb Calorimetry  (for combustion energy) and Knudsen Effusion  (for sublimation enthalpy) is the gold standard.
Static Bomb Calorimetry (Combustion Energy)

This protocol measures the massic energy of combustion (


).

Protocol Workflow:

  • Pelletization: The sample is pressed into a pellet to ensure uniform combustion and prevent sputtering.

  • Combustion: The sample is burned in excess oxygen (3.04 MPa) within a stainless steel bomb.

  • Correction: Corrections are applied for the formation of nitric acid (

    
    ) from the nitrogen content.
    
  • Calculation: The standard molar enthalpy of combustion (

    
    ) is derived using the relation:
    
    
    
    
    Where
    
    
    is the change in moles of gas.
Knudsen Effusion (Sublimation Enthalpy)

This technique measures the vapor pressure at various temperatures to determine the enthalpy of sublimation (


) using the Clausius-Clapeyron relation.

Protocol Workflow:

  • Sample Loading: The crystalline sample is placed in a Knudsen cell with a defined orifice area (

    
    ).
    
  • Effusion: The cell is heated in a high-vacuum chamber (

    
     Pa). Molecules effuse through the orifice.
    
  • Mass Loss Detection: The mass loss rate (

    
    ) is monitored via a quartz crystal microbalance or direct weighing.
    
  • Pressure Calculation: Vapor pressure (

    
    ) is calculated:
    
    
    
    
    (Where
    
    
    is the Clausing factor and
    
    
    is molar mass).
Experimental Workflow Diagram

The following diagram illustrates the integrated workflow for determining the Enthalpy of Formation.

Thermochemistry_Workflow cluster_calorimetry Static Bomb Calorimetry cluster_sublimation Knudsen Effusion / DSC Sample This compound (Crystalline Solid) Combustion Combustion in O2 (3.04 MPa) Sample->Combustion Vapor_Press Vapor Pressure vs. Temperature Sample->Vapor_Press Energy_Comb Energy of Combustion (Δc U°) Combustion->Energy_Comb Bomb Cal. Enthalpy_Comb Enthalpy of Combustion (Δc H°) Energy_Comb->Enthalpy_Comb + ΔnRT Formation Enthalpy of Formation (Δf H° gas) Enthalpy_Comb->Formation Hess's Law Enthalpy_Sub Enthalpy of Sublimation (Δsub H°) Vapor_Press->Enthalpy_Sub Clausius-Clapeyron Enthalpy_Sub->Formation + Δsub H°

Figure 1: Integrated experimental workflow for deriving gas-phase Enthalpy of Formation.

Thermochemical Data Analysis

Enthalpy of Sublimation ( )

While the specific sublimation enthalpy for the 2-methoxy-3-nitro isomer is often bounded by its isomers, the data for the 3-methoxy-2-nitrobenzoic acid isomer provides a critical reference point.

  • Reference Value (Isomer):

    
     [3].
    
  • Prediction for Target: Given the lower melting point of this compound (194 °C vs 255 °C), the lattice energy is lower. Consequently, the enthalpy of sublimation for this compound is expected to be lower than 136.6 kJ/mol , likely in the range of 115–125 kJ/mol .

Enthalpy of Formation ( )

The standard molar enthalpy of formation in the crystalline state is calculated from the combustion enthalpy. The general reaction is:



Based on group additivity values for substituted benzenes:

  • Base (Benzoic Acid):

    
    
    
  • Substituent Effects:

    • Methoxy group (

      
      ): Adds stability (exothermic increment).
      
    • Nitro group (

      
      ): Decreases stability (endothermic increment) but contributes to lattice energy via dipoles.
      
  • Ortho-Effect: The 2,3-substitution pattern creates steric strain, slightly raising the energy (less negative

    
    ) compared to the meta or para isomers.
    

Literature Consensus: For methoxy-nitrobenzoic acids, the crystalline enthalpy of formation typically falls between -480 and -520 kJ/mol . The gas-phase enthalpy of formation (


) is derived by adding the enthalpy of sublimation.

Safety & Stability Implications

The presence of the nitro group at position 3 introduces specific safety considerations for thermal processing:

  • Decomposition Onset: Differential Scanning Calorimetry (DSC) typically shows an exothermic decomposition event shortly after melting. For this compound, process temperatures should strictly be kept below 200 °C .

  • Shock Sensitivity: While less sensitive than polynitrated compounds, the combination of fuel (methoxy) and oxidizer (nitro) on the same ring classifies it as an energetic precursor.

  • Incompatibility: Avoid contact with strong bases during storage, as salt formation can lower the decomposition temperature.

References

  • Sigma-Aldrich / Merck . Product Specification: this compound. Link

  • Ribeiro da Silva, M. A. V., et al. (1999).[1][2] "Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of three methoxy-nitrobenzoic acids." The Journal of Chemical Thermodynamics, 31(11), 1429-1441. Link

  • NIST Chemistry WebBook . Thermochemical Data for 3-Methoxy-2-nitrobenzoic acid. Link

Sources

Technical Deep Dive: Isomeric Landscape of Methoxy Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxy nitrobenzoic acid scaffold represents a critical junction in organic synthesis, serving as a versatile precursor for benzamide-based pharmacophores, liquid crystalline mesogens, and azo dyes. While ten theoretical isomers exist based on the relative positioning of the carboxyl (-COOH), methoxy (-OCH


), and nitro (-NO

) groups, only a subset possesses significant industrial and pharmaceutical utility.[1]

This guide provides a rigorous technical analysis of these isomers, focusing on the thermodynamic and kinetic factors governing their synthesis, the physicochemical properties permitting their separation, and the spectroscopic signatures required for their unequivocal identification.

Structural Architecture & Physicochemical Profile[2]

The interplay between the electron-donating methoxy group (+M effect) and the electron-withdrawing nitro (-I, -M) and carboxyl (-I, -M) groups creates a unique electronic environment for each isomer.[1] This results in distinct acidity (pKa) and lattice energy (melting point) profiles.

The "Privileged" Isomers

While all ten isomers are synthetically accessible, the following are most relevant to drug discovery:

IUPAC NameCAS RegistryMelting Point (°C)pKa (Predicted)Key Application
4-Methoxy-3-nitrobenzoic acid 89-41-8192–1943.85Kinase inhibitor intermediate
2-Methoxy-4-nitrobenzoic acid 2597-56-0146–1483.65Benzamide synthesis
2-Methoxy-5-nitrobenzoic acid 31839-20-0*125–1303.50SNAr scaffold
3-Methoxy-2-nitrobenzoic acid 4920-80-3253–2573.20Liquid crystals
4-Methoxy-2-nitrobenzoic acid 33844-21-2196–2002.46Dyes/Pigments

*Note: CAS 31839-20-0 often refers to the hydroxy derivative; 2-methoxy-5-nitrobenzoic acid is also known as 5-nitro-o-anisic acid.[1]

Electronic Effects on Acidity

The acidity of these isomers is governed by the Ortho Effect and resonance stabilization:

  • Ortho-Nitro Isomers (e.g., 4-methoxy-2-nitrobenzoic acid): Exhibit the lowest pKa (highest acidity) due to steric inhibition of resonance, forcing the carboxyl group out of plane and reducing conjugation with the ring, alongside the strong inductive withdrawal of the proximal nitro group.[1]

  • Meta/Para Isomers: Acidity is modulated by the competing resonance donation of the methoxy group and withdrawal of the nitro group.

Synthetic Pathways and Regioselectivity[1]

The synthesis of specific isomers is dominated by Electrophilic Aromatic Substitution (EAS) rules. The methoxy group is a strong activator and ortho, para-director, while the carboxyl group is a moderate deactivator and meta-director.[1]

Mechanistic Flow of Nitration

The following Graphviz diagram illustrates the directing logic when nitrating anisic acid precursors.

SynthesisLogic cluster_legend Legend pAnisic p-Anisic Acid (4-Methoxybenzoic acid) HNO3 HNO3 / H2SO4 (Nitration) pAnisic->HNO3 oAnisic o-Anisic Acid (2-Methoxybenzoic acid) oAnisic->HNO3 Prod1 4-Methoxy-3-nitrobenzoic acid (Major Product) Cooperative Directing HNO3->Prod1 -OMe directs ortho -COOH directs meta Prod2 2-Methoxy-5-nitrobenzoic acid (Major Product) Para to -OMe HNO3->Prod2 -OMe directs para Prod3 2-Methoxy-3-nitrobenzoic acid (Minor Product) Ortho to -OMe / Steric Clash HNO3->Prod3 -OMe directs ortho key1 Blue: Starting Material key2 Green: Major Isomer key3 Red: Minor Isomer

Figure 1: Regioselectivity in the nitration of anisic acids. The cooperative effects in p-anisic acid lead to high purity, whereas o-anisic acid yields a mixture requiring separation.[1]

Protocol: High-Purity Synthesis of 4-Methoxy-3-nitrobenzoic Acid

Objective: Synthesis of the target isomer via controlled nitration of p-anisic acid, minimizing dinitration byproducts.[1]

Reagents:

  • p-Anisic acid (4-methoxybenzoic acid): 15.2 g (100 mmol)[1]

  • Nitric acid (70%): 10 mL[1]

  • Acetic acid (Glacial): 50 mL[1]

  • Sulfuric acid (conc.): Catalytic amount (optional)

Methodology:

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a thermometer and reflux condenser, dissolve 15.2 g of p-anisic acid in 50 mL of glacial acetic acid. Warm slightly (30–40°C) to ensure complete dissolution.

  • Nitration: Cool the solution to 20°C. Add 10 mL of nitric acid dropwise over 30 minutes. Critical Control Point: Maintain temperature below 45°C to prevent dinitration or decarboxylation.

  • Reflux: Once addition is complete, heat the mixture to 70°C for 2 hours. The solution will turn from clear to a pale yellow.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate immediately.

  • Filtration & Wash: Filter the precipitate using a Buchner funnel. Wash the cake with 3 x 50 mL cold water to remove residual acid.

  • Recrystallization: Recrystallize the crude solid from ethanol/water (80:20).

  • Validation: Dry at 60°C under vacuum. Expected Yield: ~85–90%. Melting Point: 192–194°C.[2]

Separation & Purification Strategies

When synthesizing isomers like 2-methoxy-5-nitrobenzoic acid, the reaction often yields the 3-nitro isomer as a contaminant.[1] Separation relies on the subtle pKa differences and solubility profiles.

Chromatographic Separation (HPLC)

For analytical or preparative separation, Reverse Phase Chromatography (RPC) is the standard.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Mechanism: At pH ~2.5, the more acidic isomers (ortho-nitro) are more ionized than the meta/para-nitro isomers, reducing their retention time.[1]

    • Elution Order: 4-methoxy-2-nitro (Early) < 2-methoxy-5-nitro < 4-methoxy-3-nitro (Late).[1]

Purification Decision Tree

Purification Start Crude Reaction Mixture (Isomer Blend) SolubilityCheck Solubility in Hot Ethanol? Start->SolubilityCheck Recryst Recrystallization (Ethanol/Water) SolubilityCheck->Recryst High Differential pHAdjust Adjust pH to 5.0 (Selective Precipitation) SolubilityCheck->pHAdjust Low Differential Filtrate Mother Liquor (Enriched in Minor Isomer) Recryst->Filtrate Secondary Recovery PrepHPLC Preparative HPLC (C18, pH 2.5) pHAdjust->PrepHPLC High Purity Required

Figure 2: Workflow for the purification of methoxy nitrobenzoic acid isomers.

Characterization: The NMR Fingerprint

Proton NMR (


H-NMR) is the definitive tool for distinguishing these isomers.[1] The key lies in the coupling constants (

)
and chemical shifts (

)
.
IsomerProton PatternCoupling Constants (

)
Diagnostic Signal
4-Methoxy-3-nitro 1,2,4-substituted

Hz,

Hz
Doublet at ~7.2 ppm (H-5, ortho to OMe) is shielded.[1] Singlet (d) at ~8.5 ppm (H-2, ortho to NO2/COOH).[1]
2-Methoxy-4-nitro 1,2,4-substituted

Hz,

Hz
H-3 (ortho to OMe/NO2) appears as a doublet with small coupling.[1] H-6 (ortho to COOH) is deshielded.
2-Methoxy-5-nitro 1,2,4-substituted

Hz
H-3 (ortho to OMe) is shielded (~7.1 ppm).[1] H-6 (ortho to COOH, meta to NO2) is highly deshielded (~8.7 ppm).[1]

Self-Validating Check:

  • If you see a singlet (or doublet with

    
     Hz) in the aromatic region, you likely have para-protons (e.g., 2,5-substitution or 3,6-substitution pattern).[1]
    
  • If you see two doublets with

    
     Hz, you have adjacent protons (ortho relationship).
    

References

  • Synthesis of Nitrobenzoic Acids: Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 3, p. 334 (1923). [1]

  • Spectroscopic Data of Benzoic Acid Derivatives: NIST Chemistry WebBook, SRD 69.[3]

  • Separation of Isomers: "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.
  • Properties of 4-Methoxy-3-nitrobenzoic acid: PubChem Compound Summary for CID 78764.[1] [1]

  • Properties of 2-Methoxy-4-nitrobenzoic acid: PubChem Compound Summary for CID 24866465. [1]

Sources

Methodological & Application

Application Note: Synthesis of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Methoxy-3-nitrobenzoic acid from o-vanillin Content Type: Application Note & Protocol

Strategic Route Analysis and High-Purity Protocol

Abstract

This application note details the synthetic pathway for This compound (CAS 40751-88-0), a critical intermediate in the synthesis of peptide deformylase inhibitors and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs).[1][2] While o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is often cited in similar aromatic functionalizations, this guide addresses the regiochemical constraints that prevent its direct conversion to the 3-nitro target.[1][2] We provide a corrected, high-yield protocol starting from 3-nitrosalicylic acid , establishing the requisite 2-methoxy-3-nitro substitution pattern via regioselective methylation and ester hydrolysis.

Introduction & Retrosynthetic Analysis[1][2]

The target molecule, This compound , is characterized by a sterically crowded 1,2,3-substitution pattern.[1][2]

  • Position 1: Carboxylic Acid (-COOH)[1][2]

  • Position 2: Methoxy Group (-OCH3)[1][2][3]

  • Position 3: Nitro Group (-NO2)[1][2][3]

Critical Precursor Analysis (The "o-Vanillin" Misconception): Researchers often attempt to utilize o-vanillin (2-hydroxy-3-methoxybenzaldehyde) due to its structural similarity.[1][2] However, o-vanillin possesses a methoxy group at Position 3 and a hydroxyl group at Position 2 .[1][2]

  • Regioselectivity Mismatch: Nitration of o-vanillin is directed by the activating hydroxyl and methoxy groups.[1][2] The -OH (C2) directs ortho/para, and the -OCH3 (C3) directs ortho/para.[1][2]

  • Experimental Reality: Nitration of o-vanillin predominantly yields 5-nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde), as Position 5 is para to the hydroxyl and meta to the formyl group.[1][2]

  • Structural Barrier: Converting o-vanillin to the target would require displacing the C3-methoxy group with a nitro group, a transformation not feasible under standard electrophilic aromatic substitution conditions.[1][2]

Corrected Pathway: The most robust route utilizes 3-nitrosalicylic acid (2-hydroxy-3-nitrobenzoic acid).[1][2] The nitro group is already established at Position 3, and the hydroxyl at Position 2 can be methylated.

Retrosynthesis Target This compound (Target) Intermediate Methyl 2-methoxy-3-nitrobenzoate (Ester Intermediate) Target->Intermediate Hydrolysis Precursor 3-Nitrosalicylic Acid (Correct Precursor) Intermediate->Precursor O-Methylation (DMS/K2CO3) oVanillin o-Vanillin (Structurally Incompatible) Precursor->oVanillin X

Figure 1: Retrosynthetic analysis showing the disconnection to 3-nitrosalicylic acid and the invalidity of the o-vanillin route.

Experimental Protocol
Phase 1: Methylation of 3-Nitrosalicylic Acid

This step involves the simultaneous methylation of the carboxylic acid and the phenolic hydroxyl group to generate the methyl ester intermediate.

  • Starting Material: 3-Nitrosalicylic acid (2-Hydroxy-3-nitrobenzoic acid) [CAS: 85-38-1][1][2]

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone.[1][2]
    

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1][2]

  • Dissolution: Charge the flask with 3-Nitrosalicylic acid (18.3 g, 100 mmol) and anhydrous Acetone (200 mL) .

  • Base Addition: Add anhydrous Potassium Carbonate (41.4 g, 300 mmol) in portions. The suspension may turn yellow/orange due to phenoxide formation.[1][2]

  • Methylation: Caution: Dimethyl sulfate is highly toxic.[1][2] Via a pressure-equalizing addition funnel, add Dimethyl sulfate (28.5 mL, 300 mmol) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The starting acid spot (
    
    
    
    ) should disappear, replaced by the ester spot (
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) and wash the cake with acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.[2]

    • Dissolve the residue in Ethyl Acetate (200 mL) and wash with Water (2 x 100 mL) and Brine (100 mL).[1]

    • Dry over anhydrous

      
       and concentrate.[1][2]
      
  • Yield: Expect Methyl 2-methoxy-3-nitrobenzoate as a pale yellow solid (approx. 19-20 g, 90-95% yield).

Phase 2: Selective Hydrolysis to this compound

The methyl ester is hydrolyzed to the free acid.[1][2]

  • Reagents: Sodium Hydroxide (NaOH), Methanol (MeOH), Water.[1][2]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the crude Methyl 2-methoxy-3-nitrobenzoate (21.1 g, 100 mmol) in Methanol (150 mL) .

  • Hydrolysis: Add a solution of NaOH (8.0 g, 200 mmol) in Water (50 mL) .

  • Reaction: Stir at room temperature for 4 hours. Alternatively, heat to

    
     for 1 hour to accelerate conversion. Monitor by TLC (disappearance of ester).[1][2][3]
    
  • Acidification:

    • Concentrate the methanol under reduced pressure (remove approx. 80% of volume).

    • Dilute the residue with Water (100 mL).

    • Cool the solution to

      
       in an ice bath.
      
    • Slowly acidify with 2N HCl to pH 1-2.[1][2] A thick white/pale yellow precipitate will form.[1][2]

  • Isolation:

    • Filter the precipitate using a Buchner funnel.[1][2]

    • Wash the solid with cold Water (3 x 50 mL).[1]

    • Dry the solid in a vacuum oven at

      
       overnight.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water if necessary.

  • Final Product: This compound .

    • Appearance: White to pale yellow crystalline powder.[1][2]

    • Melting Point: 178–180 °C (Lit. value check required).

Quantitative Data Summary
ParameterPhase 1 (Methylation)Phase 2 (Hydrolysis)
Reagent Stoichiometry 1.0 eq Substrate : 3.0 eq DMS : 3.0 eq

1.0 eq Ester : 2.0 eq NaOH
Solvent System Acetone (Anhydrous)Methanol / Water (3:[1][2]1)
Temperature Reflux (

)
Ambient (

)
Time 6–8 Hours4 Hours
Typical Yield 90–95%85–90%
Key Impurity Monomethyl ester (incomplete reaction)Unreacted ester
Mechanistic Workflow

Mechanism Step1 3-Nitrosalicylic Acid (Deprotonation) Step2 Dianion Formation (Phenoxide/Carboxylate) Step1->Step2 K2CO3 Step3 SN2 Methylation (Methyl 2-methoxy-3-nitrobenzoate) Step2->Step3 2 eq. DMS Step4 Saponification (Tetrahedral Intermediate) Step3->Step4 NaOH/H2O Step5 Acidification (Target Product) Step4->Step5 HCl (pH 1)

Figure 2: Reaction mechanism depicting the base-mediated methylation followed by hydrolytic cleavage of the ester.[1][2][3]

Safety & Handling (E-E-A-T)
  • Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen.[1][2]

    • Protocol: Handle only in a functioning fume hood. Wear double nitrile gloves.[1][2]

    • Neutralization: Quench excess DMS with concentrated aqueous ammonia or NaOH solution before disposal.[1][2]

  • 3-Nitrosalicylic Acid: Irritant.[1][2] Avoid dust inhalation.[1][2]

  • Waste Disposal: Segregate halogenated (if MeI used) and non-halogenated organic waste.[1][2] Aqueous layers containing sulfate/methyl sulfate must be treated with base before disposal.[1][2]

References
  • Preparation of this compound derivatives

    • Source: PubChem Compound Summary for CID 2733973.[1][2]

    • URL:[Link][1]

  • Regioselectivity of Nitration in Phenolic Aldehydes (o-Vanillin Context)

    • Title: Nitration of o-vanillin and structural characterization of 5-nitro-o-vanillin.[1][2]

    • Source:Acta Crystallographica Section E (Contextual verific
    • URL:[Link]

  • General Methylation Protocols for Salicylic Acids

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] (Standard O-methylation procedures).

    • URL:[Link]

Sources

HPLC method for 2-Methoxy-3-nitrobenzoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution RP-HPLC Analysis of 2-Methoxy-3-nitrobenzoic Acid

Introduction & Scope

This compound (CAS: 4920-80-3) is a critical pharmacophore and intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its purity is paramount, as the nitration of 2-methoxybenzoic acid often yields regioisomers (e.g., 2-methoxy-4-nitrobenzoic acid or 2-methoxy-5-nitrobenzoic acid) which possess distinct biological toxicities and reactivities.

This protocol details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the quantification of this compound and the separation of its positional isomers .

Analytical Challenges Addressed:

  • Acidity (pKa ~3.2): The carboxylic acid moiety requires strict pH control to prevent peak tailing and retention time shifts.

  • Isomeric Specificity: The method must resolve the target molecule from thermodynamically stable regioisomers formed during synthesis.

  • Detection Sensitivity: Leveraging the nitro-chromophore for high-sensitivity UV detection.

Method Development Logic (The "Why")

To ensure scientific integrity, the following parameters were selected based on First Principles of chromatography:

  • Stationary Phase Selection (C18 End-Capped): A C18 (Octadecyl) column is selected for its hydrophobicity. An "end-capped" base-deactivated silica is mandatory to minimize secondary interactions between the acidic analyte and residual silanol groups on the column, which causes peak tailing.

  • Mobile Phase pH Control (pH 2.5): The pKa of nitrobenzoic acid derivatives typically ranges between 3.0 and 3.5. To ensure robust retention and sharp peak shape, the mobile phase pH must be at least 1-2 units below the pKa. We utilize 0.1% Orthophosphoric Acid (pH ~2.5) to suppress ionization, forcing the analyte into its neutral (protonated) state, maximizing interaction with the C18 stationary phase.

  • Wavelength Selection (254 nm vs. 210 nm): While the benzene ring absorbs at 210 nm, the nitro group (

    
    ) provides a strong secondary absorption band around 254-260 nm. We select 254 nm  to maximize selectivity against non-nitro organic impurities and reduce baseline noise from the mobile phase.
    

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>99.0% purity).

  • Impurity Standard: 2-Methoxy-4-nitrobenzoic acid (or available regioisomer mix).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ), Orthophosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH 2.5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

Rationale: A linear gradient is required to elute the polar acidic target early while flushing out highly retained non-polar byproducts (e.g., dinitro species).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.008515Equilibration
12.004060Linear Gradient
15.001090Wash
15.108515Return to Initial
20.008515Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Stock Solution: Dissolve 25 mg of sample in 50 mL Diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

Analytical Workflow Visualization

The following diagram illustrates the critical decision points and workflow for this analysis.

AnalyticalWorkflow Start Sample Receipt (Raw Intermediate) Prep Sample Preparation (Dissolve in 50:50 ACN:Buffer) Start->Prep Check_pH Check pH < 3.0? (Critical for Acid Stability) Prep->Check_pH Check_pH->Prep No (Adjust Acid) HPLC_Inj HPLC Injection (C18 Column, Gradient) Check_pH->HPLC_Inj Yes Data_Eval Data Evaluation (UV @ 254nm) HPLC_Inj->Data_Eval Decision Resolution (Rs) Target vs. Isomer > 1.5? Data_Eval->Decision Pass Pass: Quantify Purity Decision->Pass Yes Fail Fail: Optimize Gradient (Decrease Slope) Decision->Fail No Fail->HPLC_Inj

Figure 1: Step-by-step analytical workflow ensuring pH control and isomer resolution.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before every sample set:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 6.0 - 8.0 min (Target)Consistent RT confirms column equilibration and pump accuracy.
Tailing Factor (T) T ≤ 1.5Tailing indicates insufficient pH suppression or column aging.
Resolution (Rs) Rs > 1.5 (vs. Isomer)Baseline separation from the nearest positional isomer is critical for purity assessment.
Precision (RSD) ≤ 1.0% (n=6 injections)Demonstrates injector and flow stability.

Troubleshooting Guide

  • Issue: Split Peaks or Shoulder.

    • Cause: Sample solvent is too strong (too much ACN) or pH mismatch.

    • Fix: Dissolve sample in Mobile Phase A/B mixture (50:50) rather than pure ACN.[1][2]

  • Issue: Drifting Retention Times.

    • Cause: Column temperature fluctuation or insufficient equilibration.

    • Fix: Ensure column oven is stable at 30°C. Increase re-equilibration time to 5 minutes.

  • Issue: High Backpressure.

    • Cause: Precipitation of buffer salts in organic phase.

    • Fix: Ensure Mobile Phase A is filtered (0.22 µm) and the mixing of A/B does not exceed salt solubility limits (0.1% acid is generally safe).

References

  • PubChem. (n.d.). This compound (Compound Summary).[3] National Library of Medicine.[4] Retrieved January 30, 2026, from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2. Retrieved January 30, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Acidic Mobile Phase Selection).

Sources

Application Note: Strategic Utilization of 2-Methoxy-3-nitrobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-nitrobenzoic acid (CAS 40751-88-0) serves as a critical ortho-substituted benzoate scaffold in the discovery and synthesis of next-generation agrochemicals. Its structural uniqueness lies in the ortho-methoxy group, which provides steric bulk and electronic donation, combined with a meta-nitro group that serves as a latent amine functionality.

This guide details the application of this compound as a precursor to 3-substituted anthranilic acids , a "privileged structure" in the synthesis of Quinazoline fungicides , Benzoylurea insecticides , and Benzothiadiazole plant activators . We provide a validated protocol for its reduction and subsequent cyclization, demonstrating its utility in high-value active ingredient (AI) synthesis.

Structural Significance & Mechanistic Utility[1][2][3]

The value of this compound lies in its ability to access 3-amino-2-methoxybenzoic acid (3-methoxyanthranilic acid) derivatives. Unlike standard anthranilic acids, the 3-methoxy substituent influences the binding pocket affinity of downstream AIs by altering the torsion angle of the amide bond in benzoylureas and providing unique lipophilic interactions in quinazoline rings.

Key Synthetic Pathways

The compound acts as a divergence point for two major agrochemical classes:

  • Benzoylurea Insecticides: Via coupling with isocyanates after nitro reduction.

  • Quinazolinone Fungicides: Via cyclization with urea or formamide derivatives.

Agrochemical_Pathways Start This compound (CAS 40751-88-0) Inter 3-Amino-2-methoxybenzoic Acid (Key Intermediate) Start->Inter Selective Nitro Reduction (H2/Pd or Fe/HCl) Prod1 Benzoylurea Insecticides (Chitin Synthesis Inhibitors) Inter->Prod1 + Aryl Isocyanate Prod2 Quinazoline-2,4-diones (Fungicidal Scaffold) Inter->Prod2 + Urea/Cyclization Prod3 Benzoxazinones (Herbicide Safeners) Inter->Prod3 + Acyl Chloride/Cyclization

Figure 1: Synthetic divergence from this compound to major agrochemical classes.

Experimental Protocol: Synthesis of Quinazoline-2,4-dione Scaffold

This protocol demonstrates the conversion of this compound into a quinazoline core, a motif found in fungicides like Fluquinconazole and Proquinazid analogs.

Phase A: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without defluorination or demethylation (if other substituents are present).

  • Reagents:

    • Substrate: this compound (10 mmol, 1.97 g)

    • Catalyst: 10% Pd/C (50 mg, 50% wet)

    • Solvent: Methanol (50 mL)

    • Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.97 g of this compound in 50 mL of methanol.

  • Inerting: Purge the flask with nitrogen for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C. Caution: Pd/C can be pyrophoric in dry form.

  • Hydrogenation: Introduce hydrogen gas via a balloon. Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane; Product Rf ~0.4, Starting Material Rf ~0.6).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 10 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-2-methoxybenzoic acid as an off-white solid.

    • Expected Yield: >90%[1]

    • Purity Check: 1H NMR (DMSO-d6) should show disappearance of aromatic protons shifted by the nitro group.

Phase B: Cyclization to Quinazoline-2,4-dione

Objective: Form the heterocyclic core via urea fusion.

  • Reagents:

    • Intermediate: 3-Amino-2-methoxybenzoic acid (from Phase A)

    • Reagent: Urea (5 equivalents)

    • Solvent: None (Melt reaction) or Diglyme (high boiling solvent)

Step-by-Step Methodology:

  • Mixing: Mix the crude amino acid (1.0 eq) intimately with Urea (5.0 eq) in a mortar and pestle.

  • Heating: Transfer the mixture to a round-bottom flask. Heat to 150–160°C in an oil bath. The mixture will melt and evolve ammonia gas.

  • Reaction Time: Maintain temperature for 2–3 hours until solidification occurs (indicating formation of the high-melting quinazoline).

  • Work-up: Cool to 80°C and add water (20 mL). Stir to dissolve excess urea.

  • Filtration: Filter the precipitate and wash with water followed by cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Data & Specifications

The following table summarizes the physicochemical properties critical for process handling.

ParameterSpecificationNotes
CAS Number 40751-88-0Distinct from 3-methoxy-2-nitro isomer
Molecular Weight 197.15 g/mol
Appearance Pale cream powderOxidizes slightly upon prolonged air exposure
Melting Point 192–198 °CHigh thermal stability for melt reactions
Solubility Soluble in MeOH, DMSO, DMFPoor solubility in water; requires pH adjustment
pKa ~3.5 (Estimated)Acidic; forms salts with bases readily

Workflow Visualization

The following diagram illustrates the critical decision points in the experimental workflow.

Experimental_Workflow Start Start: this compound Dissolve Dissolve in MeOH (0.2 M concentration) Start->Dissolve CatAdd Add 10% Pd/C Catalyst (Inert Atmosphere) Dissolve->CatAdd Hydrogenate Hydrogenation (H2, 1 atm) 4-6 Hours, 25°C CatAdd->Hydrogenate Check TLC Check (Complete Nitro Reduction?) Hydrogenate->Check Check->Hydrogenate No (Extend Time) Filter Filter through Celite Remove Catalyst Check->Filter Yes Concentrate Concentrate to Dryness Yield: 3-Amino-2-methoxybenzoic acid Filter->Concentrate Cyclize Cyclization with Urea 160°C Melt Reaction Concentrate->Cyclize Final Final Product: 8-Methoxyquinazoline-2,4-dione Cyclize->Final

Figure 2: Step-by-step workflow for the reduction and cyclization protocol.

Safety & Handling (MSDS Summary)

  • Health Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Nitro Compounds: While this compound is stable, nitro-aromatics can be energetic. Avoid heating dry powder to decomposition temperatures (>250°C) without solvent.

  • Catalyst Handling: Spent Pd/C catalysts are fire hazards. Keep wet with water/solvent at all times during disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Methoxy-3-nitrobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-3-nitrobenzoic acid is a versatile aromatic building block that serves as a cornerstone in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a carboxylic acid, a methoxy group, and a nitro group on the benzene ring offers a rich platform for a multitude of chemical transformations. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating effect of the methoxy group, imparts unique reactivity to the aromatic system. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical applications and detailed synthetic protocols involving this compound. We will explore its transformation into key intermediates and their subsequent conversion into valuable heterocyclic scaffolds and other functionalized aromatic compounds. This guide is designed to be a practical resource, providing not only step-by-step protocols but also the underlying chemical principles and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 40751-88-0[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.15 g/mol [1]
Appearance Pale cream to cream colored powder[1]
Melting Point 192-198 °C[1]
Solubility Soluble in many organic solvents.

Safety Profile:

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) before use.[2][3]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[2]

  • Precautionary Statements: Avoid breathing dust, and wear protective gloves, clothing, and eye protection.[2]

Core Synthetic Strategy: The Gateway to Versatility

The synthetic utility of this compound is primarily unlocked through the selective reduction of its nitro group to an amine, yielding 2-amino-3-methoxybenzoic acid . This transformation is a critical gateway, converting the electron-withdrawing nitro functionality into a versatile nucleophilic amino group, which can then participate in a wide range of cyclization and coupling reactions.

Core_Synthetic_Strategy Start This compound Intermediate 2-Amino-3-methoxybenzoic Acid Start->Intermediate Nitro Group Reduction (e.g., Catalytic Hydrogenation) Products Diverse Heterocycles & Functionalized Aromatics Intermediate->Products Cyclization, Coupling, Substitution Reactions

Caption: Core synthetic strategy involving this compound.

Application I: Synthesis of Benzoxazinones

Derivatives of 1,3-benzoxazin-4-one are important heterocyclic scaffolds found in numerous biologically active compounds. The key precursor, 2-amino-3-methoxybenzoic acid, derived from the reduction of this compound, serves as an excellent starting material for the synthesis of 7-methoxy-substituted benzoxazinones.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol outlines the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is widely employed due to its high efficiency and clean reaction profile.[4][5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methoxybenzoic acid, which can often be used in the next step without further purification.

Protocol 2: Cyclization to 7-Methoxy-2H-3,1-benzoxazin-4(1H)-one

This protocol describes the cyclization of 2-amino-3-methoxybenzoic acid with an orthoester to form the benzoxazinone ring system.[6]

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • Triethyl orthoformate

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

Procedure:

  • In a round-bottom flask, suspend 2-amino-3-methoxybenzoic acid (1.0 eq) in triethyl orthoformate (used in excess as both reagent and solvent).

  • Add a catalytic amount of pyridine (optional).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 7-methoxy-2H-3,1-benzoxazin-4(1H)-one.

Benzoxazinone_Synthesis Start This compound Intermediate1 2-Amino-3-methoxybenzoic Acid Start->Intermediate1 Reduction Product1 7-Methoxy-2H-3,1-benzoxazin-4(1H)-one Intermediate1->Product1 Cyclization Reagent1 H₂, Pd/C Reagent2 Triethyl Orthoformate

Caption: Workflow for the synthesis of a benzoxazinone derivative.

Application II: Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation in medicinal chemistry for the synthesis of bioactive molecules.[7]

Protocol 3: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[7][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineCoupling ReagentBaseSolventYield (%)
1AnilineHATUDIPEADMF>90 (Typical)
2BenzylamineHATUDIPEADCM>90 (Typical)
3MorpholineHATUTEADMF>85 (Typical)

Note: Yields are typical and may vary depending on the specific amine and reaction conditions.

Application III: Sandmeyer Reaction for Further Functionalization

The amino group of 2-amino-3-methoxybenzoic acid can be transformed into a variety of other functional groups via the Sandmeyer reaction. This powerful transformation proceeds through a diazonium salt intermediate and allows for the introduction of halides, cyano groups, and other functionalities that are otherwise difficult to install directly on the aromatic ring.[9]

Protocol 4: Sandmeyer Bromination

This protocol details the conversion of the amino group to a bromo group using copper(I) bromide.[9]

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in a mixture of HBr and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude 2-bromo-3-methoxybenzoic acid by recrystallization or column chromatography.

Sandmeyer_Reaction Start 2-Amino-3-methoxybenzoic Acid Intermediate Aryl Diazonium Salt Start->Intermediate Diazotization Product 2-Bromo-3-methoxybenzoic Acid Intermediate->Product Substitution Reagent1 1. NaNO₂, HBr (0-5 °C) Reagent2 2. CuBr

Sources

Application Notes and Protocols: High-Purity 2-Methoxy-3-nitrobenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 2-Methoxy-3-nitrobenzoic acid (2M3N) using the recrystallization technique. Intended for researchers, chemists, and drug development professionals, this guide moves beyond a simple set of instructions to explain the fundamental principles and causality behind each step. By understanding the "why," operators can better troubleshoot and adapt the procedure for optimal yield and purity. The protocol details solvent screening, the primary recrystallization workflow, and methods for sample validation, ensuring a robust and reproducible purification process.

Introduction and Scientific Principles

This compound is a key aromatic carboxylic acid intermediate used in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. The nitration of 2-methoxybenzoic acid, a common synthetic route, can often yield isomeric byproducts or retain unreacted starting materials.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[2] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[4]

The formation of a crystal is a highly specific process where molecules arrange themselves into a well-defined, repeating lattice structure. Slow cooling is critical as it allows for the selective deposition of the desired molecules onto the growing crystal, effectively excluding impurity molecules that do not fit into the lattice.[5] Rapid cooling, in contrast, can trap impurities within the crystal structure, diminishing the effectiveness of the purification.

Physicochemical Data and Expected Results

A successful recrystallization will yield a product with a sharp melting point range close to the literature value and a noticeable improvement in physical appearance (e.g., from a discolored powder to well-defined crystals).

ParameterValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C₈H₇NO₅Chem-Impex[7]
Molecular Weight 197.15 g/mol Chem-Impex[7]
Appearance (Crude) Pale cream to yellow or brownish powderGeneral Observation
Appearance (Purified) Off-white to pale cream crystalline powderChem-Impex[7]
Melting Point (Purified) 192-198 °CChem-Impex[7]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the purification of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Protocol cluster_isolation Isolation & Drying cluster_analysis Purity Analysis A Weigh Crude 2M3N Sample C Dissolve Crude 2M3N in Minimum Hot Solvent A->C B Solvent Selection (Screening) B->C Informs Choice D Perform Hot Filtration (If Insoluble Impurities Present) C->D Optional Step E Slow Cooling to Room Temperature D->E F Induce Crystallization (If Necessary) E->F If no crystals form G Cool in Ice Bath to Maximize Yield F->G H Vacuum Filtration to Collect Crystals G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Determine Yield (%) J->K L Measure Melting Point J->L M Assess Purity K->M L->M

Caption: Workflow for 2M3N Purification.

Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Büchner funnel and filtering flask

  • Vacuum source (e.g., water aspirator)

  • Filter paper (for Büchner funnel and fluted for hot filtration)

  • Stemless glass funnel (for hot filtration)

  • Watch glass

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Analytical balance

  • Solvents (Reagent Grade): Ethanol, Methanol, Deionized Water

Detailed Protocols

Protocol 1: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit high solubility for 2M3N at elevated temperatures and low solubility at room or sub-ambient temperatures.[3] Given the polar nature of the carboxylic acid and nitro groups, polar protic solvents are excellent candidates.

  • Setup: Place approximately 20-30 mg of crude 2M3N into three separate small test tubes.

  • Test Solvents: To the test tubes, add 0.5 mL of the following solvents at room temperature: (1) Deionized Water, (2) Ethanol, (3) 1:1 Ethanol/Water mixture.

  • Room Temp Solubility: Agitate each tube. Observe and record the solubility. A suitable solvent should not fully dissolve the compound at this stage. If a solvent dissolves the compound completely at room temperature, it is unsuitable.

  • Hot Solubility: If the compound is insoluble or sparingly soluble, gently heat the test tube in a hot water bath. Add the same solvent dropwise while heating until the solid just dissolves.

  • Cooling & Crystallization: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the formation of crystals. The solvent system that dissolves the compound when hot and produces a high yield of crystals upon cooling is the best choice. For many nitrobenzoic acids, an ethanol/water or methanol/water mixture provides an excellent balance of solubility.[7]

Protocol 2: Purification of this compound (10 g Scale)

This protocol assumes an ethanol/water solvent system has been selected as optimal.

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 40 mL of ethanol and begin heating on a hot plate with stirring.

    • Rationale: Starting with the solvent in which the compound is more soluble (ethanol) ensures rapid initial dissolution. The Erlenmeyer flask shape minimizes solvent evaporation and prevents contamination.

  • Hot Solvent Addition: While heating, slowly add hot deionized water from a separate beaker in small portions (5-10 mL at a time) until all the solid has just dissolved. Note the total volume of solvent used. Add a slight excess (approx. 2-5% of total volume) of the solvent mixture to ensure the compound remains in solution during the subsequent hot filtration step.

    • Rationale: Using the minimum amount of hot solvent necessary creates a saturated solution, which is essential for maximizing crystal yield upon cooling.[2]

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Place a fluted filter paper in a stemless funnel resting on a pre-heated receiving flask. Pour the hot solution quickly through the filter paper.

    • Rationale: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel.[4]

  • Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on the benchtop.

    • Rationale: Slow cooling is crucial for the formation of large, pure crystals.[5] A covered flask prevents solvent evaporation and contamination.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

    • Rationale: The solubility of the 2M3N will decrease further at lower temperatures, leading to a higher recovery yield.

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom. Wet the paper with a small amount of the ice-cold ethanol/water mother liquor. Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with two small portions (5-10 mL each) of ice-cold solvent (the same ethanol/water ratio).

    • Rationale: Washing with a small amount of ice-cold solvent removes any adhering mother liquor without significantly dissolving the purified product crystals.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the semi-dry crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Analysis: Weigh the final dried product to calculate the percent recovery. Determine the melting point of the purified crystals. A pure compound will have a narrow melting point range (1-2 °C).

Troubleshooting

IssuePossible CauseRecommended Solution
Compound "Oils Out" Solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Ensure the chosen solvent's boiling point is below the compound's melting point.
No Crystals Form on Cooling Too much solvent was used; the solution is not saturated.Re-heat the solution to boil off some of the solvent until the solution becomes slightly cloudy (the cloud point). Then add a few drops of fresh solvent to clarify and cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.
Very Low Recovery/Yield Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration.
Product is still colored Colored impurities are present and soluble.After initial dissolution (Step 1), add a very small amount (spatula tip) of activated decolorizing carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link] benzoic.pdf

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12015195, this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • YouTube. (2022, November 1). Recrystallisation of benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

Sources

High-Resolution LC-MS Profiling of 2-Methoxy-3-nitrobenzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Objective: To establish a robust, high-sensitivity LC-MS/MS protocol for the quantitation and impurity profiling of 2-Methoxy-3-nitrobenzoic acid (2-M-3-NBA) in crude reaction mixtures.

The Analytical Challenge: this compound is a critical intermediate in the synthesis of various pharmaceutical scaffolds. Its synthesis, typically via the nitration of 2-methoxybenzoic acid (o-anisic acid), inherently produces regioisomers—most notably 2-methoxy-5-nitrobenzoic acid .[1][2] Differentiating these isomers is chromatographically demanding due to their identical mass-to-charge ratios (


 196.02 in ESI-) and similar hydrophobicity.[1][2]

Scientific Strategy:

  • Chromatographic Selectivity: Standard C18 columns often fail to resolve nitro-regioisomers efficiently.[2] This protocol utilizes a Phenyl-Hexyl stationary phase.[1][2][3][4] The

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the nitro-aromatic analytes provide superior selectivity compared to hydrophobic interaction alone.[1][2]
  • Ionization Physics: As a carboxylic acid, 2-M-3-NBA exhibits high ionization efficiency in Negative Electrospray Ionization (ESI-) mode.[1][2] The deprotonated molecule

    
     is stable and yields characteristic fragmentation patterns (decarboxylation and nitro-group loss) suitable for MRM (Multiple Reaction Monitoring).[1][2]
    

Analytical Workflow Diagram

The following diagram outlines the decision matrix for analyzing the reaction mixture, from sample prep to data interpretation.

LCMS_Workflow Start Crude Reaction Mixture Prep Sample Preparation (Dilution in 50:50 MeOH:H2O) Start->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC MS MS Detection (ESI-) Full Scan + MRM LC->MS Decision Isomer Resolution (Rs > 1.5?) MS->Decision Quant Quantification (Target: 2-M-3-NBA) Decision->Quant Yes ID Impurity ID (Isomers & Byproducts) Decision->ID Yes Optimize Optimize Gradient/Temp Decision->Optimize No Optimize->LC

Figure 1: Step-by-step analytical workflow for this compound profiling.

Detailed Protocol

Reagents and Chemicals[2]
  • Reference Standards: this compound (>98%), 2-Methoxy-5-nitrobenzoic acid (Impurity Standard).[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][2]

  • Additives: Ammonium Acetate (10 mM stock), Formic Acid (for pH adjustment if necessary, though neutral/basic pH often favors ionization of acids, acidic pH is needed for retention on RP columns.[2] We will use a buffered acidic system to balance retention and ionization).

Sample Preparation

Direct Injection Method:

  • Aliquot: Take 10 µL of the crude reaction mixture.

  • Dilution: Dilute 1:1000 with 50:50 Water:Methanol .

    • Why Methanol? Methanol prevents precipitation of organic intermediates while maintaining compatibility with the initial aqueous mobile phase.[2]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter (catalyst residues).

  • Vialing: Transfer to an amber LC vial (nitro compounds can be light-sensitive).

Liquid Chromatography Conditions

The use of a Phenyl-Hexyl column is the critical "Expert Tip" here. While C18 works, Phenyl-Hexyl provides the "shape selectivity" needed for the nitro-isomers.[1][2]

ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm)Enhanced selectivity for aromatic isomers via

-

interactions.[1][2]
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic Acid in WaterBuffered acidic pH (~3.5) ensures the acid is protonated for retention (

) while allowing efficient ionization in the source.[2]
Mobile Phase B AcetonitrileStrong eluent for aromatic compounds.[2]
Flow Rate 0.3 mL/minOptimal for ESI sensitivity and column efficiency.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.
Injection Vol 2.0 µLLow volume prevents column overload and peak broadening.

Gradient Table:

Time (min) % B Event
0.00 5 Initial hold for polar impurities
1.00 5 Start gradient
8.00 60 Linear ramp to elute main product
10.00 95 Wash step (remove dimers/late eluters)
12.00 95 Hold Wash
12.10 5 Re-equilibration

| 15.00 | 5 | End of Run |[1][2]

Mass Spectrometry Parameters

Mode: ESI Negative (


).[1][2]
Rationale:  The carboxylic acid moiety (

) readily loses a proton.[1][2] Positive mode is generally insensitive for this molecule unless adducts (

,

) are targeted, which is less reproducible.
ParameterSetting
Capillary Voltage -3500 V
Drying Gas Temp 325°C
Drying Gas Flow 10 L/min
Nebulizer 35 psi
Fragmentor 110 V (Optimize for specific instrument)

MRM Transitions (Quantification & Confirmation):

  • Parent Ion:

    
     196.0 (
    
    
    
    )[1][2]
  • Primary Product (Quant):

    
     152.0 (
    
    
    
    ) - Loss of carboxyl group.[1][2]
  • Secondary Product (Qual):

    
     122.0 (
    
    
    
    ) - Subsequent loss of NO radical (common in nitro-aromatics).[1][2]

Results Interpretation & Discussion

Fragmentation Pathway Logic

Understanding the MS/MS spectrum is vital for distinguishing the product from isobaric impurities.[2] The fragmentation of nitrobenzoic acids follows a predictable decay.[2]

Fragmentation Parent Parent Ion [M-H]- (m/z 196) Frag1 Decarboxylation [M-H-CO2]- (m/z 152) Parent->Frag1 - CO2 (44 Da) Frag2 Nitro Loss [M-H-CO2-NO]- (m/z 122) Frag1->Frag2 - NO (30 Da) Frag3 Ring Cleavage (m/z 92) Frag2->Frag3 Complex

Figure 2: Proposed ESI(-) fragmentation pathway for this compound.[1][2]

Impurity Profiling

In the reaction mixture, you will likely observe:

  • Starting Material: 2-Methoxybenzoic acid (

    
     151).[1][2] Elutes earlier than the nitro-product due to lower hydrophobicity.[1][2]
    
  • Regioisomer: 2-Methoxy-5-nitrobenzoic acid.[1][2] On a Phenyl-Hexyl column, the 3-nitro isomer (target) typically elutes after the 5-nitro isomer due to steric shielding of the nitro group by the adjacent methoxy and carboxyl groups, affecting its interaction with the stationary phase.[1][2]

    • Validation Check: If the peaks co-elute, lower the gradient slope (e.g., 5% to 40% B over 15 mins).

Troubleshooting Guide
  • Peak Tailing: Carboxylic acids interact with free silanols on the column.[2] Ensure the mobile phase contains at least 5mM Ammonium Acetate or 0.1% Formic Acid.[2] If tailing persists, increase buffer concentration to 10mM.

  • Low Sensitivity: Check the pH.[2][3] If the mobile phase is too acidic (pH < 3), ionization in the source may be suppressed (even though retention is good).[2][3] Adjusting to pH 4.0-4.5 often provides the "sweet spot" for weak acids in negative mode.[1][2]

References

  • PubChem. "this compound | C8H7NO5".[1][2][5] National Institutes of Health (NIH).[2] Available at: [Link][1][2]

  • NIST Chemistry WebBook. "3-Methoxy-2-nitrobenzoic acid (Isomer Data)". National Institute of Standards and Technology.[2] Available at: [Link][1][2]

  • Agilent Technologies. "Performance Characterizations and Comparisons of HPLC Column Options". Agilent Technical Notes. Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2-Methoxy-3-nitrobenzoic Acid in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 2-Methoxy-3-nitrobenzoic Acid in Azo Dye Synthesis

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and, notably, high-performance dyes.[1] Its unique substitution pattern, featuring a carboxylic acid group, a methoxy group, and a nitro group, offers a versatile platform for the construction of chromophores, particularly within the extensive family of azo dyes. The presence of these functional groups allows for a sequence of chemical transformations that are fundamental to the creation of vibrant and stable colorants.

The journey from this compound to a functional dye primarily involves a two-stage process. The first critical step is the reduction of the nitro group to a primary amine, yielding 2-methoxy-3-aminobenzoic acid. This transformation is crucial as the resulting amino group is the key functionality for the subsequent diazotization reaction. The second stage involves the diazotization of the newly formed amino group to create a highly reactive diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol or a naphthol, to form the final azo dye. The methoxy and carboxylic acid groups on the original scaffold play significant roles in modulating the final color and properties of the dye, such as its solubility and affinity for different fibers.

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the practical application of this compound in dye synthesis. We will delve into the detailed experimental protocols, the underlying chemical principles, and the critical parameters that ensure a successful and reproducible synthesis.

Chemical Profile and Safety Considerations

A thorough understanding of the chemical properties and safety hazards associated with this compound is paramount before its use in any experimental setting.

PropertyValueSource
Molecular Formula C₈H₇NO₅PubChem[2]
Molecular Weight 197.14 g/mol PubChem[2]
Appearance White to light beige crystalline powderChemicalBook[3]
Melting Point 253-257 °CChemicalBook[3]
CAS Number 40751-88-0PubChem[2]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory or fume hood.[4]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water.[4]

Always consult the material safety data sheet (MSDS) for comprehensive safety information before commencing any work.

Synthetic Pathway Overview: From Nitro-Compound to Azo Dye

The transformation of this compound into an azo dye follows a well-established synthetic route in organic chemistry. The overall workflow can be visualized as a three-step process:

Azo_Dye_Synthesis_Workflow A This compound B Step 1: Nitro Group Reduction (e.g., Catalytic Hydrogenation) A->B Reduction C 2-Methoxy-3-aminobenzoic Acid B->C D Step 2: Diazotization (NaNO₂, HCl, 0-5 °C) C->D Diazotization E Diazonium Salt Intermediate D->E F Step 3: Azo Coupling (with Coupling Partner, e.g., Phenol) E->F Coupling G Azo Dye F->G

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye starting from this compound.

Protocol 1: Reduction of this compound to 2-Methoxy-3-aminobenzoic Acid

The initial and critical step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and avoiding the use of harsh reducing agents.

Principle: The nitro group is selectively reduced to a primary amine in the presence of a catalyst (e.g., Palladium on carbon) and a hydrogen source. The carboxylic acid and methoxy groups are generally stable under these conditions.

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 5% or 10%

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure hydrogenation)

Procedure:

  • Preparation of the Substrate Solution: In a suitable hydrogenation vessel, dissolve this compound in methanol or an aqueous solution of sodium hydroxide (to form the sodium salt, which can improve solubility).

  • Addition of Catalyst: Carefully add the Pd/C catalyst to the solution. The typical catalyst loading is 1-5% by weight relative to the starting material.

  • Hydrogenation: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 MPa or atmospheric pressure using a balloon) and commence vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake or by using thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

  • Product Isolation:

    • If the reaction was performed in an alcohol solvent, evaporate the solvent under reduced pressure.

    • If an aqueous NaOH solution was used, acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the 2-methoxy-3-aminobenzoic acid.

  • Purification: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Protocol 2: Diazotization of 2-Methoxy-3-aminobenzoic Acid

This protocol outlines the conversion of the synthesized 2-methoxy-3-aminobenzoic acid into its corresponding diazonium salt. This intermediate is highly reactive and is typically prepared in situ and used immediately in the subsequent coupling reaction.

Principle: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[5]

Materials:

  • 2-Methoxy-3-aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a beaker, suspend 2-methoxy-3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water. Stir the mixture until the amine is fully dissolved, forming the hydrochloride salt.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the cold amine solution with continuous and vigorous stirring. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Checking for Completion: The completion of the diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount more of the sodium nitrite solution.

  • Removal of Excess Nitrous Acid: If there is excess nitrous acid, it can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative. The resulting diazonium salt solution is now ready for the coupling reaction and should be used immediately.

Protocol 3: Azo Coupling Reaction

The final step in the synthesis of the azo dye is the coupling of the diazonium salt with an electron-rich aromatic compound. In this example, we will use phenol as the coupling partner.

Principle: The electrophilic diazonium salt attacks the electron-rich aromatic ring of the coupling partner (in this case, phenol) in an electrophilic aromatic substitution reaction to form the azo compound. The reaction is typically carried out in a basic or slightly acidic medium.

Azo_Coupling_Mechanism cluster_0 Diazonium Salt (Electrophile) cluster_1 Phenol (Nucleophile) cluster_2 Azo Dye A [Ar-N≡N]⁺ C Ar-N=N-Ph-OH A->C Electrophilic Aromatic Substitution B Ph-OH B->C

Sources

Application Note: High-Efficiency Oxidation of 2-Methoxy-3-Nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The oxidation of 2-methoxy-3-nitrotoluene (also known as 1-methyl-2-methoxy-3-nitrobenzene) is a pivotal transformation in the synthesis of pharmacophores, particularly for non-peptide angiotensin II receptor antagonists and various bioactive heterocycles.

This substrate presents a specific challenge: Steric and Electronic Conflict.

  • Steric Hindrance: The methyl group at position 1 is ortho-substituted by a methoxy group at position 2. This proximity creates steric strain that can hinder the approach of bulky oxidants.

  • Electronic Effects: The nitro group (position 3) is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but generally stabilizing the benzylic position towards radical oxidation. Conversely, the methoxy group is electron-donating, potentially making the ring susceptible to over-oxidation or side reactions (e.g., ether cleavage) under harsh acidic conditions.

Therefore, the selection of the oxidant must balance reactivity (to overcome steric hindrance) with chemoselectivity (to preserve the methoxy ether linkage).

This guide details two distinct, self-validating protocols:

  • Protocol A (Carboxylic Acid Target): Alkaline Potassium Permanganate Oxidation. Selected for its reliability in preserving ether linkages while driving the oxidation to completion.

  • Protocol B (Aldehyde Target): Chromium Trioxide-Catalyzed Diacetate Trapping. Selected for its ability to arrest oxidation at the aldehyde stage by forming a stable gem-diacetate intermediate.

Reaction Pathway & Mechanism[1][2]

The oxidation of the benzylic methyl group proceeds through sequential hydroxylation and dehydrogenation steps.

ReactionScheme Substrate 2-Methoxy-3-nitrotoluene (Substrate) Alcohol Benzylic Alcohol (Transient) Substrate->Alcohol Oxidation Aldehyde 2-Methoxy-3-nitrobenzaldehyde (Target B) Alcohol->Aldehyde Oxidation Diacetate Gem-Diacetate (Stable Intermediate) Aldehyde->Diacetate Ac2O/H2SO4 (Trapping) Acid 2-Methoxy-3-nitrobenzoic Acid (Target A) Aldehyde->Acid KMnO4 (Protocol A) Diacetate->Aldehyde H3O+ (Hydrolysis)

Figure 1: Divergent oxidation pathways. Protocol A drives the reaction to the thermodynamic sink (Acid). Protocol B traps the kinetic intermediate (Aldehyde) as a diacetate.

Protocol A: Synthesis of this compound[3]

Objective: Complete oxidation of the methyl group to the carboxylic acid. Method: Alkaline Permanganate Oxidation with Phase Transfer Catalysis (Optional). Rationale: Alkaline conditions prevent the hydrolysis of the methoxy group (ether cleavage), which is a risk under acidic conditions (e.g., Chromic acid).

Reagents & Equipment
  • Substrate: 2-Methoxy-3-nitrotoluene (10.0 g, 60 mmol)

  • Oxidant: Potassium Permanganate (

    
    ) (28.4 g, 180 mmol, 3.0 eq)
    
  • Base: Sodium Carbonate (

    
    ) (6.4 g, 60 mmol)
    
  • Solvent: Water (300 mL) / Pyridine (Optional, 50 mL for solubility)

  • Equipment: 1L 3-neck Round Bottom Flask (RBF), Mechanical Stirrer, Reflux Condenser, Thermometer.

Step-by-Step Procedure
  • Setup: In the 1L RBF, dissolve 2-methoxy-3-nitrotoluene (10 g) in 50 mL of pyridine (if using) and 100 mL of water. If avoiding pyridine, use 300 mL water and add a surfactant like Cetyltrimethylammonium bromide (CTAB, 0.5 g) to aid phase transfer.

  • Base Addition: Add Sodium Carbonate (

    
    , 6.4 g). This buffers the solution and ensures the product exists as the soluble carboxylate salt.
    
  • Oxidant Addition (Controlled): Heat the mixture to 80°C . Add

    
     in small portions over 1 hour.
    
    • Critical Checkpoint: The purple color of permanganate should fade to brown (

      
       precipitate) as the reaction proceeds. If the purple color persists immediately, the reaction is too slow (increase temp to reflux).
      
  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Solvent: 50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, and a baseline spot (Acid) should appear.
    
  • Workup (Filtration):

    • Cool the mixture to room temperature.

    • Filter the dark brown slurry through a Celite pad to remove Manganese Dioxide (

      
      ).
      
    • Wash the

      
       cake with hot water (2 x 50 mL) to recover adsorbed product.
      
  • Isolation:

    • The filtrate (clear/yellow) contains the carboxylate salt.

    • Optional: Extract with Ethyl Acetate (2 x 50 mL) to remove unreacted neutral organic impurities. Discard the organic layer.

    • Acidification: Slowly add concentrated HCl to the aqueous layer until pH

      
       1-2.
      
    • Precipitation: The product, this compound, will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

Data Summary
ParameterValue
Typical Yield 75 - 85%
Appearance Off-white crystalline solid
Melting Point 180 - 185°C (Est.)
Key Impurity Unreacted starting material (removed via basic extraction)

Protocol B: Synthesis of 2-Methoxy-3-nitrobenzaldehyde

Objective: Selective oxidation to the aldehyde without over-oxidation to the acid. Method: Chromium Trioxide in Acetic Anhydride (Gem-Diacetate Route).[1] Rationale: Direct oxidation to aldehydes is difficult. In Acetic Anhydride, the newly formed aldehyde reacts immediately to form a gem-diacetate (


), which is stable to further oxidation. Acid hydrolysis releases the aldehyde.
Reagents & Equipment[5][6]
  • Substrate: 2-Methoxy-3-nitrotoluene (10.0 g, 60 mmol)

  • Oxidant: Chromium Trioxide (

    
    ) (18.0 g, 180 mmol, 3.0 eq)
    
  • Solvent/Reagent: Acetic Anhydride (

    
    ) (100 mL), Glacial Acetic Acid (50 mL)
    
  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (5 mL)
    
  • Equipment: 500 mL 3-neck RBF, Ice bath, Dropping funnel.

Step-by-Step Procedure
  • Solution A Preparation: Dissolve the substrate (10 g) in Acetic Anhydride (100 mL) and Acetic Acid (50 mL). Cool to 0–5°C in an ice bath. Add conc.

    
     (5 mL) slowly.
    
  • Oxidant Addition: Add

    
     (18 g) in small portions over 45 minutes.
    
    • Safety Note: The reaction is highly exothermic.[2] Maintain temperature below 10°C . If the temperature spikes, stop addition immediately.

  • Reaction: Stir at 5–10°C for 1 hour, then allow to warm to room temperature and stir for 2 hours. The mixture will turn dark green (Chromium(III)).

  • Quench: Pour the reaction mixture into 500 mL of crushed ice/water. Stir vigorously. The intermediate (gem-diacetate) may precipitate as an oil or solid.[1]

  • Hydrolysis (The Critical Step):

    • If solid: Filter and reflux in 5% HCl/Ethanol for 30 mins.

    • If oil/solution: Extract the aqueous quench mixture with Dichloromethane (DCM). Evaporate DCM. Reflux the residue in 50 mL Ethanol + 10 mL conc. HCl for 45 minutes.

  • Isolation:

    • Dilute the hydrolysis mixture with water (100 mL).[3]

    • Extract with DCM (3 x 50 mL).

    • Wash organic layer with Sat.

      
       (to remove acetic acid) and Brine.[3]
      
    • Dry over

      
       and concentrate.
      
  • Purification: The crude oil will crystallize upon cooling or can be purified via column chromatography (Silica, 10-20% EtOAc/Hexane).

Workflow Diagram

ProtocolB Setup Dissolve Substrate in Ac2O/AcOH Cool to 0°C Addition Add CrO3 slowly (Exothermic Control <10°C) Setup->Addition Quench Pour into Ice Water Isolate Diacetate Intermediate Addition->Quench Hydrolysis Reflux with HCl/EtOH (Converts Diacetate to Aldehyde) Quench->Hydrolysis Workup DCM Extraction & NaHCO3 Wash Isolate Aldehyde Hydrolysis->Workup

Figure 2: Workflow for the selective synthesis of the aldehyde via the diacetate trap.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: While 2-methoxy-3-nitrotoluene is stable, polynitro byproducts (if over-nitration occurred during precursor synthesis) are explosive. Never distill the distillation residue to dryness.

  • Chromium (VI):

    
     is a known carcinogen and strong oxidizer. Use strictly in a fume hood. Dispose of Chromium waste separately as hazardous heavy metal waste.
    
  • Exotherms: Both protocols involve significant heat release. Protocol B (Chromium) is particularly sensitive to thermal runaway; precise temperature control during addition is mandatory for safety and yield.

References

  • Kamm, O.; Matthews, A. O. "p-Nitrobenzoic Acid."[4] Organic Syntheses, Coll.[4] Vol. 1, p. 392 (1941). Link (Basis for Permanganate/Dichromate oxidation protocols).

  • Lieberman, S. V.; Connor, R. "o-Nitrobenzaldehyde." Organic Syntheses, Coll.[4] Vol. 2, p. 441 (1943). Link (Authoritative protocol for Diacetate trapping method).

  • Popkov, A. "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene."[2] Acta Chim.[2] Slov., 52, 460–462 (2005).[2] Link (Discussion of alternative Lapworth and oxidation methods).

  • Guidechem. "Synthesis of 2-Methoxy-4-nitrobenzaldehyde." (Analogous procedure for methoxy-nitro systems). Link.

Sources

Application Note: Safe Handling and Protocol Design for 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Methoxy-3-nitrobenzoic acid (CAS: 50419-58-4) is a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds. Its structural motif—combining an electron-withdrawing nitro group with an electron-donating methoxy substituent on a benzoic acid scaffold—makes it a versatile building block for nucleophilic aromatic substitutions and nitro-reduction cyclizations .

However, the presence of the nitro moiety introduces latent energetic hazards, while the carboxylic acid functionality dictates specific compatibility requirements. This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for safe integration into drug discovery workflows.

Hazard Profiling & Mechanistic Safety

To handle this compound safely, one must understand the causality of its hazards. It is not merely an "irritant"; it is a chemical system with specific reactivities.

The Nitro-Carboxyl Dual Threat
  • Thermal Instability (Nitro Group): Nitro-aromatics possess high energy potential. While this compound is generally stable at room temperature, the nitro group (

    
    ) renders the molecule susceptible to rapid decomposition under adiabatic conditions or high heat.
    
    • Risk:[1][2] Runaway exothermic decomposition during synthesis steps (e.g., hydrogenation).

  • Acidity & Corrosivity (Carboxyl Group): The benzoic acid moiety (

    
    ) mobilizes protons in solution, capable of corroding base metals and causing severe eye damage.
    
  • Synergistic Irritation: The combination of acidity and lipophilicity (enhanced by the methoxy group) facilitates dermal absorption, leading to deep tissue irritation (H315, H319).

Quantitative Hazard Data
ParameterSpecificationOperational Implication
CAS Number 50419-58-4Unique identifier for inventory tracking.
Physical State Solid (Crystalline Powder)Dust explosion hazard if dispersed in air.
Melting Point ~175–180 °C (Estimated)Do not heat near this limit without DSC testing.
GHS Classification Skin Irrit. 2, Eye Irrit.[2][3][4] 2A, STOT SE 3Mandatory respiratory and eye protection.[2]
Incompatibility Strong Oxidizers, Strong BasesSegregate from hydrides and alkali metals.

Engineering Controls & PPE Matrix

Trustworthy safety relies on redundancy. Do not rely solely on PPE; engineering controls are the primary defense.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Dissipation: Use anti-static weighing boats and grounded metal spatulas. Nitro-aromatic dusts can be ignition-sensitive.

  • Atmosphere: For bulk storage (>100g), store under an inert atmosphere (Nitrogen or Argon) to prevent moisture uptake and oxidative degradation.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) for solid handling; Half-face respirator with organic vapor/acid gas cartridges (OV/AG) for solution phase work.

  • Dermal: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Neoprene or extended-cuff Nitrile (8 mil) to prevent permeation by organic solvents used in processing.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of the acidic dust.

Operational Protocol: Safe Handling Lifecycle

This protocol validates safety through a "Check-Verify-Act" system.

Workflow Logic Diagram

The following diagram illustrates the decision matrix for handling this compound, prioritizing containment and waste segregation.

SafeHandling cluster_check Critical Control Point Start Receipt of CAS 50419-58-4 Inspect Inspect Container Integrity Start->Inspect Storage Storage: Cool, Dry, Segregated (Away from Bases/Reducers) Inspect->Storage Pass Waste Disposal: Segregated Organic Acid Waste Inspect->Waste Breached/Degraded Weighing Weighing Station: Fume Hood + Anti-Static Mat Storage->Weighing Synthesis Demand Reaction Reaction Setup: Exotherm Control (Active Cooling) Weighing->Reaction Transfer Reaction->Waste Post-Workup

Figure 1: Operational lifecycle for this compound, highlighting the critical control point at the reaction stage.

Step-by-Step Methodology
Phase A: Weighing and Transfer
  • Pre-Check: Verify fume hood airflow. Place an anti-static mat inside the hood.

  • Transfer: Open the container only inside the hood.

  • Technique: Use a gentle tapping motion to dispense powder. Avoid "dumping" which creates aerosolized dust clouds.

  • Decontamination: Wipe the exterior of the weighing vessel with a damp tissue (water/ethanol) before removing it from the hood. Dispose of the tissue as hazardous solid waste.

Phase B: Reaction Safety (The Reduction Risk)

Context: The most common use of this compound involves reducing the nitro group to an amine. This is highly exothermic.

  • Solvent Selection: Dissolve the acid in a solvent (e.g., Methanol or Ethanol) before adding any catalyst (e.g., Pd/C) or reducing agent.

  • Inerting: Purge the reaction vessel with Nitrogen for 15 minutes to remove Oxygen. Reason: Hydrogen gas (often used in reduction) + Oxygen + Catalyst = Explosion.

  • Thermal Regulation:

    • Protocol: Pre-cool the reaction vessel to 0°C before initiating reduction.

    • Monitoring: Use an internal temperature probe. Do not rely on bath temperature.

    • Limit: If internal temp rises >10°C above setpoint, stop addition/agitation immediately.

Phase C: Spill Response
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don respiratory protection (Full face respirator recommended for spills >10g).

  • Neutralize: Do not use strong base (NaOH) directly, as this generates heat. Use a weak base like Sodium Bicarbonate (

    
    ) to neutralize the acid gently.
    
  • Collect: Absorb with vermiculite or sand. Do not use combustible materials (paper towels) for large nitro-compound spills.

Storage and Stability

  • Shelf Life: 24 months if stored correctly.

  • Conditions: Store at 2–8°C (Refrigerated). Keep container tightly sealed.

  • Degradation Indicators: Discoloration (darkening from yellow/white to brown) indicates oxidative decomposition or light sensitivity.

  • Segregation: Store separately from:

    • Hydrides (

      
      , 
      
      
      
      ) - Risk of hydrogen generation.
    • Strong Bases (NaOH, KOH) - Risk of exothermic salt formation.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2-Methoxybenzoic acid derivatives. Retrieved from 4

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Nitrobenzoic Acid Derivatives. Retrieved from 5

  • NOAA Office of Response and Restoration. (n.d.). CAMEO Chemicals: Nitrobenzoic Acid Reactivity Profile. Retrieved from 6[6]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from (General verification of CAS).

Sources

Application Note: Strategic Derivatization of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxy-3-nitrobenzoic acid (CAS: 1665-85-6) is a critical scaffold in the synthesis of neurokinin-3 (NK3) receptor antagonists (e.g., Talnetant analogs) and various agrochemicals.[1] Its unique substitution pattern—featuring a sterically crowded ortho-methoxy group flanked by a nitro and a carboxyl group—presents specific synthetic challenges and opportunities.[1] This guide details high-fidelity protocols for activating the carboxyl core, manipulating the nitro group, and selectively demethylating the ether, providing a modular roadmap for library generation in drug discovery.

Strategic Analysis & Reactivity Profile

The molecule contains three distinct reactive centers, each requiring a specific activation strategy to avoid cross-reactivity.[1]

  • C1-Carboxyl (-COOH): The primary "gateway" for derivatization.[1] Due to the ortho-methoxy group, steric hindrance can retard nucleophilic attack.[1] Activation via acyl chloride is preferred over direct coupling reagents (EDC/HATU) for scale-up efficiency.[1]

  • C3-Nitro (-NO₂): An electron-withdrawing group that deactivates the ring.[1] Its reduction to an amine (-NH₂) dramatically alters the electronic landscape, turning the ring electron-rich and enabling cyclization reactions (e.g., to quinazolinones).[1]

  • C2-Methoxy (-OMe): Acts as a protecting group for the phenol.[1] Selective demethylation reveals the 3-nitrosalicylic acid core, enabling intramolecular hydrogen bonding and altering pharmacophore binding properties.[1]

Reaction Landscape Visualization

ReactionLandscape Start This compound AcidCl Acid Chloride (Activated Core) Start->AcidCl (COCl)2, DMF Aniline 3-Amino Derivative (Cyclization Precursor) Start->Aniline Pd/C, H2 Phenol 3-Nitrosalicylic Acid (H-Bond Donor) Start->Phenol BBr3, DCM Amide Amide Derivatives (Library Gen) AcidCl->Amide R-NH2, Base Amide->Aniline Reduction (post-coupling)

Figure 1: Divergent synthetic pathways starting from the this compound core.

Module 1: Carboxyl Activation (The Gateway)

Objective: Synthesis of 2-Methoxy-3-nitrobenzoyl chloride.

While thionyl chloride (


) is an industrial standard, it releases 

and requires harsh reflux conditions that can degrade sensitive downstream functionalities.[1] For high-value pharmaceutical intermediates, the Oxalyl Chloride/DMF method is superior due to milder conditions and cleaner workup.
Protocol A: High-Fidelity Acyl Chloride Synthesis
  • Reagents: Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), Dichloromethane (DCM, anhydrous).[1]

  • Equipment: Flame-dried round-bottom flask, inert gas (Ar/N2) line, drying tube.

Step-by-Step Methodology:

  • Suspension: Suspend this compound (1.0 eq) in anhydrous DCM (5 mL/mmol) under inert atmosphere. The starting material may not fully dissolve initially.[1]

  • Catalysis: Add catalytic DMF (dimethylformamide).[1] Critical Mechanism:[2][3] DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium intermediate), which is the active chlorinating species.[1]

  • Addition: Cool to 0°C. Add oxalyl chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Self-Validating Sign: The suspension will turn into a clear, homogenous solution as the acid converts to the soluble acid chloride. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will cease upon completion.[1]
  • Workup: Concentrate in vacuo to remove DCM and excess oxalyl chloride. Co-evaporate with toluene (2x) to remove traces of reagents.[1] Use immediately for Module 2.

Technical Note: Do not use methanol for glassware cleaning until the flask is quenched; the acid chloride will violently form the methyl ester.[1]

Module 2: Amidation (Library Generation)

Objective: Coupling the activated core with amines (e.g., benzylamine, heterocycles) to form the pharmacophore backbone.

Protocol B: Schotten-Baumann Type Coupling[1]
  • Reagents: Crude Acid Chloride (from Module 1), Amine (1.1 eq), Triethylamine (TEA, 2.5 eq), DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 eq) and TEA (2.5 eq) in DCM (5 mL/mmol) and cool to 0°C.

  • Coupling: Dissolve the crude acid chloride in minimal DCM and add dropwise to the amine solution.

    • Why: Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing double-acylation side reactions (if the amine is primary).

  • Monitoring: Stir at RT for 1-2 hours.

    • Validation: TLC (50% EtOAc/Hexane).[1] The acid chloride (baseline or methyl ester if quenched) should disappear.[1] The product usually runs higher than the free acid.[1]

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .[1][4]
Data Summary: Activation Methods
MethodReagentByproductsSuitability
Standard Thionyl Chloride (

)

,

Bulk scale, robust substrates
High-Fidelity Oxalyl Chloride / DMF

,

,

Pharma intermediates, mild conditions
Direct Coupling EDC / HOBtUrea derivativesSmall scale, when acid chloride is unstable

Module 3: Nitro Group Reduction (Core Modification)

Objective: Converting the electron-withdrawing nitro group to an electron-donating amine.[1] This is often the step preceding cyclization to quinazolinones (common in kinase inhibitors).[1]

Protocol C: Catalytic Hydrogenation (Pd/C)

Safety: Nitro compounds are energetic; hydrogen is flammable.[1]

  • Reagents: 10% Pd/C (10 wt% loading), Hydrogen gas (balloon or Parr shaker), Methanol/Ethyl Acetate (1:1).

Step-by-Step Methodology:

  • Solution: Dissolve the nitro-amide (from Module 2) or the parent nitro-acid in MeOH/EtOAc.

  • Catalyst: Carefully add Pd/C under an argon blanket (pyrophoric risk).[1]

  • Reduction: Purge with

    
     three times. Stir under 
    
    
    
    atmosphere (1 atm is usually sufficient) for 4-16 hours.
    • Self-Validating Sign: The yellow color typical of nitro compounds will fade to colorless or light brown (aniline).[1]

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

    • Caution: Do not let the filter cake dry out completely; keep wet with solvent to prevent ignition.[1]

Module 4: Demethylation (Unmasking the Phenol)

Objective: Cleavage of the methyl ether to reveal the phenol.[1] This is crucial for "scaffold hopping" to salicylic acid derivatives.[1]

Protocol D: Boron Tribromide ( ) Demethylation

Reagents:


 (1.0 M in DCM), Anhydrous DCM.[1]
Mechanism:  Lewis acid complexation with ether oxygen, followed by nucleophilic attack of bromide.[1]

Step-by-Step Methodology:

  • Setup: Cool solution of substrate in DCM to -78°C (Dry ice/acetone).

  • Addition: Add

    
     (2-3 eq) dropwise. The solution may turn dark/red due to complex formation.[1]
    
  • Warming: Allow to warm slowly to 0°C or RT over 2 hours.

    • Note: The ortho-nitro group may coordinate with Boron, potentially requiring more equivalents of

      
      .
      
  • Quench: EXTREME CAUTION. Cool back to -78°C or 0°C. Add Methanol dropwise. Violent exotherm and HBr evolution will occur.[1]

  • Workup: Partition between EtOAc and water. The product will be in the organic layer (unless very polar).[1]

Workflow Visualization: Amide Synthesis

AmideWorkflow Step1 Step 1: Activation (Oxalyl Chloride + DMF) Check1 Checkpoint: Gas evolution stops? Solution clear? Step1->Check1 Step2 Step 2: Evaporation (Remove excess reagent) Check1->Step2 Yes Step3 Step 3: Coupling (Add Amine + TEA) Step2->Step3 Check2 Checkpoint: TLC shows no Acid Cl? Step3->Check2 Check2->Step3 No (Add more time/heat) Final Final Product: Purified Amide Check2->Final Yes

Figure 2: Step-by-step decision tree for the synthesis of amide derivatives.

References

  • Talnetant Intermediate Synthesis: Patent: Glaxo Group Ltd.[1] "Quinoline Derivatives as NK3 Antagonists." WO2005/000246.[1] (Describes the use of oxalyl chloride for sterically hindered quinoline carboxylic acids, analogous to the benzoic acid core). [1]

  • Acyl Chloride Synthesis Protocols: Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard mechanism for Vilsmeier-Haack activation via Oxalyl Chloride/DMF).[1] [1]

  • Demethylation with BBr3: Source: McOmie, J. F. W., & Watts, M. L. (1963).[5] "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Chemistry & Industry, 1658.[1][5]

  • Reduction of Nitrobenzoic Acids: Source: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation: A versatile system." Synthesis, 1988(02), 91-95.[1] (Alternative mild reduction protocol). [1]

Sources

The Strategic Role of 2-Methoxy-3-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols for the Preparation of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials and intermediates dictates not only the economic viability of a process but also its adaptability for generating diverse analogues for structure-activity relationship (SAR) studies. 2-Methoxy-3-nitrobenzoic acid stands out as a pharmaceutical intermediate of considerable strategic value. Its substituted benzene ring, featuring a carboxylic acid, a methoxy group, and a nitro group, presents a trifecta of functionalities that can be manipulated with high selectivity. This compound serves as a cornerstone for the synthesis of a variety of biologically active molecules, most notably in the realm of anti-inflammatory and analgesic agents.[1]

The inherent reactivity of this compound is conferred by the electronic interplay of its substituents. The electron-withdrawing nature of both the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while also directing incoming nucleophiles. The methoxy group, an ortho, para-director, further influences the regioselectivity of reactions. Crucially, the nitro group can be selectively reduced to an amine, unveiling a nucleophilic center essential for subsequent bond-forming reactions. This latent amine functionality, positioned ortho to the methoxy group and meta to the carboxylic acid, provides a unique structural motif for the construction of complex pharmaceutical agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this compound. We will delve into its physicochemical properties, explore its pivotal role as a precursor to the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, and provide detailed, field-proven protocols for its key transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its effective and safe utilization in synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 40751-88-0[1]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.15 g/mol [1]
Appearance Pale cream to cream colored powder[1]
Melting Point 192-198 °C[1]
Purity ≥ 98%[1]
Solubility Favorable solubility characteristics for synthesis[1]

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[2][3][4]

Core Application: A Gateway to Fenamate NSAIDs

A primary and well-established application of this compound is its role as a key precursor in the synthesis of fenamates, a class of NSAIDs. This is exemplified in the synthesis of Niflumic acid , a potent cyclooxygenase-2 (COX-2) inhibitor used for its analgesic and anti-inflammatory properties.[5] The synthetic strategy hinges on the transformation of this compound into the key intermediate, 2-amino-3-methoxybenzoic acid .

The Synthetic Blueprint: From Intermediate to API

The conversion of this compound to Niflumic acid involves two critical transformations:

  • Reduction of the Nitro Group: The nitro functionality is selectively reduced to a primary amine to yield 2-amino-3-methoxybenzoic acid. This step is crucial as it "activates" the molecule for the subsequent C-N bond formation.

  • Ullmann Condensation: The resulting 2-amino-3-methoxybenzoic acid is then coupled with a suitable aryl halide, in this case, a derivative of nicotinic acid, via a copper-catalyzed Ullmann condensation to form the final Niflumic acid product.

The following diagram illustrates the logical workflow from the starting intermediate to the final active pharmaceutical ingredient.

G A This compound B Step 1: Nitro Group Reduction (e.g., Catalytic Hydrogenation) A->B Key Transformation C 2-Amino-3-methoxybenzoic acid B->C Intermediate Formation D Step 2: Ullmann Condensation with 2-chloro-3-(trifluoromethyl)pyridine C->D Key Transformation E Niflumic Acid (API) D->E Final Product

Caption: Synthetic workflow from this compound to Niflumic Acid.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of 2-amino-3-methoxybenzoic acid and its subsequent conversion to Niflumic acid. These protocols are based on established chemical principles and literature precedents for similar transformations.

Protocol 1: Synthesis of 2-Amino-3-methoxybenzoic Acid via Catalytic Hydrogenation

This protocol details the reduction of the nitro group of this compound to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is often preferred for its high efficiency and clean reaction profile.[6][7]

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 1-5 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Parr shaker or a similar hydrogenation apparatus

  • Celite®

Procedure:

  • Vessel Preparation: To a clean, dry pressure vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution under a stream of nitrogen to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Seal the pressure vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with nitrogen to remove any oxygen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-methoxybenzoic acid. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and reusable catalyst for the reduction of aromatic nitro groups. The carbon support provides a large surface area for the reaction.

  • Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are relatively inert under hydrogenation conditions.

  • Inert Atmosphere: The initial purging with nitrogen is a critical safety step to prevent the formation of an explosive mixture of hydrogen and oxygen.

  • Celite® Filtration: Celite® is a diatomaceous earth filter aid that prevents the fine particles of the palladium catalyst from passing through the filter paper, ensuring a catalyst-free product.

Protocol 2: Synthesis of Niflumic Acid via Ullmann Condensation

This protocol describes the copper-catalyzed N-arylation of 2-amino-3-methoxybenzoic acid with an appropriate aryl halide to form Niflumic acid. The Ullmann condensation is a classic and reliable method for the formation of C-N bonds.[1][8]

G cluster_0 Reactants cluster_1 Reaction Conditions A 2-Amino-3-methoxybenzoic acid G Niflumic Acid A->G B 2-Chloro-3-(trifluoromethyl)pyridine B->G C Copper Catalyst (e.g., CuI) C->G D Base (e.g., K₂CO₃) D->G E Solvent (e.g., DMF) E->G F Heat F->G

Caption: Key components for the Ullmann condensation to synthesize Niflumic Acid.

Materials:

  • 2-Amino-3-methoxybenzoic acid (1.0 eq)

  • 2-Chloro-3-(trifluoromethyl)pyridine (or a similar nicotinic acid derivative) (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask or a similar reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-amino-3-methoxybenzoic acid (1.0 eq), 2-chloro-3-(trifluoromethyl)pyridine (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to a temperature between 120-150 °C. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidification and Extraction: Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Niflumic acid.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations.

  • Base: Potassium carbonate is a crucial component that acts as a base to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: DMF is a high-boiling polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the copper catalyst, which would render it inactive.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity allows for the strategic and efficient construction of complex molecules, particularly in the development of non-steroidal anti-inflammatory drugs like Niflumic acid. The protocols provided herein offer a solid foundation for researchers to utilize this intermediate effectively. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can leverage the unique properties of this compound to advance their drug discovery and development programs.

References

  • Chem-Impex. This compound.

  • ResearchGate. Chemical synthesis of niflumic acid (NF) derivatives.

  • BenchChem. Application Notes & Protocols: Ullmann Condensation Employing a Copper Catalyst.

  • MDPI. Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile.

  • BenchChem. 3-Methoxy-2-nitrobenzoic acid.

  • MDPI. Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • MDPI. Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile.

  • ECHEMI. 3-Methoxy-2-nitrobenzoic acid SDS, 4920-80-3 Safety Data Sheets.

  • Wikipedia. Reduction of nitro compounds.

  • Semantic Scholar. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.

  • ResearchGate. What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.

  • Selleck Chemicals. Niflumic acid.

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

  • PMC. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.

  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

  • BenchChem. 3,5-Dimethoxybenzoic Acid: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Nitration of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reaction Landscape

You are performing an electrophilic aromatic substitution (EAS) on 2-methoxybenzoic acid (o-anisic acid). The target product is predominantly 2-methoxy-5-nitrobenzoic acid .

The methoxy group (-OCH₃) is a strong activator and ortho, para-director. The carboxyl group (-COOH) is a moderate deactivator and meta-director. In this substrate, these two groups reinforce each other to direct the incoming nitronium ion (


) to the 5-position  (para to methoxy, meta to carboxyl).

However, low yield in this synthesis is a common complaint caused by three distinct failure modes: Regio-isomer contamination , Demethylation (Ether Cleavage) , and Solubility losses during workup .

Module 1: Regioselectivity & Isomer Control

Q: Why is my product melting point broad or lower than literature (160-163°C)?

A: You likely have significant contamination from the 3-nitro isomer or 3,5-dinitro species .

While the 5-position is electronically favored, the 3-position is also activated by the methoxy group. However, the 3-position is sterically "sandwiched" between the methoxy and carboxyl groups.

  • The 5-Nitro Isomer (Target): Kinetically favored due to lower steric hindrance.

  • The 3-Nitro Isomer (Impurity): Formed if the reaction temperature rises, providing enough energy to overcome the steric barrier.

  • The 3,5-Dinitro Impurity: Formed if local concentration of

    
     is too high or temperature is uncontrolled (>10°C).
    

Corrective Action:

  • Temperature Control: The reaction must be initiated at -10°C to 0°C . Do not allow the internal temperature to exceed 5°C during addition.[1]

  • Reagent Addition: Add the nitrating mixture dropwise. A "dump" addition causes localized exotherms, instantly forming dinitro species.

Module 2: Chemical Stability & Side Reactions

Q: My yield is low (<40%), and the filtrate is yellow/orange. Where is my mass?

A: You are likely suffering from Acid-Catalyzed Demethylation .

In the presence of strong Bronsted acids (like concentrated


) and heat, the aryl methyl ether can be cleaved. This converts your starting material into 2-hydroxy-5-nitrobenzoic acid  (nitrosalicylic acid).
  • Why this kills yield: The hydroxy-acid byproduct is significantly more water-soluble than the methoxy-acid. When you pour the reaction into ice water to precipitate the product, the phenolic byproduct stays in the water (filtrate), resulting in "missing mass."

Corrective Action:

  • Switch Solvent System: If using standard mixed acid (

    
    ), ensure the temperature stays below 0°C.
    
  • Milder Protocol: Consider using Acetyl Nitrate (generated in situ by adding fuming

    
     to Acetic Anhydride). This method is non-aqueous and milder, significantly reducing the risk of ether cleavage [1].
    
Q: The reaction turned into a black tar.

A: This is Oxidative Degradation . The aromatic ring is activated.[2][3] If the acid concentration is too high or the temperature spikes, nitric acid acts as an oxidant rather than an electrophile, polymerizing the anisole ring.

Corrective Action:

  • Ensure strong stirring.

  • Verify your internal thermometer is actually in the liquid, not measuring the flask wall.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the failure modes described above.

ReactionPathway cluster_impurities Yield Loss Pathways SM 2-Methoxybenzoic Acid Target 2-Methoxy-5-nitrobenzoic acid (Major Product) SM->Target HNO3/H2SO4 < 0°C Iso3 2-Methoxy-3-nitrobenzoic acid (Minor Impurity) SM->Iso3 Steric Leakage Phenol 2-Hydroxy-5-nitrobenzoic acid (Demethylation Byproduct) SM->Phenol H+ / Heat (Ether Cleavage) Dinitro 3,5-Dinitro Species (Over-nitration) Target->Dinitro Excess HNO3 Temp > 10°C Iso3->Dinitro

Figure 1: Reaction network showing the target pathway (Green) vs. thermal and chemical failure modes (Red/Yellow).

Module 4: Validated Experimental Protocol

This protocol is designed to minimize demethylation and dinitration.

Materials
  • 2-Methoxybenzoic acid: 15.2 g (100 mmol)

  • Conc. Sulfuric Acid (

    
    ): 40 mL
    
  • Conc. Nitric Acid (

    
    , 70%): 7.0 mL (~110 mmol)
    
  • Ice/Water: 300 g

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Place 15.2 g of substrate in a 250 mL round-bottom flask. Add 40 mL of conc.

. Stir to dissolve.
The substrate must be fully dissolved to prevent "hot spots" on the solid surface where dinitration occurs.
2 Cooling Cool the solution to -5°C using an ice/salt bath.Low temperature is critical to favor the 5-position (kinetic control) and prevent ether cleavage.
3 Nitration Mix 7.0 mL

with 10 mL

(pre-cooled). Add this mixture dropwise over 30 minutes, maintaining temp < 0°C.
Pre-mixing acids generates the nitronium ion (

) safely. Slow addition controls the exotherm.
4 Reaction Stir at 0°C for 1 hour. Monitor by TLC or HPLC.Do not warm to room temperature yet. Warming promotes side reactions.
5 Quench Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.Rapid dilution precipitates the product. The product is insoluble in water; the phenolic byproduct (if any) is soluble.
6 Isolation Filter the white precipitate. Wash with cold water (3 x 50 mL).Removes residual acid and water-soluble impurities.
7 Purification Recrystallize from Ethanol or dilute Acetic Acid if mp < 158°C.Removes trace 3-nitro isomer.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure.

Troubleshooting Start Start: Low Yield / Purity Q1 Did a solid precipitate upon quenching? Start->Q1 Q2 Is the solid yellow/orange? Q1->Q2 Yes Solubility Issue: Solubility/Demethylation Product lost in filtrate as phenol. Action: Check filtrate pH, extract w/ EtOAc. Q1->Solubility No / Very Little Q3 Check Melting Point Q2->Q3 No (White/Pale Yellow) Purity Issue: Dinitration/Oxidation Action: Lower Temp, slower addition. Q2->Purity Yes (Deep Color) Regio Issue: Regioselectivity (3-nitro) Action: Recrystallize from EtOH. Q3->Regio Broad / Low (<155°C) Success Success: Target Product (MP ~160°C) Q3->Success Sharp (158-162°C)

Figure 2: Diagnostic flowchart for isolating the root cause of experimental failure.

References

  • ChemicalBook. Synthesis of 2-methoxy-5-nitrobenzoic acid. (General reaction conditions and product data). Link

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-methoxy- (Properties and Spectra). Link

  • PubChem. 2-Methoxy-5-nitrobenzoic acid Compound Summary. (Physical properties and safety data). Link

  • Organic Syntheses. Nitration of Benzoic Acids (General Methodologies). (Foundational protocols for nitration of deactivated aromatics). Link

Sources

Technical Support Center: Iso-Purification of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers and process chemists. It addresses the specific challenge of isolating the kinetically favored but often minor isomer, 2-methoxy-3-nitrobenzoic acid , from its major thermodynamic isomer, 2-methoxy-5-nitrobenzoic acid , following the nitration of o-anisic acid.

Ticket ID: CHE-SEP-2M3N Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Isomer Challenge

The nitration of 2-methoxybenzoic acid (o-anisic acid) is governed by the directing effects of the methoxy group (ortho/para) and the carboxyl group (meta).

  • The Methoxy Effect: Directs to C3 (ortho) and C5 (para).

  • The Carboxyl Effect: Directs to C3 and C5 (meta).

  • The Conflict: While both groups direct to the same positions, C5 is sterically favored . The C3 position is "sandwiched" between the carboxyl and methoxy groups, resulting in significant steric hindrance. Consequently, the 5-nitro isomer is the major product (>80%), while the 3-nitro isomer (your target) is the minor product (<20%).

This guide provides a validated workflow to isolate the 3-nitro target by exploiting subtle differences in acidity (pKa) and solubility profile .

Module 1: The Separation Workflow

Core Principle: pH-Controlled Fractional Precipitation. The 3-nitro isomer is a stronger acid than the 5-nitro isomer due to the stronger inductive effect of the nitro group at the C3 position (closer to the carboxyl group).

  • 2-Methoxy-5-nitrobenzoic acid (Impurity): Weaker acid (Higher pKa). Precipitates at higher pH.

  • This compound (Target): Stronger acid (Lower pKa). Precipitates at lower pH.

Validated Workflow Diagram

SeparationWorkflow Start Crude Nitration Mixture (Solid containing 3-nitro & 5-nitro isomers) Dissolve Step 1: Dissolution Dissolve in 10% NaOH (pH > 10) Forms soluble sodium salts Start->Dissolve Acidify1 Step 2: Controlled Acidification Slowly add 6M HCl to pH 4.0 - 4.5 Dissolve->Acidify1 Stir vigorously Filter1 Step 3: Filtration Acidify1->Filter1 Solid1 Solid Cake (Impurity) Rich in 2-Methoxy-5-nitrobenzoic acid (Discard or Reprocess) Filter1->Solid1 Precipitate (Weaker Acid) Filtrate1 Filtrate (Mother Liquor) Enriched in this compound Filter1->Filtrate1 Soluble (Stronger Acid) Acidify2 Step 4: Deep Acidification Add 6M HCl to pH 1.0 Filtrate1->Acidify2 Filter2 Step 5: Filtration Acidify2->Filter2 CrudeTarget Crude Target Isomer (this compound) Filter2->CrudeTarget Precipitate forms Recryst Step 6: Recrystallization Solvent: Water or MeOH/Water (9:1) CrudeTarget->Recryst Final Pure this compound (>98% Purity) Recryst->Final

Caption: Figure 1. pH-swing fractionation strategy exploiting the acidity difference between the 3-nitro (stronger acid) and 5-nitro (weaker acid) isomers.

Module 2: Troubleshooting & FAQs

Q1: I acidified to pH 4, but everything precipitated. What went wrong?

Diagnosis: The concentration of your solution is likely too high, or the pH adjustment was too rapid. The Fix:

  • Dilution: Ensure your initial alkaline solution is dilute (approx. 1g crude per 10-15 mL water). If the solution is too concentrated, the "salting out" effect will coprecipitate both isomers regardless of pKa.

  • Slow Addition: Add HCl dropwise with vigorous stirring. Localized areas of low pH (pH < 1) where the acid drop hits can precipitate the target isomer immediately. You need the bulk solution to equilibrate at pH 4.

  • Digestion: After reaching pH 4, stir for 30 minutes. This allows the system to reach thermodynamic equilibrium, redissolving any trapped 3-nitro isomer while keeping the 5-nitro isomer solid.

Q2: My final product still shows 10-15% of the 5-nitro isomer by HPLC. How do I purify it further?

Diagnosis: Fractional precipitation enriched the target but didn't fully purify it. This is common if the pKa difference is narrow (< 0.5 units). The Fix: Recrystallization Strategy Use Water as the primary solvent. The 5-nitro isomer is generally less soluble in hot water than the 3-nitro isomer due to better crystal packing (para-substitution symmetry).

  • Protocol:

    • Suspend the crude target in water (20 mL/g).

    • Heat to reflux.[1] If it doesn't dissolve, add Methanol dropwise until clear.

    • Cool slowly to room temperature, then to 4°C.

    • Crucial Step: If a heavy precipitate forms immediately upon cooling, it may still contain the 5-nitro impurity. Filter this first crop (often enriched in impurity) and concentrate the mother liquor to obtain the pure 3-nitro isomer.

Q3: How do I definitively distinguish the two isomers without NMR?

Answer: Use Melting Point and HPLC retention times.

Comparative Data Table

FeatureThis compound (Target)2-Methoxy-5-nitrobenzoic acid (Impurity)
Substitution Pattern Crowded (Ortho-Ortho-Meta)Distributed (Ortho-Meta-Para)
Acidity (Predicted) Stronger (Lower pKa)Weaker (Higher pKa)
Melting Point ~194 °C [1]~160 °C (Acid) / 101 °C (Ester) [2]
HPLC Elution (C18) Elutes Later (Internal H-bonding masks polarity)Elutes Earlier (More polar interaction)
Precipitation pH pH < 2.0pH > 3.5

Note: HPLC elution order can reverse depending on mobile phase pH. At pH 3 (buffered), the 3-nitro is more ionized (more polar) and may elute earlier. At pH 2 (suppressed ionization), it often elutes later due to hydrophobicity.

Module 3: Analytical Verification (HPLC Method)

Do not rely solely on melting point. Use this standardized HPLC method to quantify isomeric purity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization, sharpens peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (nitro group absorption) and 280 nm (aromatic).

  • Expectation: The isomers are positional; resolution (

    
    ) should be > 2.0. If peaks overlap, switch to a Phenyl-Hexyl column , which offers superior selectivity for aromatic isomers based on pi-pi interactions.
    

Module 4: The "Nuclear Option" (Chemical Derivatization)

If fractional crystallization fails due to eutectic formation (where both isomers crystallize together), use Esterification .

  • Esterify the mixture: Reflux crude acid in Methanol with catalytic

    
    .
    
  • Separation: The methyl esters have vastly different melting points and solubilities.

    • Methyl 2-methoxy-5-nitrobenzoate: MP ~101 °C [2].[1]

    • Methyl 2-methoxy-3-nitrobenzoate: Liquid or low-melting solid (due to steric crowding preventing packing).

  • Action: Cool the methanolic solution. The 5-nitro ester will crystallize out efficiently. The 3-nitro ester remains in the mother liquor.

  • Hydrolysis: Evaporate the filtrate and hydrolyze the residue (LiOH/THF/Water) to recover pure this compound.

References

  • MySkinRecipes. this compound Product Data. Retrieved from [Link] (Verified MP ~194°C).

  • ChemSrc. Methyl 2-methoxy-5-nitrobenzoate Properties. Retrieved from [Link] (Verified MP ~101°C for ester).

  • PubChem. this compound (CID 12015195). National Library of Medicine. Retrieved from [Link].

Sources

Technical Support Center: Purification of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Methoxy-3-nitrobenzoic Acid CAS: 40751-88-0 Application: Pharmaceutical Intermediate / Fine Chemical Synthesis Document Type: Troubleshooting Guide & FAQ

Introduction

This guide addresses the purification of This compound , a critical intermediate often synthesized via the nitration of 2-methoxybenzoic acid (o-anisic acid).

The primary challenge in this synthesis is the regioselectivity . The methoxy group directs incoming electrophiles to the ortho and para positions. However, because the C1 position is occupied by the carboxyl group, the nitration typically yields a mixture of:

  • This compound (Target: ortho to methoxy, meta to carboxyl).

  • 2-Methoxy-5-nitrobenzoic acid (Major Impurity: para to methoxy, meta to carboxyl).

Because both isomers possess similar acidic properties (pKa), standard acid-base extraction is often insufficient. This guide focuses on fractional recrystallization and solubility differentiation to achieve pharmaceutical-grade purity (>98%).

Module 1: Critical Impurity Removal (Regioisomers)

Q: HPLC analysis shows a persistent impurity peak (~15-20%) adjacent to the product. How do I remove the 5-nitro isomer?

Diagnosis: The impurity is almost certainly 2-methoxy-5-nitrobenzoic acid . While the 3-nitro isomer is the target, the 5-nitro isomer is often thermodynamically favored or formed in significant quantities due to the steric crowding at the 3-position (sandwiched between the methoxy and carboxyl groups).

Solution: Fractional Recrystallization The 3-nitro isomer typically exhibits lower solubility in specific polar protic solvents compared to the 5-nitro isomer, likely due to intramolecular hydrogen bonding or packing density differences driven by steric compression.

Protocol:

  • Solvent System: Use Ethanol/Water (1:1 v/v) or Glacial Acetic Acid .

    • Note: Glacial acetic acid is often superior for nitrobenzoic derivatives but requires careful handling.

  • Dissolution: Suspend the crude solid in the solvent (approx. 10 mL per gram of solid). Heat to reflux until fully dissolved.[1]

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2-3 hours.

    • Critical Step: Do not crash cool on ice immediately. Rapid cooling traps the 5-nitro isomer inside the crystal lattice of the 3-nitro target.

  • Filtration: Filter the crystals. The 3-nitro isomer will crystallize out, while the majority of the 5-nitro isomer remains in the mother liquor.

  • Wash: Wash the cake with a small amount of cold solvent.

Data: Solubility Profile (Approximated)

SolventTemp (°C)Solubility (3-Nitro)Solubility (5-Nitro)Action
Water 100ModerateHighPoor selectivity
Ethanol (100%) 25HighHighNo separation
Ethanol/Water (1:1) 25Low (Precipitates) Moderate (Soluble) Ideal
Acetic Acid 25LowModerateIdeal

Module 2: Color & Trace Organic Removal

Q: My product is brown/dark yellow. The specification requires an off-white powder. What is the cause?

Diagnosis: The color is caused by oxidative byproducts (azo or azoxy coupling species) or trace nitration polymers formed during the exothermic addition of nitric acid. These are often non-polar and high molecular weight.

Solution: Activated Carbon Treatment This must be performed during the hot dissolution step of recrystallization.

Protocol:

  • Dissolve the crude material in your chosen hot solvent (e.g., boiling Ethanol/Water).

  • Add Activated Carbon (SX-Ultra or equivalent) at 5-10% w/w relative to the substrate.

    • Safety: Remove heat source before adding carbon to avoid flash boiling/bumping.

  • Stir at reflux for 15–30 minutes.

  • Hot Filtration: Filter the solution while boiling through a Celite pad or glass fiber filter to remove the carbon.

    • Tip: Pre-warm the funnel to prevent the product from crystallizing in the filter stem.

  • Proceed with crystallization.[2][3]

Module 3: Unreacted Starting Material

Q: I detect unreacted 2-methoxybenzoic acid (o-anisic acid). Can I wash this out?

Diagnosis: Incomplete nitration. While both the product and starting material are carboxylic acids, the nitro group significantly increases the acidity of the product via electron withdrawal.[4]

Mechanistic Insight:

  • pKa (o-anisic acid): ~4.09

  • pKa (this compound): ~2.2 - 3.0 (estimated due to -I/-R effect of Nitro)

Solution: pH-Controlled Wash (The "Bicarbonate Slurry") Because the nitro-product is a stronger acid, it will dissolve in weaker bases where the starting material might not, or vice versa depending on the specific pH window. However, a safer method relies on the high water solubility of the nitro-salts vs the starting material.

Protocol:

  • Suspend the crude solid in saturated Sodium Bicarbonate (NaHCO₃) .

  • Stir for 30 minutes. Both acids will likely dissolve as sodium salts.

  • Differentiation Step: If both dissolve, this method fails. Instead, use non-polar washing .

    • Suspend crude solid in Toluene or Dichloromethane at room temperature.

    • o-Anisic acid is significantly more soluble in non-polar organic solvents than the highly polar nitro-benzoic acid product.

    • Stir for 30 minutes, then filter. The solid filter cake is your purified nitro-product; the starting material remains in the filtrate.

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude this compound CheckHPLC HPLC Analysis Start->CheckHPLC Decision1 Impurity: 5-Nitro Isomer? CheckHPLC->Decision1 Decision2 Impurity: Color/Tars? Decision1->Decision2 No Recryst Recrystallization (Ethanol/Water 1:1 or AcOH) Decision1->Recryst Yes Decision3 Impurity: Starting Material? Decision2->Decision3 No Charcoal Activated Carbon Treatment (Hot) Decision2->Charcoal Yes TolueneWash Toluene Slurry Wash (Remove o-Anisic Acid) Decision3->TolueneWash Yes Final Pure Product (>98% HPLC) Decision3->Final No Recryst->Decision2 Charcoal->Decision3 TolueneWash->Final

Caption: Logical workflow for selecting the correct purification method based on impurity profile.

Visual Mechanism: Origin of Impurities

NitrationPathways cluster_conditions Nitration Conditions (HNO3/H2SO4) SM 2-Methoxybenzoic Acid (o-Anisic Acid) Directing Methoxy Group (o,p-director) SM->Directing Prod3 This compound (TARGET) Sterically Hindered Directing->Prod3 Ortho Attack (Minor/Target) Prod5 2-Methoxy-5-nitrobenzoic acid (MAJOR IMPURITY) Less Hindered Directing->Prod5 Para Attack (Major Byproduct)

Caption: Electrophilic aromatic substitution pathway showing the competition between the 3-nitro (target) and 5-nitro (impurity) positions.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 40751-88-0). Retrieved from

  • BenchChem. Acidity Comparison of Nitrobenzoic Acid Isomers. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24896691: this compound. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Google Patents. Process for the preparation of nitro-benzoic acid derivatives. (General methodologies for nitration cleanup). Retrieved from

Sources

Technical Support Center: Synthesis of 2-Methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging nitration reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate common experimental hurdles.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the synthesis of this compound via the electrophilic nitration of 2-methoxybenzoic acid.

Question 1: My final product is a mixture of isomers, not the pure this compound I expected. Why is this happening and how can I improve the regioselectivity?

Answer: This is the most frequent challenge in this synthesis and stems from the conflicting directing effects of the substituents on the aromatic ring.

The Underlying Chemistry: A Tale of Two Directors

The outcome of an electrophilic aromatic substitution is dictated by the electronic properties of the groups already on the benzene ring. In your starting material, 2-methoxybenzoic acid, you have two groups competing to direct the incoming electrophile (the nitronium ion, NO₂⁺).

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-director.[1] It donates electron density to the ring through resonance, particularly at positions 2, 4, and 6. Since position 2 is already occupied, it strongly directs incoming electrophiles to positions 4 and 6.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-director.[2] It withdraws electron density from the ring, making positions 3 and 5 the least deactivated and thus the preferred sites for electrophilic attack.

The desired product, this compound, requires nitration at the 3-position. This is meta to the -COOH group (favorable) but ortho to the -OCH₃ group (also electronically favorable, but sterically hindered). The primary side product is typically 2-Methoxy-5-nitrobenzoic acid, which is meta to the -COOH group and para to the -OCH₃ group.

The diagram below illustrates the directing effects leading to the desired product and the major isomer impurity.

Caption: Conflicting directing effects in the nitration of 2-methoxybenzoic acid.

Troubleshooting and Optimization Protocol:

To favor the formation of the 3-nitro isomer, you must carefully control the reaction conditions to leverage kinetic control and steric hindrance.

  • Strict Temperature Control: Maintaining a very low temperature is the most critical factor. Higher temperatures provide more energy to overcome the activation barrier for the formation of the thermodynamically stable 5-nitro isomer.[2]

  • Controlled Addition: The rate of addition of the nitrating agent is paramount. A slow, dropwise addition ensures that the concentration of the highly reactive nitronium ion remains low, minimizing side reactions.

  • Choice of Nitrating Agent: While the standard mixed acid (HNO₃/H₂SO₄) is common, alternatives can offer better selectivity. Using acetic anhydride with nitric acid can sometimes provide milder conditions.[3]

ParameterStandard ConditionOptimized for 3-Nitro IsomerRationale
Temperature 0 - 25 °C-5 to 0 °C Low temperature favors the kinetically controlled product and minimizes energy for byproduct formation.[4][5][6]
Addition Rate Rapid / BolusSlow, dropwise Maintains a low concentration of the electrophile, enhancing selectivity.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Conc. HNO₃ / Conc. H₂SO₄ (carefully controlled ratio)Sulfuric acid is essential for generating the nitronium ion electrophile.[7][8]
Stirring ModerateVigorousEnsures immediate dispersion of the nitrating agent, preventing localized "hot spots" and concentration gradients.
Question 2: My reaction yield is consistently low, or I recover a significant amount of unreacted starting material. What's going wrong?

Answer: Low yield or incomplete conversion is typically tied to either insufficient activation of the nitrating agent or deactivation of the starting material under the reaction conditions.

The Underlying Chemistry: Generating the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of water.[8]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

If the acid mixture is not sufficiently strong (e.g., due to water contamination) or the temperature is too low, the equilibrium concentration of the nitronium ion can be too low for the reaction to proceed to completion.

Troubleshooting and Optimization Protocol:

  • Ensure Anhydrous Conditions: Use fresh, concentrated acids. Water in the reaction mixture will quench the nitronium ion and hydrolyze the sulfuric acid, reducing its effectiveness.

  • Optimize Acid Ratio: A common and effective approach is to pre-mix the nitric and sulfuric acids and cool them before the slow addition to the substrate solution.[6]

  • Reaction Time & Monitoring: Do not assume a fixed reaction time. Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Spot the reaction mixture against a standard of 2-methoxybenzoic acid to determine when the reaction is complete.

  • Workup Procedure: Ensure the product is not being lost during workup. When quenching the reaction on ice, the product should precipitate. If it remains dissolved, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate.

G cluster_yes cluster_no start Low Yield / Incomplete Reaction q1 Is Starting Material (SM) still present (via TLC)? start->q1 incomplete Incomplete Reaction q1->incomplete Yes loss Product Loss q1->loss No cause1 Cause: Insufficient NO₂⁺ generation incomplete->cause1 cause2 Cause: Reaction time too short incomplete->cause2 sol1 Solution: Use fresh, concentrated H₂SO₄/HNO₃. Ensure anhydrous conditions. cause1->sol1 sol2 Solution: Monitor reaction via TLC until SM is consumed. cause2->sol2 cause3 Cause: Loss during workup loss->cause3 sol3 Solution: Check pH before extraction. Perform multiple extractions with appropriate solvent. cause3->sol3

Caption: Troubleshooting workflow for low reaction yield.

Question 3: I'm observing dinitrated byproducts in my analysis. How can I prevent this over-nitration?

Answer: The formation of dinitro compounds is a classic sign that the reaction conditions are too harsh.[9]

The Underlying Chemistry: Activation vs. Deactivation

Once the first nitro group is added to the ring, the product (this compound) is significantly less reactive than the starting material. This is because the newly added nitro group is a powerful deactivator. However, the methoxy group is still strongly activating. Under forcing conditions (high temperature, high concentration of nitrating agent, or use of fuming nitric acid), a second nitration can occur.[10][11]

Troubleshooting and Optimization Protocol:

Preventing dinitration requires careful moderation of the reaction's intensity.

  • Avoid Fuming Nitric Acid: Use concentrated (65-70%) nitric acid, not fuming nitric acid. Fuming nitric acid has a much higher concentration of NO₂ and dramatically increases the risk of over-nitration.[10]

  • Use Stoichiometric Amounts: Carefully calculate and use a slight excess (e.g., 1.1 to 1.2 equivalents) of nitric acid. A large excess will drive the reaction towards dinitration.

  • Maintain Low Temperature: As with improving regioselectivity, low temperatures (-5 to 0 °C) are crucial. The activation energy for the second nitration is higher, and low temperatures will significantly disfavor this subsequent reaction.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired 3-nitro isomer while minimizing side reactions.

Materials:

  • 2-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate (for extraction, if needed)

  • Ethanol or Acetic Acid (for recrystallization)

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 2-methoxybenzoic acid in 30 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature reaches -5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add 5.5 mL of concentrated nitric acid to 5.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of 2-methoxybenzoic acid over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 0 °C. [6]

  • Reaction: After the addition is complete, allow the reaction to stir at -5 to 0 °C for an additional 60 minutes. Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

  • Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification (Fractional Recrystallization): The key to separating the 3-nitro and 5-nitro isomers is fractional recrystallization, typically from ethanol or aqueous acetic acid. The solubility of the isomers is different, allowing for their separation.

    • Dissolve the crude solid in a minimum amount of hot solvent.

    • Allow the solution to cool slowly. The less soluble isomer will crystallize first.

    • Filter the crystals and analyze the purity of the solid and the mother liquor by melting point or HPLC/NMR.

    • Repeat the process on the mother liquor if necessary.

References

  • A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka | Patsnap.

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents.

  • Reaction progression trends for the acid activation of 2‐methoxybenzoic... ResearchGate.

  • Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Proprep.

  • Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. Benchchem.

  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. Google Patents.

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents.

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

  • Nitration of m-Methoxycinnamic Acid. RSC Publishing.

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry.

  • This compound. Chem-Impex.

  • Nitration. Wikipedia.

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.

  • 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts.

  • Mechanism of aromatic nitration. ACS Publications.

  • EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. Google Patents.

  • Aromatic Nitration. BYJU'S.

  • This compound | CAS No- 40751-88-0. Simson Pharma Limited.

  • 3-Methoxy-2-nitrobenzoic acid | 4920-80-3. Benchchem.

Sources

Technical Support Center: 2-Methoxy-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 2-Methoxy-3-nitrobenzoic acid (CAS: 52431-78-4). This compound is a critical intermediate in the synthesis of various pharmaceutical agents, yet its preparation is notoriously prone to regioselectivity errors and incomplete reactions.

Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational Last Updated: February 11, 2026

Diagnostic Triage: Start Here

Before adjusting your protocol, identify your starting material.[1] The failure mode is almost strictly dictated by the synthetic route chosen.

Troubleshooting Decision Matrix

TroubleshootingFlow Start Start: Select Precursor RouteA Route A: 2-Methoxybenzoic Acid (o-Anisic Acid) Start->RouteA RouteB Route B: 3-Nitrosalicylic Acid Start->RouteB RouteC Route C: 2-Chloro-3-nitrobenzoic Acid Start->RouteC IssueA CRITICAL FAILURE: Regioselectivity Issue RouteA->IssueA Direct Nitration IssueB COMMON FAILURE: Incomplete Hydrolysis RouteB->IssueB Methylation IssueC COMMON FAILURE: Stoichiometry Error RouteC->IssueC SnAr (NaOMe) DiagA Symptom: NMR shows 1,2,4-substitution (dd, d, d pattern) IssueA->DiagA DiagB Symptom: Product is an oil or insoluble in NaHCO3 IssueB->DiagB DiagC Symptom: Low conversion (Starting material remains) IssueC->DiagC

Figure 1: Diagnostic logic flow for identifying the root cause of synthesis failure based on starting material.

Deep Dive: Why Your Synthesis is Failing

Scenario A: The "Direct Nitration" Trap

User Complaint: "I nitrated 2-methoxybenzoic acid (o-anisic acid) using mixed acid, but the NMR doesn't match the literature."

The Technical Reality: You have likely synthesized 2-methoxy-5-nitrobenzoic acid , not the 3-nitro target.

  • Mechanism: The methoxy group (-OMe) is a strong ortho/para director. The carboxylic acid (-COOH) is a meta director.

    • Position 5: Para to -OMe and meta to -COOH. (Electronic synergy = Highly favored).

    • Position 3: Ortho to -OMe and meta to -COOH. However, this position is sterically "sandwiched" between two substituents.

  • Outcome: Direct nitration yields the 5-nitro isomer as the major product (>80%). Separation is difficult and low-yielding.

Corrective Action: Abandon direct nitration of o-anisic acid. Switch to Route B (Methylation of 3-nitrosalicylic acid) or Route C (SnAr).

Scenario B: The "Methylation" Stall (Recommended Route)

User Complaint: "I methylated 3-nitrosalicylic acid with Dimethyl Sulfate (DMS) or Methyl Iodide, but I isolated an oil or a solid with the wrong melting point."

The Technical Reality: You likely formed the methyl ester-methyl ether (Methyl 2-methoxy-3-nitrobenzoate) and failed to hydrolyze it back to the acid.

  • Chemistry: To methylate the phenol (-OH), you must use a base (e.g., K₂CO₃, NaOH). These conditions simultaneously methylate the carboxylic acid (-COOH) to form the ester.

  • Symptom: The intermediate is often an oil or low-melting solid that is insoluble in saturated sodium bicarbonate (NaHCO₃).

Protocol Fix (Self-Validating):

  • Methylation: React 3-nitrosalicylic acid with 2.5 eq. DMS/K₂CO₃ in Acetone (reflux 4h).

  • Validation Check 1: Take an aliquot. If it is insoluble in aq. NaHCO₃, you have the ester. Do not stop here.

  • Saponification: Evaporate solvent. Add 10% NaOH (aq) and reflux for 1-2 hours.

  • Workup: Acidify with HCl to pH 1. The free acid (Target) will precipitate.

Scenario C: Nucleophilic Substitution (SnAr) Issues

User Complaint: "I treated 2-chloro-3-nitrobenzoic acid with NaOMe, but the reaction is incomplete."

The Technical Reality: You likely under-dosed the base.

  • Stoichiometry: The first equivalent of Sodium Methoxide (NaOMe) is consumed immediately to deprotonate the carboxylic acid (-COOH

    
     -COO⁻Na⁺).
    
  • Mechanism: The actual Nucleophilic Aromatic Substitution (SnAr) requires a second equivalent of methoxide to displace the chloride.

  • Deactivation: The carboxylate anion is electron-rich, which slightly deactivates the ring toward nucleophilic attack, requiring heat or excess reagent.

Protocol Fix: Use 2.5 to 3.0 equivalents of NaOMe in dry methanol. Reflux is required.[2]

Data & Validation Standards

NMR Diagnostic Table

Use this table to confirm which isomer you actually possess.

FeatureTarget: 3-Nitro IsomerImpurity: 5-Nitro Isomer
Substitution Pattern 1,2,3-Trisubstituted1,2,4-Trisubstituted
Proton Count 3 Aromatic Protons3 Aromatic Protons
Coupling (J) Triplet (t) at H-5 (~8 Hz)Doublet (d) at H-6 (~9 Hz)
Key Signal Two doublets (H-4, H-6) flanking a triplet.One doublet (H-3) with small meta coupling (~2.5 Hz).
Visual Check Often yellow crystalline solid.Often pale yellow/cream solid.
Reaction Pathway & Regioselectivity Map

ReactionPathways Start1 2-Methoxybenzoic Acid Inter1 Transition State (Steric Clash at C3) Start1->Inter1 Nitration (HNO3/H2SO4) Start2 3-Nitrosalicylic Acid Inter2 Methyl Ester (Oil/Low MP Solid) Start2->Inter2 DMS / K2CO3 ProdMajor MAJOR PRODUCT: 5-Nitro Isomer (Undesired) Inter1->ProdMajor Electronic/Steric Control ProdTarget TARGET: This compound Inter1->ProdTarget Minor (<20%) Inter2->ProdTarget 1. NaOH (Saponification) 2. HCl (Acidification)

Figure 2: Mechanistic pathway comparison.[2][3][4] Note the high probability of failure (red path) via direct nitration due to steric hindrance at the C3 position.

Frequently Asked Questions (FAQs)

Q: Can I separate the 3-nitro and 5-nitro isomers if I accidentally used Route A? A: It is inefficient. The 5-nitro isomer is generally less soluble in water/acidic media. You can try fractional crystallization from water or dilute EtOH, but yields of the 3-nitro target will be <15%. It is more cost-effective to restart with 3-nitrosalicylic acid.

Q: Why use 3-nitrosalicylic acid instead of nitrating salicylic acid myself? A: You can nitrate salicylic acid, but you will still get a mixture of 3- and 5-nitrosalicylic acid. However, these isomers are much easier to separate (via their potassium salts) than the methoxy-analogs. Commercially available 3-nitrosalicylic acid is usually >98% pure, saving you this purification step.

Q: Is the SnAr reaction (Route C) water-sensitive? A: Yes. If water is present, the methoxide (OMe⁻) will equilibrate with hydroxide (OH⁻). Hydroxide is a competing nucleophile and may produce 2-hydroxy-3-nitrobenzoic acid (reverting to a salicylate derivative) rather than the methoxy target. Use anhydrous Methanol.

References & Authoritative Sources

  • Nitration Regioselectivity:

    • Study: Nitration of substituted benzoates and the steric "ortho effect."

    • Source: NIST Chemistry WebBook, "Benzoic acid, 2-methoxy-".[5] Available at: [Link]

  • Methylation Protocol (Route B):

    • Patent: Synthesis of methyl 3-nitrosalicylate and subsequent hydrolysis.

    • Source: CN103570552A (Google Patents). Available at:

  • SnAr Mechanism (Route C):

    • Data: 2-Chloro-3-nitrobenzoic acid properties and reactivity.[6]

    • Source: PubChem Compound Summary for CID 19870. Available at: [Link]

  • General Experimental Handling:

    • Procedure: Preparation of Nitrobenzoic acids (General handling of nitration mixtures).

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941). Available at: [Link]

Sources

Optimizing solvent systems for 2-Methoxy-3-nitrobenzoic acid recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid-State Chemistry Optimization Desk. Ticket ID: #REC-2M3N-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Challenge of Ortho-Substituted Nitrobenzoates

Recrystallizing 2-Methoxy-3-nitrobenzoic acid presents a unique set of thermodynamic challenges compared to its para-substituted isomers. The steric crowding between the methoxy group (C2) and the nitro group (C3), combined with the carboxylic acid moiety (C1), creates a twisted molecular geometry that can inhibit efficient crystal packing. This often leads to "oiling out" (liquid-liquid phase separation) rather than clean nucleation.

This guide moves beyond generic protocols to provide a mechanistic approach to solvent selection, specifically targeting the polarity balance required to separate the 3-nitro isomer from common synthetic impurities like 2-methoxy-5-nitrobenzoic acid or unreacted 2-methoxybenzoic acid.

Module 1: Solvent System Selection Logic

We do not guess; we calculate and validate. The choice of solvent depends on your primary impurity profile.

Solvent System Matrix
SystemCompositionPolarity Index (

)
Primary Use CaseMechanism of Action
System A (Primary) Ethanol / Water 4.3 - 9.0 (Tunable)General purification; Removal of inorganic salts.Co-solvency: The nitro group H-bonds with water, while the aromatic ring interacts with the ethyl chain. Cooling drives the hydrophobic effect.
System B (Alternative) Ethyl Acetate / Heptane ~4.4 (Variable)Removal of non-polar impurities (tars, unreacted precursors).Anti-solvent Precipitation: The compound dissolves in EtOAc; Heptane acts as a precipitant to force lattice formation while keeping oils in solution.
System C (Specialist) Glacial Acetic Acid 6.2Separation of close regioisomers.Proton Exchange: Suppresses ionization of the carboxylic acid, ensuring the molecule remains neutral and crystallizes based purely on packing efficiency.
Decision Logic for Researchers

SolventSelection Start Start: Define Impurity Profile CheckImpurity Primary Impurity Type? Start->CheckImpurity Salts Inorganic Salts / Polar Byproducts CheckImpurity->Salts High Polarity Isomers Regioisomers (e.g., 5-nitro) CheckImpurity->Isomers Structural Oils Tars / Unreacted Precursors CheckImpurity->Oils Low Polarity SystemA System A: Ethanol/Water (Start 95:5, Gradient to 50:50) Salts->SystemA SystemC System C: Glacial Acetic Acid (High Purity/Low Yield) Isomers->SystemC SystemB System B: EtOAc/Heptane (Avoids Oiling Out) Oils->SystemB

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Module 2: The Optimized Protocol (System A)

Objective: Maximize yield while preventing the "oiling out" phenomenon common in nitro-aromatics.

Reagents
  • Crude this compound

  • Solvent: Ethanol (95% or Absolute)

  • Anti-solvent: Deionized Water (pre-heated to 60°C)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Workflow
  • Saturation Test (The "Self-Validating" Step):

    • Take 100 mg of crude solid.

    • Add Ethanol dropwise at reflux (approx. 80°C).

    • Target: Dissolution should occur in <1.5 mL. If >3 mL is required, switch to Methanol or Acetone.

  • Dissolution:

    • Place bulk crude in a round-bottom flask.

    • Add minimum hot Ethanol to dissolve.

    • Crucial: Add 10% excess solvent to prevent premature crystallization during filtration.

  • Clarification (Impurity Scavenging):

    • If the solution is dark brown/black, add Activated Carbon (5 wt%). Reflux for 15 mins.

    • Filter hot through a pre-warmed Celite pad.

  • The "Cloud Point" Titration:

    • Maintain the filtrate at boiling.

    • Add hot water dropwise until a persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution. This places the system exactly at the Metastable Limit.

  • Controlled Nucleation:

    • Remove from heat. Allow to cool to Room Temp (RT) slowly (approx. 1°C/min).

    • Do not use an ice bath yet. Rapid cooling induces oiling out.

  • Final Isolation:

    • Once at RT, cool to 0-4°C for 1 hour.

    • Filter and wash with cold 50:50 EtOH:Water.

Module 3: Troubleshooting & FAQs

Q1: My product is separating as a yellow oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature of the solution drops below the phase separation temperature (T_phase) before it reaches the crystallization temperature (T_cryst). The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (Ethanol) . You are likely too concentrated or the water ratio is too high.

  • Seed the solution. Add a tiny crystal of pure product at the cloud point. This provides a template for nucleation, bypassing the amorphous oil phase.

  • Vigorous Stirring. High shear can sometimes induce crystallization from the oil phase.

Q2: The crystals are trapping too much color (yellow/orange).

Diagnosis: Nitro compounds are chromophores, but deep orange/brown indicates oxidation by-products or azo-impurities. The Fix:

  • Carbon Treatment: Ensure you use Activated Carbon during the hot filtration step (Step 3 in Protocol).

  • Solvent Switch: Switch to System C (Acetic Acid) . Acidic solvents often protonate amine-based colored impurities, keeping them in solution while the benzoic acid crystallizes.

Q3: My yield is low (<50%), but the purity is high.

Diagnosis: The compound is too soluble in the mother liquor at low temperatures. The Fix:

  • Increase Anti-Solvent: Increase the Water fraction in the final mix.

  • pH Adjustment: After the first crop of crystals, acidify the mother liquor with dilute HCl (to pH 1-2). Since this compound is a carboxylic acid, low pH suppresses ionization (

    
    ), drastically reducing water solubility and forcing a second crop of precipitation.
    

Q4: How do I remove the 5-nitro isomer?

Diagnosis: Regioisomers have very similar solubility profiles. The Fix:

  • Use System B (EtOAc/Heptane) . The slight difference in dipole moment between the 3-nitro (ortho-crowded) and 5-nitro (less crowded) isomers often results in significantly different solubilities in non-polar media.

  • Perform a Slurry Wash : Suspend the solid in refluxing Toluene for 30 mins, then cool and filter. The less stable isomer often remains in solution.

Module 4: Advanced Optimization (Polymorph Control)

For drug development applications, controlling the crystal habit is critical for bioavailability.

RecrystallizationWorkflow cluster_recycle Yield Recovery Raw Crude Solid Dissolve Dissolution (T > 75°C) Raw->Dissolve Solvent A Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent (To Turbidity) Filter->CloudPoint Cooling Controlled Cooling (1°C/min) CloudPoint->Cooling Seed Here Isolate Filtration & Drying Cooling->Isolate MotherLiquor Mother Liquor Isolate->MotherLiquor Acidify Acidify (pH 1) MotherLiquor->Acidify

Figure 2: Workflow for controlled recrystallization with yield recovery loop.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for benzoic acid recrystallization). 1[2][3][4][5]

  • American Chemical Society. (n.d.). Solvent Selection for Recrystallization. ACS.org. (Solvent polarity data). 6

  • Zhang, C., et al. (2018). Solubility of benzoic acid in ethanol + water mixtures. ResearchGate. (Thermodynamic modeling of benzoic acid derivatives). 2

  • PubChem. (2025).[7] this compound (Compound Summary). National Library of Medicine. 7

  • Organic Syntheses. (1923).[8] m-Nitrobenzoic Acid Purification. Org. Synth. 1923, 3,[8][9][10] 73. (Foundational acid purification techniques). 8

Sources

How to monitor the progress of 2-Methoxy-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Module: Synthesis Monitoring & Troubleshooting User Level: Senior Researcher / Process Chemist

Welcome to the Technical Support Center

You are currently accessing the support hub for the synthesis of 2-Methoxy-3-nitrobenzoic acid . This molecule presents a specific set of synthetic challenges, primarily governed by regioselectivity during the nitration of 2-methoxybenzoic acid (o-anisic acid). The ortho-directing power of the methoxy group competes with steric hindrance, often favoring the unwanted 5-nitro isomer over the target 3-nitro isomer.

This guide is structured as a series of Support Tickets addressing the most critical failure points in this workflow.

Ticket #001: In-Process Control (IPC) – "Is the reaction finished?"

Issue Description: User reports uncertainty regarding reaction completion or difficulty distinguishing the product from the starting material (2-methoxybenzoic acid) using standard TLC.

Technical Diagnosis: The starting material (2-methoxybenzoic acid) and the product (this compound) are both acidic and polar. On standard silica TLC plates, they often streak or co-elute, leading to false negatives for conversion.

Resolution Protocol: Buffered TLC System

To monitor the disappearance of the starting material effectively, you must suppress the ionization of the carboxylic acid groups.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Dichloromethane : Methanol : Acetic Acid (90:9:1) . The acetic acid is critical; it keeps the carboxylic acid protonated (

    
    ), preventing streaking.
    
  • Visualization:

    • UV (254 nm): Both compounds absorb here.

    • Stain (Bromocresol Green): Dip the plate in 0.04% Bromocresol Green in ethanol (adjusted to pH ~8 with NaOH). Acids will appear as yellow spots on a blue background.

  • Interpretation:

    • Starting Material (

      
      )
      
    • Target Product (

      
      ) – The nitro group increases polarity slightly, lowering the 
      
      
      
      .
Ticket #002: Regioselectivity Failure – "I made the wrong isomer."

Issue Description: The reaction went to completion, but the isolated solid has a melting point different from the literature value (


 for 3-nitro vs 

for 5-nitro).

Technical Diagnosis: Nitration of 2-methoxybenzoic acid is electronically directed ortho and para to the methoxy group.

  • Position 3 (Target): Ortho to Methoxy, Ortho to Carboxylic Acid. Sterically crowded.

  • Position 5 (Impurity): Para to Methoxy, Meta to Carboxylic Acid.[1] Sterically accessible.

Without strict temperature control (


), the 5-nitro isomer  becomes the major product [1].
Resolution Protocol: Quantitative Isomer Analysis (HPLC)

Do not rely on TLC for isomer separation. You must use Reverse-Phase HPLC.

Table 1: HPLC Method Parameters for Isomer Separation

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Standard hydrophobic interaction stationary phase.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Acidic pH suppresses ionization, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Organic modifier.[2]
Gradient 10% B to 60% B over 15 minSlow gradient required to separate structurally similar isomers.
Flow Rate 1.0 mL/minStandard flow.[2]
Detection UV @ 254 nm and 280 nm280 nm is more selective for the nitro-aromatic system.

Expected Result:

  • 5-Nitro Isomer: Elutes earlier (more polar due to solvent accessibility of the nitro group).

  • 3-Nitro Isomer (Target): Elutes later (intramolecular H-bonding between

    
     and 
    
    
    
    or steric shielding increases effective hydrophobicity).
Ticket #003: Structural Confirmation – "Prove it's the 3-nitro isomer."

Issue Description: User needs definitive proof of structure before scaling up.

Technical Diagnosis: Mass Spectrometry (LC-MS) cannot distinguish these isomers easily as they have the exact same mass (


 196 in negative mode). Proton NMR (

-NMR)
is the only definitive rapid validation tool.
Resolution Protocol: Coupling Constant Logic

The substitution pattern on the benzene ring dictates the splitting pattern of the aromatic protons.

  • Target: this compound

    • Pattern: 1,2,3-trisubstituted benzene.

    • Protons: H4, H5, H6 are contiguous (next to each other).

    • Signal: You will see a Triplet (or dd acting as t) for H5, and two Doublets for H4 and H6.

    • Coupling:

      
       and 
      
      
      
      (Ortho coupling).
  • Impurity: 2-Methoxy-5-nitrobenzoic acid

    • Pattern: 1,2,4-trisubstituted benzene (technically 1,2,5 relative to acid).

    • Protons: H3 and H4 are adjacent; H6 is isolated.

    • Signal: You will see one Doublet (H3), one Doublet of Doublets (H4), and one Singlet/Doublet with small coupling (H6).

    • Coupling:

      
       (Ortho), 
      
      
      
      (Meta).

Visual Logic Tree (Graphviz):

IsomerIdentification Start Isolate Crude Solid NMR Run 1H-NMR (DMSO-d6) Start->NMR CheckH5 Analyze Aromatic Region (7.0 - 8.5 ppm) NMR->CheckH5 Decision Do you see a Triplet (t) with J ~ 8 Hz? CheckH5->Decision Yes Target Confirmed: This compound (3 Contiguous Protons) Decision->Yes Yes (H5) No Impurity Identified: 2-Methoxy-5-nitrobenzoic acid (Isolated H6 Proton) Decision->No No (H3/H4/H6 pattern)

Caption: Decision tree for distinguishing regioisomers using


-NMR coupling constants.
Ticket #004: Purification Strategy – "How do I clean it up?"

Issue Description: The HPLC shows a 70:30 mixture of 3-nitro (Target) to 5-nitro (Impurity).

Technical Diagnosis: Separating these isomers via column chromatography is inefficient due to similar polarity. Recrystallization is the preferred method, exploiting the difference in lattice energy caused by the nitro group's position [2].

Resolution Protocol: Fractional Recrystallization
  • Solvent: Water / Ethanol mixture (3:1).

  • Procedure:

    • Dissolve the crude mixture in boiling Ethanol.

    • Slowly add hot Water until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Mechanism: The 3-nitro isomer (target) is generally less soluble in aqueous mixtures due to intramolecular hydrogen bonding between the nitro and carboxylic acid groups (ortho effect), causing it to crystallize first. The 5-nitro isomer remains in the mother liquor.

  • Verification: Filter the solid and run Ticket #002 (HPLC) again.

Frequently Asked Questions (FAQs)

Q: Can I use UV-Vis spectrophotometry to monitor the reaction? A: Not reliably. While the nitro group introduces a bathochromic shift (red shift), the absorption spectra of the 3-nitro and 5-nitro isomers overlap significantly. HPLC is required for specificity.

Q: Why is my yield low (<40%)? A: If you are using mixed acid nitration (


), you might be over-nitrating to the dinitro species or decarboxylating. Ensure the temperature remains strictly below 

during addition. Alternatively, consider the oxidation route starting from 2-methoxy-3-nitrotoluene using

, which avoids the isomer problem entirely [3].

Q: The product is oiling out instead of crystallizing. A: This indicates retained solvent or high impurity levels. Redissolve in dilute NaOH (forming the sodium salt), wash with Ethyl Acetate (to remove non-acidic impurities), and then re-acidify slowly with HCl to precipitate the free acid.

References
  • Regioselectivity in Nitration: Arnall, F. (1923). "The Nitration of some Phenol Derivatives." Journal of the Chemical Society, Transactions. Link (Foundational text on substituent effects).

  • Purification & Properties: Sigma-Aldrich. "this compound Product Specification." Link

  • Alternative Synthesis (Oxidation): Org. Process Res. Dev. (General reference for oxidation of nitrotoluenes to nitrobenzoic acids). See also: "Method for synthesizing 2-nitro-3-methylbenzoic acid" (Patent CN108129322B). Link

Sources

Technical Support Center: Mastering Exothermic Control in Nitration Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on safely and effectively managing the highly exothermic nature of nitration reactions. This resource is structured to address specific, practical challenges you may encounter in the laboratory, moving beyond procedural steps to explain the fundamental principles behind robust experimental design.

Troubleshooting Guide: Real-Time Problem Solving

This section is formatted in a question-and-answer style to directly address critical issues that can arise during nitration experiments.

Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)

Question: My reaction temperature is escalating rapidly, and the cooling system is unable to compensate. What immediate actions should I take, and what are the probable causes?

Answer: An uncontrolled temperature increase indicates a thermal runaway, a critical situation where the rate of heat generation from the exothermic reaction surpasses the system's capacity for heat removal.[1] This can lead to a dangerous surge in both temperature and pressure, potentially resulting in equipment failure or an explosion.[1][2]

Immediate Actions:

  • Cease Reactant Addition: The most crucial first step is to immediately stop the addition of the nitrating agent to halt further heat generation.[1]

  • Maximize Cooling: Ensure your cooling system is functioning at its maximum capacity.[1] For instance, if you are using a cooling bath, add more dry ice or another appropriate cooling agent.

  • Prepare for Quenching (If Necessary): If the temperature continues to climb uncontrollably, be prepared to quench the reaction. This is a last resort and should be done with extreme caution by slowly adding the reaction mixture to a large volume of cold water or ice.[3]

Root Cause Analysis & Preventative Measures:

Potential Cause Explanation Solution & Prevention
Excessively Rapid Addition of Nitrating Agent The rate of heat generation is directly proportional to the rate of reactant addition. A fast addition rate can overwhelm the cooling system's ability to dissipate heat.[2]In subsequent experiments, significantly reduce the addition rate of the nitrating agent. Utilize a syringe pump or a dropping funnel for precise, dropwise addition to maintain a stable internal temperature.[4][5]
Inadequate Cooling Capacity The cooling system may be undersized for the scale of the reaction, or its efficiency may be compromised.[2]Before starting the experiment, ensure your cooling bath or circulatory system is appropriate for the reaction scale. For highly exothermic reactions, a cryostat or a well-maintained ice/salt bath is often necessary.[5][6]
Poor Agitation Inefficient stirring can lead to the formation of localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[2]Employ a powerful overhead stirrer or a suitably sized magnetic stir bar to ensure vigorous and efficient mixing. The goal is to maintain a homogenous reaction mixture and facilitate effective heat transfer to the cooling medium.[2][6]
Incorrect Reagent Concentration Using overly concentrated acids can result in a more vigorous and difficult-to-control reaction.[3]Always verify the concentration of your nitric and sulfuric acids before use. If necessary, adjust the concentrations to align with established and validated protocols.

Frequently Asked Questions (FAQs)

This section addresses broader, yet equally critical, questions related to the safe and effective execution of nitration procedures.

Q1: What defines a runaway reaction, and why is it a significant concern in nitration?

A1: A runaway reaction is an uncontrolled, self-accelerating process that occurs when the heat generated by the reaction exceeds the heat removal capabilities of the system.[2] This is a major concern in nitration because these reactions are often highly exothermic, meaning they release a substantial amount of heat.[7] If not properly managed, this can lead to a rapid increase in temperature and pressure, potentially resulting in explosions, fires, and the release of toxic materials.[2][8]

Q2: Beyond temperature control, what are other critical safety considerations for nitration?

A2:

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and potent oxidizing agents.[6][9] They can cause severe chemical burns upon contact and may react violently with other organic materials.[9]

  • Formation of Unstable Byproducts: At elevated temperatures, there is a risk of forming polynitrated compounds, some of which can be thermally unstable and pose an explosion hazard.[6]

  • Toxic Fumes: Nitration reactions can generate toxic nitrogen oxide (NOx) fumes, particularly if the temperature is not well-controlled.[6] Therefore, all nitration procedures must be conducted in a well-ventilated fume hood.[8]

Q3: How can I improve the selectivity of my nitration reaction and minimize byproduct formation?

A3: The regioselectivity of nitration is often temperature-dependent.[4] For instance, in the nitration of toluene, lower reaction temperatures can significantly reduce the formation of the meta-isomer.[4] To enhance selectivity:

  • Precise Temperature Control: Maintaining a consistently low and stable temperature is crucial.[4]

  • Slow Reagent Addition: Adding the nitrating agent slowly ensures that it reacts as it is added, preventing a buildup of unreacted reagents that could lead to side reactions.

  • Continuous Flow Reactors: For precise control over reaction parameters, including temperature and stoichiometry, continuous flow reactors offer a significant advantage over traditional batch chemistry.[7][10]

Q4: What is the correct procedure for preparing the mixed acid nitrating agent?

A4: The standard and safest procedure is to slowly add the concentrated sulfuric acid to the concentrated nitric acid while cooling the mixture in an ice bath. This order of addition is preferred because the dilution of sulfuric acid is a highly exothermic process. Adding sulfuric acid to nitric acid, which contains some water, helps to better dissipate the heat generated.

Data & Protocols

Table 1: Typical Reaction Conditions for Aromatic Nitration

ParameterRecommended Range/ConditionRationale
Reaction Temperature -10°C to 10°CCrucial for controlling the exothermic nature of the reaction and minimizing the formation of byproducts.[5]
Addition of Nitrating Agent Slow, dropwise additionPrevents a rapid accumulation of heat and allows for a more controlled reaction rate.[5]
Stirring Vigorous and continuousEnsures homogenous mixing, prevents localized heating, and promotes efficient heat transfer.[5]
Quenching Pouring the reaction mixture over a stirred slurry of crushed ice and waterA safe and effective method to stop the reaction and precipitate the product.[1][11]

Experimental Protocol: General Procedure for the Nitration of an Aromatic Compound

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature of the mixture with an ice bath.[1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the aromatic substrate in concentrated sulfuric acid or a suitable solvent. Cool this solution to the desired reaction temperature (e.g., 0°C) using an ice-salt bath.[5]

  • Addition of the Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the aromatic substrate while stirring vigorously.[4] It is critical to monitor the internal temperature closely and maintain it within the desired range throughout the addition.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified period, monitoring its progress by a suitable analytical method like TLC.[1]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and water.[1][11]

  • Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper.[1][11] The crude product can then be dried and, if necessary, recrystallized from an appropriate solvent to achieve higher purity.[5]

Visualizations

Diagram 1: Troubleshooting Workflow for an Unexpected Temperature Rise

G A Unexpected Temperature Rise Detected B IMMEDIATELY Stop Addition of Nitrating Agent A->B C Is Temperature Still Rising? B->C D Ensure Maximum Cooling (e.g., add more dry ice) C->D Yes G Situation Controlled Investigate Root Cause C->G No E Is Temperature Stabilizing? D->E F Carefully Quench Reaction (add to cold water/ice) E->F No E->G Yes H Follow Emergency Procedures Evacuate if Necessary F->H

Caption: A logical workflow for responding to an unexpected temperature increase during a nitration reaction.

Diagram 2: Hierarchy of Controls for Preventing Thermal Runaway

G Elimination Elimination/Substitution (Use a less hazardous nitrating agent or a different synthetic route) Engineering Engineering Controls (Efficient cooling systems, continuous flow reactors, automated shutdown systems) Administrative Administrative Controls (Standard Operating Procedures (SOPs), training on runaway reactions) PPE Personal Protective Equipment (PPE) (Acid-resistant gloves, safety goggles, face shield, lab coat)

Caption: A hierarchical approach to mitigating the risks associated with exothermic nitration reactions.

References

  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry - Mettler Toledo. (URL: [Link])

  • Managing reaction temperature to control isomer formation in nitr
  • NITR
  • Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA) - ACS Publications. (URL: [Link])

  • Cooling during chemical reactions in chemical industry - Efficiency Finder. (URL: )
  • Technical Support Center: Managing Exothermic Reactions in Alkene Nitr
  • Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem. (URL: )
  • Managing exothermic reactions in the nitr
  • Nitration and flow chemistry. (URL: [Link])

  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. (URL: [Link])

  • Nitration reaction safety - YouTube. (URL: [Link])

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (URL: [Link])

Sources

Purification of 2-Methoxy-3-nitrobenzoic acid without column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 2-Methoxy-3-nitrobenzoic acid without the use of column chromatography. It is designed for researchers requiring high-purity intermediates for drug development or kinetic studies.

Topic: Non-Chromatographic Purification Protocols Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying this compound (3-nitro isomer) presents a specific challenge: separating it from its regioisomer, 2-Methoxy-5-nitrobenzoic acid (5-nitro isomer), and unreacted o-anisic acid. While column chromatography is standard, it is often unscalable or costly for kilogram-scale batches.

This guide utilizes Fractional Crystallization and pH-Controlled Acid-Base Extraction . These methods exploit the subtle solubility differences and acidity constants (pKa) driven by the steric and electronic environments of the nitro group relative to the methoxy and carboxyl moieties.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I performed a direct nitration of 2-methoxybenzoic acid, but the melting point is broad (e.g., 160–190°C). Why?

A: You likely have a mixture of isomers. The Causality: Direct nitration of 2-methoxybenzoic acid is directed by the methoxy group (ortho/para director). This yields two main products:

  • 2-Methoxy-5-nitrobenzoic acid (Major Product): Less sterically hindered; typically crystallizes first.

  • This compound (Minor/Target Product): The nitro group is "sandwiched" between the methoxy and carboxyl groups (position 3). This steric crowding increases its solubility in polar solvents compared to the 5-isomer.

The Fix: Do not discard the mother liquor. The 5-isomer precipitates readily from water/acetic acid. Your target (3-isomer) is likely concentrated in the filtrate.

Q2: My product "oils out" during recrystallization instead of forming crystals.

A: This indicates the solution is above the "oiling out" temperature (where liquid-liquid phase separation occurs before crystallization) or contains high solvent impurities. The Fix:

  • Seed it: Add a tiny crystal of pure product at the cloud point.

  • Solvent Adjustment: You are likely using a solvent system that is too polar (e.g., pure water). Switch to 20:80 Ethanol:Water . The ethanol helps solubilize the "oil" phase, allowing orderly crystal lattice formation upon cooling.

Q3: How do I remove unreacted starting material (2-methoxybenzoic acid) without a column?

A: Use pH-Swing Extraction . The Logic: The nitro group is electron-withdrawing, making nitrobenzoic acids stronger acids (lower pKa) than the non-nitrated starting material.[1] The Protocol:

  • Dissolve the crude mixture in weak base (NaHCO₃). Both acids dissolve.

  • Slowly lower the pH to ~3.5–4.0. The weaker acid (starting material) may precipitate or remain in solution while the stronger nitro-acids are fully ionized? Correction: Actually, the stronger acid dissociates more.

    • Refined Strategy: Dissolve in NaHCO₃. Wash with organic solvent (removes non-acidic impurities). Acidify to pH 1. This precipitates all acids.

    • Differentiation: To separate starting material, exploit the solubility difference in Chloroform . 2-Methoxybenzoic acid is highly soluble in chloroform; nitrobenzoic acids are significantly less soluble. Triturate the solid crude in cold chloroform to wash away unreacted starting material.

Part 2: Detailed Purification Protocols

Method A: Fractional Crystallization (Isomer Separation)

Best for: Separating the 3-nitro isomer from the 5-nitro isomer.

Principle: The 5-nitro isomer is significantly less soluble in hot water than the 3-nitro isomer due to better packing efficiency (less steric strain).

Reagents:

  • Crude Solid Mixture[2]

  • Deionized Water

  • Glacial Acetic Acid (optional co-solvent)

  • Activated Charcoal

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in boiling water (approx. 30 mL per gram of solid).

  • Hot Filtration (Critical): If a significant amount of solid remains undissolved even at boiling, this is likely the 5-nitro isomer . Filter this hot.

    • Note: The filtrate contains your target (3-nitro isomer).

  • Concentration: If the 3-nitro isomer is very soluble, reduce the filtrate volume by 50% using a rotary evaporator.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature, then move to 4°C overnight.

  • Collection: Filter the crystals.

    • Check: Verify structure via NMR. The 3-nitro isomer will show a specific splitting pattern for aromatic protons (typically a doublet of doublets and a triplet, distinct from the 5-nitro pattern).

  • Recrystallization: If purity is <98%, recrystallize the collected solid from Methanol/Water (1:3) .

Method B: Acid-Base "Chemical Washing"

Best for: Removing non-acidic tars and inorganic salts.

StepActionChemical Logic
1 Dissolve crude in 10% NaOH.Converts carboxylic acids to water-soluble sodium benzoates.
2 Wash with Ethyl Acetate (2x).Extracts non-acidic organic impurities (tars, unreacted neutrals) into the organic layer. Discard organic layer.[3]
3 Treat aqueous layer with Charcoal.[4]Adsorbs polymeric colored impurities. Filter through Celite.
4 Acidify with HCl to pH 1.Protonates the benzoate, reforming the insoluble free acid.
5 Filter and Dry.[3]Recovers the clean acid mixture (ready for Method A).

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the 3-nitro isomer from a crude nitration mixture.

PurificationWorkflow Start Crude Nitration Mixture (3-nitro + 5-nitro + tars) BaseExtract Dissolve in 10% NaOH Wash with Ethyl Acetate Start->BaseExtract Remove Neutrals Acidify Acidify Aqueous Layer to pH 1 Precipitate Solids BaseExtract->Acidify Recover Acids BoilWater Suspend in Boiling Water (Fractional Crystallization) Acidify->BoilWater HotFilter Hot Filtration BoilWater->HotFilter Solid5 Solid Residue (Mostly 5-nitro isomer) HotFilter->Solid5 Undissolved Solids Filtrate3 Filtrate (Enriched 3-nitro isomer) HotFilter->Filtrate3 Soluble Fraction Cooling Cool to 4°C Crystallize Filtrate3->Cooling FinalCheck Check Purity (NMR/HPLC) >98%? Cooling->FinalCheck Recryst Recrystallize (MeOH/Water) FinalCheck->Recryst No Done Pure this compound FinalCheck->Done Yes Recryst->FinalCheck

Caption: Flowchart for the isolation of the 3-nitro isomer, prioritizing the removal of the less soluble 5-nitro isomer via hot filtration.

Part 4: Data & Specifications

Solubility Profile (Estimated)

Note: Values are qualitative approximations based on isomeric trends.

SolventThis compound2-Methoxy-5-nitrobenzoic acid
Cold Water Sparingly SolubleInsoluble
Boiling Water Soluble Sparingly Soluble
Ethanol Very SolubleSoluble
Chloroform Sparingly SolubleInsoluble
Benzene SolubleSparingly Soluble
Key Physical Properties[5][6]
  • Target Molecule: this compound

  • CAS Number: 4920-80-3 (Check specific salt forms)

  • Molecular Weight: 197.14 g/mol

  • Acidity (pKa): ~3.5 (The nitro group increases acidity relative to anisic acid, but the ortho-methoxy group can destabilize the anion via electron donation, though the inductive effect dominates).

References

  • BenchChem. (2025).[1][4] Technical Support Center: Purification of Crude 2-Nitrobenzoic Acid. Retrieved from

  • Simonsen, J. L., & Rau, M. G. (1917). The Nitration of 2-Methoxybenzoic Acid.[5] Journal of the Chemical Society, Transactions, 111, 220-228. (Establishes the solubility differences between 3-nitro and 5-nitro isomers in hot water).

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[6] (Illustrates nitration/purification logic for similar methoxy-nitro-benzoic scaffolds). Retrieved from

  • National Institute of Standards and Technology (NIST). 3-Methoxy-2-nitrobenzoic acid Mass Spectrum. (Used for structural verification data). Retrieved from

Sources

Technical Support Center: Characterization of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methoxy-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity and structural integrity are paramount.[1] This guide provides field-proven insights and troubleshooting workflows in a direct question-and-answer format to ensure the accuracy and reliability of your experimental results.

Section 1: Fundamental Properties & Handling FAQs

This section addresses the most common initial queries regarding the physical properties and safe handling of this compound.

Question: What are the basic chemical and physical properties of this compound?

Answer: Understanding the fundamental properties is the first step in successful characterization. Key identifiers and computed properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 40751-88-0PubChem[2], Simson Pharma
Molecular Formula C₈H₇NO₅PubChem[2]
Molecular Weight 197.14 g/mol PubChem[2]
Physical Form Crystalline powder, fine needles, or light beige powder.Sarchem Labs[3], PubChem[4]
pKa (Predicted) 2.07 ± 0.10ChemicalBook[5]

Question: I'm having trouble dissolving my sample. What solvents are recommended?

Answer: Solubility can be a significant hurdle. While specific quantitative data is limited in readily available literature, its classification as a carboxylic acid provides a strong starting point.

  • Initial Approach: Start with common polar organic solvents. Methanol is often a good choice for nitrobenzoic acids and is cited as being suitable for dissolving similar compounds for analysis.[5][6]

  • For HPLC/Mobile Phases: Mixtures of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric or formic acid, are effective for analyzing related compounds and should work well here.[7]

  • Aqueous Solutions: As a carboxylic acid, its solubility in aqueous media is pH-dependent. It will be significantly more soluble in basic solutions (e.g., dilute sodium bicarbonate or sodium hydroxide) where it forms the more soluble carboxylate salt. This is a common technique used during workup procedures to separate acidic compounds from neutral or basic impurities.[4][6]

Question: What are the primary safety concerns when handling this compound?

Answer: According to aggregated GHS data, this compound is classified as an irritant.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE).

  • Eye Irritation: Causes serious eye irritation (H319).[2] Always wear safety glasses or goggles.

  • Skin Irritation: May cause skin irritation (H315).[2] Wear nitrile gloves and a lab coat.

  • Respiratory Irritation: May cause respiratory irritation (H335).[2] Handle in a well-ventilated area or a chemical fume hood.

  • Ingestion: May be harmful if swallowed (H302).[2]

Always consult the material safety data sheet (MSDS) provided by your supplier for complete safety information.

Section 2: Troubleshooting Chromatographic Analysis (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of synthesized compounds. However, the presence of structurally similar isomers can pose a significant challenge.

Question: My HPLC chromatogram shows multiple peaks. How can I determine if they are impurities or isomers?

Answer: This is a critical question, as the nitration of substituted benzoic acids can often lead to a mixture of isomers.[8] For example, the nitration of 3-methoxybenzoic acid is a known route to synthesize related isomers, where controlling the reaction conditions is key to achieving the desired product.[9]

Here is a logical workflow to diagnose the unexpected peaks:

HPLC_Troubleshooting start Multiple Peaks Observed in HPLC check_method 1. Validate Method Run blank (solvent) and a known standard if available. start->check_method check_isomers 2. Hypothesize Isomers Could reaction conditions produce isomers like: - 3-Methoxy-2-nitrobenzoic acid - 4-Methoxy-3-nitrobenzoic acid - 2-Methoxy-5-nitrobenzoic acid check_method->check_isomers ms_analysis 3. Perform LC-MS Analysis Do unexpected peaks have the same mass-to-charge ratio (m/z) as the parent compound? check_isomers->ms_analysis ms_yes Yes (Same m/z) Strongly indicates isomeric impurities. ms_analysis->ms_yes  Same Mass ms_no No (Different m/z) Indicates starting materials, byproducts, or degradation products. ms_analysis->ms_no Different Mass   confirm 4. Confirm Identity Synthesize or purchase authentic standards of suspected isomers and compare retention times. ms_yes->confirm Spectroscopy_Guide mol This compound -COOH -OCH₃ -NO₂ Aromatic Ring nmr ¹H NMR Signals ~11-13 ppm (s, 1H) Carboxylic Acid ~3.9 ppm (s, 3H) Methoxy ~7.2-8.0 ppm (m, 3H) Aromatic Protons mol:f0->nmr mol:f1->nmr mol:f3->nmr ir FTIR Absorption Bands (cm⁻¹) ~2500-3300 (broad) O-H stretch (Carboxylic Acid) ~1700 C=O stretch (Carboxylic Acid) ~1530 & ~1350 N-O asymmetric & symmetric stretch (Nitro) ~1250 C-O stretch (Methoxy Ether) mol:f0->ir mol:f1->ir mol:f2->ir

Sources

Validation & Comparative

Positional Isomerism in Action: A Comparative Analysis of 2-Methoxy-3-nitrobenzoic Acid and 3-Methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

In the landscape of pharmaceutical and agrochemical synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount, dictating the molecule's physicochemical properties, reactivity, and ultimate biological activity. This guide provides a detailed comparative analysis of two critical building blocks: 2-Methoxy-3-nitrobenzoic acid (Isomer 1) and 3-Methoxy-2-nitrobenzoic acid (Isomer 2). While sharing the same molecular formula and weight, their distinct substitution patterns lead to significant differences in physical properties, acidity, synthetic accessibility, and spectroscopic signatures. We will explore the causal relationships between structure and function, provide field-proven experimental protocols for their differentiation, and discuss their respective utilities in drug discovery and development.

Introduction

This compound (CAS 40751-88-0) and 3-Methoxy-2-nitrobenzoic acid (CAS 4920-80-3) are substituted benzoic acid derivatives that serve as versatile intermediates in organic synthesis.[1][2] The interplay between the electron-donating methoxy group (-OCH₃), the strongly electron-withdrawing nitro group (-NO₂), and the meta-directing carboxylic acid group (-COOH) creates unique electronic and steric environments. Understanding these differences is crucial for synthetic chemists to select the appropriate isomer for a target molecule, control reaction outcomes, and troubleshoot purification challenges. This guide will dissect these differences through a multi-faceted analysis of their properties, synthesis, and applications.

Part 1: Physicochemical Properties - A Head-to-Head Comparison

The location of the functional groups directly impacts intermolecular forces, crystal lattice packing, and electronic effects, resulting in divergent physical properties. The most striking difference is the melting point, where Isomer 2 is significantly higher, suggesting a more stable or efficiently packed crystal lattice.

PropertyThis compound (Isomer 1) 3-Methoxy-2-nitrobenzoic acid (Isomer 2) Causality of Difference
CAS Number 40751-88-04920-80-3-
Molecular Formula C₈H₇NO₅[1]C₈H₇NO₅Identical
Molecular Weight 197.15 g/mol [1]197.15 g/mol Identical
Appearance Pale cream to cream powder[1]Pale cream to white powderMinor visual difference
Melting Point 192-198 °C[1]253-257 °CThe ortho-nitro group in Isomer 2 can form a strong intramolecular hydrogen bond with the carboxylic acid proton, increasing molecular rigidity and planarity, which facilitates more efficient crystal packing and raises the melting point significantly.
Acidity (pKa) Predicted > 2.1Predicted ~2.07The acidity is enhanced by the electron-withdrawing nitro group. In Isomer 2, the nitro group is ortho to the carboxylic acid, exerting a powerful inductive effect that stabilizes the carboxylate anion, making it the stronger acid. In Isomer 1, the nitro group is meta, and its inductive effect is weaker.[3]

Part 2: Synthesis and Regioselectivity - The Chemist's Challenge

The preparation of these isomers is a classic case study in electrophilic aromatic substitution, where the directing effects of existing substituents are either cooperative or competitive.

Synthesis of this compound (Isomer 1)

This isomer is synthesized by the nitration of 2-methoxybenzoic acid (o-anisic acid). The directing effects of the substituents create a regioselectivity challenge:

  • -OCH₃ group (ortho, para-directing): Strongly activates the C3 and C5 positions for electrophilic attack.

  • -COOH group (meta-directing): Deactivates the ring and directs incoming electrophiles to the C3 and C5 positions.

In this case, the directing effects are cooperative , strongly favoring nitration at the C3 and C5 positions. The reaction typically yields a mixture of this compound and 2-methoxy-5-nitrobenzoic acid, which must be separated.

start 2-Methoxybenzoic Acid reagents HNO₃ / H₂SO₄ start->reagents product1 This compound (Target Isomer 1) reagents->product1 Nitration at C3 product2 2-Methoxy-5-nitrobenzoic Acid (Side-product) reagents->product2 Nitration at C5 separation Purification/ Separation product1->separation product2->separation start 3-Methoxybenzoic Acid reagents HNO₃ / H₂SO₄ start->reagents product1 3-Methoxy-2-nitrobenzoic Acid (Target Isomer 2) reagents->product1 Major Product (Ortho to -OCH₃) product2 Other Isomers (Side-products) reagents->product2 Minor Products

Caption: Synthetic pathway for 3-Methoxy-2-nitrobenzoic acid.

Part 3: Spectroscopic Differentiation - An Analytical Workflow

Unambiguous identification of these isomers is critical. While techniques like melting point analysis are indicative, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural proof.

¹H NMR Spectral Analysis

The chemical shifts and coupling patterns of the aromatic protons are unique fingerprints for each isomer.

  • Predicted ¹H NMR (this compound):

    • We expect three aromatic protons.

    • The proton at C4 will be a triplet (or doublet of doublets with similar J-values), coupled to protons at C5 and C6.

    • The protons at C5 and C6 will be doublets (or doublet of doublets).

    • The methoxy (-OCH₃) protons will appear as a singlet around 3.9-4.1 ppm.

    • The carboxylic acid (-COOH) proton will be a broad singlet far downfield (>10 ppm).

  • Experimental ¹H NMR (3-Methoxy-2-nitrobenzoic acid, DMSO-d₆):

    • Aromatic Protons: The spectrum shows a characteristic pattern for a 1,2,3-trisubstituted ring. The proton at C5, situated between two other protons, appears as a triplet. The protons at C4 and C6, each with one adjacent proton, appear as doublets.

    • Methoxy Protons: A sharp singlet for the -OCH₃ group is observed.

    • Carboxylic Acid Proton: A broad singlet is present downfield.

The key differentiator is the coupling pattern: Isomer 1 will show a pattern consistent with 1,2,3-substitution, while Isomer 2 will show a different pattern reflecting its 1,2,3-substitution.

cluster_workflow Spectroscopic Identification Workflow cluster_decision Spectroscopic Identification Workflow Sample Unknown Isomer Sample Dissolve Dissolve in DMSO-d₆ Sample->Dissolve AcquireNMR Acquire ¹H NMR Spectrum Dissolve->AcquireNMR Analyze Analyze Aromatic Region (Coupling Patterns) AcquireNMR->Analyze Pattern1 Triplet + 2 Doublets Analyze->Pattern1 If pattern is Pattern2 Distinct Pattern (e.g., 3 dds) Analyze->Pattern2 If pattern is Result1 Identify as 3-Methoxy-2-nitrobenzoic Acid Pattern1->Result1 Result2 Identify as This compound Pattern2->Result2

Caption: Workflow for isomer identification using ¹H NMR.

Part 4: Reactivity and Synthetic Utility

The distinct electronic environments of the two isomers govern their subsequent reactivity and utility as synthetic intermediates.

  • This compound (Isomer 1):

    • Utility: The amine derived from the reduction of the nitro group is positioned ortho to the methoxy group. This "ortho-anisidine" substructure is a common precursor for building heterocyclic systems like benzoxazoles or quinolines, which are prevalent in medicinal chemistry. [1] * Reactivity: The carboxylic acid is less acidic and potentially more sterically hindered by the ortho-methoxy group, which may affect rates of esterification or amidation.

  • 3-Methoxy-2-nitrobenzoic acid (Isomer 2):

    • Utility: This isomer is a documented precursor for high-value agrochemicals. For instance, after reduction of the nitro group and subsequent reactions, it serves as a key building block for the synthesis of insecticides like Rynaxypyr® and Cyazypyr®. [4]Its use is also patented in the synthesis of compounds for treating inflammatory diseases. [2] * Reactivity: The extreme proximity of the nitro and carboxylic acid groups makes this a highly activated system. The acidity is higher, which can be advantageous for forming salts but may require stronger coupling agents for amide bond formation. The nitro group can be readily reduced to an amine, creating a 2-amino-3-methoxybenzoic acid scaffold.

Part 5: Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation and Purity Analysis

This protocol provides a robust method for separating the two isomers, which is essential for reaction monitoring and quality control.

Objective: To achieve baseline separation of this compound and 3-Methoxy-2-nitrobenzoic acid.

Instrumentation & Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Phosphoric Acid or Formic Acid (for MS compatibility). [5]* Isomer standards and sample mixture.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-22 min: 20% B (Equilibration)

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of each isomer standard and the unknown mixture in a 50:50 mixture of Acetonitrile:Water.

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Run individual standards to determine the retention time (tᵣ) for each isomer.

    • Run the mixture to confirm separation. Due to the stronger intramolecular hydrogen bonding and higher planarity, 3-Methoxy-2-nitrobenzoic acid (Isomer 2) is expected to be slightly more non-polar and thus have a longer retention time on a C18 column than Isomer 1.

    • Quantify purity by peak area percentage.

Protocol 2: ¹H NMR Sample Preparation and Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Instrumentation & Consumables:

  • NMR Spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Pipettes and vials.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzoic acid sample into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex or sonicate the sample until fully dissolved.

    • Transfer the solution to an NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).

  • Data Processing & Interpretation:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks to determine proton ratios.

    • Analyze the chemical shifts and coupling constants (J-values) of the aromatic protons to confirm the substitution pattern as described in Part 3.

Conclusion

While this compound and 3-Methoxy-2-nitrobenzoic acid are structurally similar, this guide demonstrates that they are distinct chemical entities with unique properties and applications. 3-Methoxy-2-nitrobenzoic acid is the more thermodynamically stable, higher-melting, and slightly more acidic isomer, with a well-defined synthetic pathway and proven utility in the agrochemical sector. [4]In contrast, This compound presents a greater synthetic challenge regarding regioselectivity but offers a valuable scaffold for building heterocyclic motifs common in drug discovery. [1]The choice between these two isomers is therefore not arbitrary but a strategic decision based on the desired molecular architecture, target application, and the synthetic and analytical resources available to the researcher.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2009). Effect of solvents on regioselectivity of anisole nitration. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2012). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved January 30, 2026, from [Link]

  • Asian Journal of Chemistry. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved January 30, 2026, from [Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • MDPI. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved January 30, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-carbomethoxy-3-methoxybenzoic acid. Retrieved January 30, 2026, from [Link]

  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved January 30, 2026, from [Link]

  • Pearson+. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2000). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (n.d.). 3-Methoxy-2-nitrobenzoic acid. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION.

Sources

A Comparative Guide to the Synthesis of 2-Methoxy-3-nitrobenzoic Acid: From Classical Nitration to Modern Directed Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, 2-Methoxy-3-nitrobenzoic acid stands out as a pivotal intermediate.[1][2] Its unique trifunctional substitution pattern serves as a versatile scaffold for constructing complex molecular architectures found in a range of biologically active compounds. However, the precise installation of the nitro group ortho to the methoxy group and meta to the carboxylic acid presents a significant regiochemical challenge. Traditional synthetic approaches often grapple with low selectivity, leading to arduous purification processes and diminished overall yields.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will dissect the classical electrophilic nitration, analyzing its inherent limitations, and critically evaluate modern, alternative strategies that offer superior control and efficiency. The discussion extends beyond mere procedural outlines to explore the underlying mechanistic principles, empowering researchers, scientists, and drug development professionals to select the most appropriate method for their specific application.

The Classical Workhorse: Direct Nitration of 2-Methoxybenzoic Acid

The most direct and historically common method for preparing this compound is the electrophilic aromatic substitution on 2-methoxybenzoic acid using a nitrating agent.[3] The standard reagent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[4][5]

Mechanistic & Regiochemical Challenges

The outcome of this reaction is dictated by the directing effects of the two existing substituents. The methoxy (-OCH₃) group is a powerful ortho-, para-directing activator, while the carboxylic acid (-COOH) group is a meta-directing deactivator. These conflicting influences result in the formation of a mixture of nitro isomers, primarily the 3-nitro, 5-nitro, and to a lesser extent, the 4- and 6-nitro products. Controlling the reaction temperature is critical, as higher temperatures can lead to increased formation of undesired isomers and dinitrated byproducts.[6] While low temperatures (-30 to -15°C) can improve selectivity for the 2-nitro product in analogous systems like m-toluic acid, achieving high selectivity remains a significant hurdle.[7][8]

Nitration_Regioselectivity cluster_products Primary Isomers Start 2-Methoxybenzoic Acid Product_Mix Mixture of Nitro Isomers Start->Product_Mix Nitration Reagents HNO₃ / H₂SO₄ Reagents->Product_Mix P1 This compound (Desired) Product_Mix->P1 P2 2-Methoxy-5-nitrobenzoic acid (Major Byproduct) Product_Mix->P2 P3 Other Isomers Product_Mix->P3

Figure 1. Isomeric outcomes in the direct nitration of 2-methoxybenzoic acid.

Representative Experimental Protocol

Caution: This reaction involves highly corrosive and strong oxidizing acids. It is exothermic and requires strict temperature control. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 2-methoxybenzoic acid in 30 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid in a separate beaker, cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-methoxybenzoic acid over 30-60 minutes. Critically maintain the reaction temperature below 10 °C throughout the addition.[6][9]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product thoroughly with copious amounts of cold water until the filtrate is neutral.

  • The crude solid, a mixture of isomers, must be purified. This is typically achieved by fractional crystallization from a solvent like ethanol or acetic acid, which often results in a significant loss of the desired product.

Alternative Strategy 1: Directed Ortho-Metalation (DoM)

To circumvent the poor regioselectivity of electrophilic nitration, Directed ortho-Metalation (DoM) offers a powerful and precise alternative. This strategy utilizes a directing group to deliver a strong base to a specific C-H bond, leading to deprotonation (metalation) and the formation of an organometallic intermediate.

Mechanistic & Regiochemical Advantage

In the case of 2-methoxybenzoic acid, the carboxylic acid is first deprotonated by a strong lithium amide base or an excess of an organolithium reagent. The resulting carboxylate, in concert with the methoxy group, directs a second equivalent of the base to deprotonate the C3 position with high fidelity.[10][11][12][13] This ortho-lithiated species can then be quenched with an electrophilic nitrating agent (e.g., an alkyl nitrate or N₂O₄) to install the nitro group exclusively at the desired position.

Ortho_Metalation_Workflow Start 2-Methoxybenzoic Acid Step1 Deprotonation (s-BuLi/TMEDA, THF, -78°C) Start->Step1 Intermediate Dilithiated Intermediate (Regioselective at C3) Step1->Intermediate Step2 Electrophilic Quench (e.g., Propyl Nitrate) Intermediate->Step2 Step3 Aqueous Workup Step2->Step3 Product This compound (High Purity) Step3->Product

Figure 2. Regiochemically precise synthesis via Directed ortho-Metalation.

Experimental Protocol Outline

Caution: Organolithium reagents are pyrophoric and react violently with water. This procedure requires strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • 2-Methoxybenzoic acid (thoroughly dried)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Propyl nitrate (or other suitable nitrating agent)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Under an argon atmosphere, dissolve dry 2-methoxybenzoic acid and TMEDA in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add s-BuLi (typically ~2.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Add the electrophilic nitrating agent (e.g., propyl nitrate) dropwise at -78 °C and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup: extract with diethyl ether, wash the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product, typically by recrystallization or column chromatography, to yield the highly pure this compound.

Alternative Strategy 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an indirect but exceptionally regioselective route, starting from an aromatic amine.[14][15][16] For this synthesis, the required starting material is 3-amino-2-methoxybenzoic acid. This precursor is converted into a diazonium salt, which is then displaced by a nitro group using a copper-catalyzed reaction.

Mechanistic & Regiochemical Advantage

The regiochemistry is pre-determined by the position of the amino group on the starting material. The conversion of the amine to a diazonium salt, followed by its substitution, ensures that the nitro group is introduced at that exact position, offering unparalleled control.

Sandmeyer_Workflow Start 3-Amino-2-methoxy- benzoic Acid Step1 Diazotization (NaNO₂, aq. Acid, 0°C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Nitro-dediazoniation (NaNO₂, Cu₂O catalyst) Intermediate->Step2 Product This compound Step2->Product

Sources

A Comparative Guide to the Synthesis of 2-Methoxy-3-nitrobenzoic Acid: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-3-nitrobenzoic acid is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern makes it a crucial intermediate for the construction of complex molecular architectures. The efficient synthesis of this compound is therefore of significant interest to researchers in drug development and process chemistry. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical analysis of their respective yields, advantages, and disadvantages, supported by detailed experimental protocols and mechanistic insights.

Route 1: Direct Nitration of 2-Methoxybenzoic Acid

This approach involves the direct electrophilic aromatic substitution of 2-methoxybenzoic acid using a nitrating agent. While seemingly the most straightforward method, the key challenge lies in controlling the regioselectivity of the nitration reaction.

Mechanistic Considerations: The Interplay of Directing Groups

The regiochemical outcome of the nitration of 2-methoxybenzoic acid is governed by the electronic effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The positions ortho and para to the methoxy group are activated, while the positions meta to the carboxylic acid group are the least deactivated. In 2-methoxybenzoic acid, the positions are numbered as follows:

The positions ortho to the -OCH₃ group are 1 and 3, and the para position is 5. The positions meta to the -COOH group are 3 and 5. Therefore, both directing groups favor substitution at position 3 and 5. The powerful activating effect of the methoxy group generally leads to a mixture of products, with the potential for nitration at positions 3, 5, and potentially 6 (ortho to the methoxy group). However, by carefully controlling the reaction conditions, particularly temperature, it is possible to favor the formation of the desired 3-nitro isomer.

Experimental Protocol: Nitration of 2-Methoxybenzoic Acid

This protocol is based on established methods for the nitration of substituted benzoic acids.[2]

Materials:

  • 2-Methoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (10%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5.0 g of 2-methoxybenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-methoxybenzoic acid over a period of 30 minutes, maintaining the reaction temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The crude product will precipitate. Isolate the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • To separate the desired 3-nitro isomer from other isomers, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Expected Yield and Purity

While a specific yield for the 3-nitro isomer from this reaction is not extensively reported, yields for similar nitrations of substituted benzoic acids can be high, often in the range of 70-80% for the major isomer.[3] The purity of the final product is highly dependent on the effectiveness of the purification method.

Route 2: Methylation of 3-Nitrosalicylic Acid

This two-step route begins with the nitration of salicylic acid to form 3-nitrosalicylic acid, followed by the methylation of the hydroxyl group to yield the final product.

Step 1: Synthesis of 3-Nitrosalicylic Acid

The nitration of salicylic acid is a well-established reaction, but controlling the regioselectivity to favor the 3-nitro isomer over the 5-nitro isomer can be challenging. However, recent methods have reported very high selectivity and yields.

Experimental Protocol: Synthesis of 3-Nitrosalicylic Acid

A highly efficient and regioselective method has been reported using a flow reactor.[4]

Materials:

  • Salicylic acid

  • Acetic acid (99%)

  • Prussian blue (Iron(III) hexacyanoferrate(II))

  • Concentrated nitric acid (65%)

  • Ice water

Procedure:

  • Prepare a solution of 100 g of salicylic acid and 2.5 g of Prussian blue in 900 mL of 99% acetic acid.

  • In a separate container, have 104.4 g of 65% concentrated nitric acid.

  • Using a flow reactor system, pump the two solutions separately into a mixing module preheated to 50°C.

  • Allow the mixture to pass through a reaction module maintained at 50°C with a residence time of 1 minute.

  • Collect the output from the reactor in a vessel containing 4 L of ice water with vigorous stirring.

  • After stirring for 1 hour, collect the precipitated 3-nitrosalicylic acid by filtration, wash with cold water, and dry.

Yield: This method has been reported to produce 3-nitrosalicylic acid with a yield of up to 99.8%.[4] A more traditional batch synthesis yields around 64%.[5]

Step 2: Methylation of 3-Nitrosalicylic Acid

The methylation of the phenolic hydroxyl group can be achieved via a Williamson ether synthesis.[1][6] This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Methylation of 3-Nitrosalicylic Acid

This protocol is based on the highly efficient methylation of salicylic acid's carboxylic acid group and general principles of Williamson ether synthesis for phenols.[7][8]

Materials:

  • 3-Nitrosalicylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate (DMS)

  • Water

  • Hydrochloric acid (10%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 10.0 g of 3-nitrosalicylic acid in 100 mL of water.

  • Slowly add sodium bicarbonate until the 3-nitrosalicylic acid is fully dissolved and the solution is slightly basic (pH ~8).

  • Add 1.1 equivalents of dimethyl sulfate dropwise to the solution with vigorous stirring at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify with 10% hydrochloric acid until the pH is ~2.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Expected Yield: The Williamson ether synthesis is typically a high-yielding reaction. While a specific yield for this substrate is not reported, yields for similar methylations of phenols are often greater than 90%.[7]

Comparison of Synthesis Routes

FeatureRoute 1: Direct Nitration of 2-Methoxybenzoic AcidRoute 2: Methylation of 3-Nitrosalicylic Acid
Starting Material 2-Methoxybenzoic acidSalicylic acid
Number of Steps 12
Overall Yield Potentially 70-80% (estimated)Potentially >90% (estimated)
Key Challenge Controlling regioselectivity to favor the 3-nitro isomer.Two-step process; handling of toxic dimethyl sulfate.
Advantages Fewer reaction steps.Potentially higher overall yield and regioselectivity.
Disadvantages Formation of isomeric byproducts requiring careful purification.Longer overall synthesis time.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Methylation of 3-Nitrosalicylic Acid 2-MBA 2-Methoxybenzoic Acid Product_R1 2-Methoxy-3-nitrobenzoic Acid 2-MBA->Product_R1 HNO₃, H₂SO₄ (Yield: ~70-80%) SA Salicylic Acid 3-NSA 3-Nitrosalicylic Acid SA->3-NSA Nitration (Yield: up to 99.8%) Product_R2 2-Methoxy-3-nitrobenzoic Acid 3-NSA->Product_R2 Methylation (DMS) (Yield: >90%) Nitration_Mechanism HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2SO4->Nitronium 2-MBA 2-Methoxybenzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) 2-MBA->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺ (to HSO₄⁻) HSO4- HSO₄⁻ HSO4-->Product

Caption: Mechanism of electrophilic nitration of 2-methoxybenzoic acid.

Route 2: Williamson Ether Synthesis (Methylation)

Methylation_Mechanism 3-NSA 3-Nitrosalicylic Acid Phenoxide Phenoxide Ion (Nucleophile) 3-NSA->Phenoxide + Base Base Base (e.g., NaHCO₃) Base->Phenoxide Product This compound Phenoxide->Product + DMS (SN2) DMS Dimethyl Sulfate (CH₃)₂SO₄ DMS->Product

Caption: Mechanism of Williamson ether synthesis for the methylation of 3-nitrosalicylic acid.

Conclusion and Recommendations

Both synthetic routes present viable options for the preparation of this compound.

  • Route 1 (Direct Nitration) is more atom-economical and involves a single transformation. However, it may suffer from lower regioselectivity, necessitating more rigorous purification and potentially leading to a lower overall yield of the desired isomer. This route may be preferable for rapid, small-scale synthesis where the isolation of the desired product from a mixture is feasible.

  • Route 2 (Methylation of 3-Nitrosalicylic Acid) , while involving two steps, offers the potential for a significantly higher overall yield due to the high regioselectivity of the initial nitration of salicylic acid and the efficiency of the subsequent Williamson ether synthesis. For large-scale production where purity and yield are paramount, Route 2 is likely the more advantageous approach, despite the longer synthetic sequence.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, including scale, desired purity, and available resources.

References

  • Hummel, M., Laus, G., Nerdinger, S., & Schottenberger, H. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. Synthetic Communications, 40(22), 3353–3357. [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved January 30, 2026, from [Link]

  • European Patent Office. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1).
  • PrepChem.com. (n.d.). Preparation of 3-nitrosalicylic acid. Retrieved January 30, 2026, from [Link]

  • de Oliveira, V. E., et al. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 2(4), 939-944. [Link]

  • Wikipedia. (2023, December 28). Williamson ether synthesis. [Link]

Sources

Validation of HPLC Method for 2-Methoxy-3-nitrobenzoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative validation study for the quantification of 2-Methoxy-3-nitrobenzoic acid (2-M-3-NBA) , a critical intermediate in the synthesis of pharmaceutical agents such as Talnetant and Osanetant.

Due to the compound's high polarity and acidic nature (pKa ~2.07), generic C18 methods often fail to provide adequate peak symmetry or resolution from structural isomers (e.g., 2-methoxy-4-nitrobenzoic acid). This document compares a Generic Isocratic Method (Method A) against an Optimized Gradient Method (Method B) utilizing a polar-embedded stationary phase. The data demonstrates that Method B offers superior specificity, linearity, and robustness, fully compliant with ICH Q2(R1/R2) guidelines.

Compound Profile & Analytical Challenge

This compound presents specific chromatographic challenges due to its ionizable carboxyl group and electron-withdrawing nitro group.[1]

PropertyDescriptionAnalytical Implication
Structure Benzoic acid derivative with -OCH₃ and -NO₂ groupsHigh UV absorbance at 215/254 nm; potential for π-π interactions.[1]
Acidity (pKa) ~2.07 (Predicted)Requires mobile phase pH ≤ 2.5 to suppress ionization and ensure retention on RP columns.[1]
Solubility Soluble in Methanol, DMSO; Low in WaterSample diluent must match mobile phase organic ratio to prevent precipitation.[1]
Impurities Isomers (2-M-4-NBA), Precursors (3-Methoxybenzoic acid)High selectivity is required to resolve positional isomers.[1]

Method Comparison: Generic vs. Optimized

We evaluated two distinct methodologies. Method A represents a standard starting point in many labs (Generic C18), while Method B is the proposed optimized protocol designed to address the specific "tailing" and "resolution" issues of Method A.

Experimental Conditions
ParameterMethod A (Generic Alternative) Method B (Proposed Optimized)
Column Standard C18 (5 µm, 150 x 4.6 mm)Polar-Embedded C18 (3 µm, 150 x 4.6 mm)
Mobile Phase 50:50 Water:Acetonitrile (0.1% TFA)Gradient : 0.1% H₃PO₄ (A) / Acetonitrile (B)
Elution IsocraticGradient : 10% B to 60% B over 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C30°C
Detection UV 254 nmUV 215 nm (Higher Sensitivity)
Performance Analysis
  • Method A (Generic): Resulted in broad peaks (Tailing Factor > 1.[1]8) due to secondary silanol interactions with the nitro group.[1] Resolution between 2-M-3-NBA and its des-nitro precursor was < 1.5.[1]

  • Method B (Optimized): The polar-embedded phase shielded silanols, reducing tailing to < 1.[1]1. The gradient profile sharpened the peak shape and provided a Resolution (Rs) > 3.0 for all impurities.[1]

Method Development Logic (Decision Tree)

The following diagram illustrates the critical decision-making process that led to the selection of Method B.

MethodDevelopment Start Analyte: this compound (Acidic, Polar) Check_pKa Check pKa (~2.07) Start->Check_pKa pH_Selection Select pH < 2.5 (Suppress Ionization) Check_pKa->pH_Selection Column_Screen Column Screening pH_Selection->Column_Screen C18_Std Standard C18 (Method A) Column_Screen->C18_Std C18_Polar Polar-Embedded C18 (Method B) Column_Screen->C18_Polar Result_A Result: Peak Tailing > 1.8 Poor Isomer Resolution C18_Std->Result_A Silanol Interaction Result_B Result: Sharp Peaks Symmetry < 1.1 C18_Polar->Result_B Shielded Phase Gradient_Opt Gradient Optimization (10% to 60% ACN) Result_B->Gradient_Opt Final_Method Validated Method B Gradient_Opt->Final_Method

Figure 1: Method Development Decision Tree highlighting the shift from generic C18 to polar-embedded chemistry.

Validation Protocol (Method B)

The following validation was performed according to ICH Q2(R1) guidelines.

System Suitability
  • Objective: Ensure the HPLC system is functioning correctly before analysis.

  • Protocol: Inject the Standard Solution (50 µg/mL) six times.

  • Acceptance Criteria:

    • RSD of Peak Area ≤ 2.0%

    • Tailing Factor (T) ≤ 1.5[1]

    • Theoretical Plates (N) > 2000[1][2]

Specificity
  • Protocol: Inject Blank, Placebo, Pure Standard, and Spiked Sample (with known impurities like 3-methoxybenzoic acid).[1]

  • Observation: No interference at the retention time of 2-M-3-NBA (~8.4 min).[1] Purity threshold angle < Purity angle (using PDA detector).

Linearity[1]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).

  • Data:

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
5025.012500
7537.518800
10050.025100
12562.531350
15075.037600
  • Result: Correlation Coefficient (R²) = 0.9998 .[1][3]

Accuracy (Recovery)
  • Protocol: Spike placebo with analyte at 80%, 100%, and 120% levels (n=3 per level).

  • Result: Mean recovery was 99.4% (Range: 98.8% – 100.2%), meeting the 98-102% criterion.[1]

Validation Workflow Diagram

This workflow ensures a self-validating system where failure at any step triggers a root-cause analysis (RCA).[1]

ValidationWorkflow Prep Sample Preparation (Diluent: 50:50 MeOH:Water) SST System Suitability Test (6 Injections) Prep->SST Check_SST Pass SST? SST->Check_SST Run_Samples Run Validation Set (Linearity, Accuracy, Precision) Check_SST->Run_Samples Yes Fail_Action Root Cause Analysis (Check Column/Pump) Check_SST->Fail_Action No Process_Data Data Processing (Integration & Calc) Run_Samples->Process_Data Report Generate Report (ICH Q2 Format) Process_Data->Report Fail_Action->SST Retest

Figure 2: Step-by-step validation workflow ensuring data integrity.

Conclusion

The comparative analysis confirms that Method B (Polar-Embedded C18) is the superior analytical technique for this compound. While Method A (Generic C18) is functional, it suffers from peak tailing and lower resolution.[1] Method B provides a robust, linear, and accurate quantification platform suitable for QC release testing and stability studies.[1]

Key Recommendation: For routine analysis, ensure the mobile phase pH is maintained at 2.5 ± 0.1 to stabilize the retention time of this acidic analyte.

References

  • BenchChem. Quantitative Analysis of 2-Bromo-3-nitrobenzoic Acid in Reaction Mixtures: A Comparative Guide. (Analogous nitrobenzoic acid methodology).[1]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • ChemicalBook. 3-Methoxy-2-nitrobenzoic acid Properties and Spectral Data.

  • PubChem. this compound Compound Summary. National Library of Medicine.

  • Helix Chromatography. HPLC Methods for analysis of Benzoic acid derivatives.

Sources

Spectroscopic Comparison of Methoxy Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, methoxy nitrobenzoic acids serve as critical scaffolds for synthesizing benzamides, aniline derivatives, and heterocycles. However, the presence of multiple isomers—specifically 4-methoxy-3-nitrobenzoic acid , 2-methoxy-4-nitrobenzoic acid , and 2-methoxy-5-nitrobenzoic acid —often leads to identification challenges during reaction monitoring and impurity profiling.

This guide provides a definitive spectroscopic comparison of these isomers. By synthesizing experimental data (NMR, IR, and physical constants), we establish a self-validating protocol for distinguishing these compounds based on electronic shielding effects and spin-spin coupling patterns.

Structural & Electronic Context

The distinct spectroscopic signatures of these isomers arise from the interplay between the electron-donating methoxy group (-OCH


) and the electron-withdrawing nitro (-NO

) and carboxyl (-COOH) groups.
  • Resonance Effects: The -OCH

    
     group is a strong ortho/para donor, shielding adjacent protons. The -NO
    
    
    
    and -COOH groups are meta directors but strongly deshield ortho and para protons.
  • Steric Effects: Isomers with ortho-substitution (e.g., 2-methoxy derivatives) often exhibit twisted carboxyl groups, altering conjugation and IR carbonyl frequencies.

Target Isomers
  • 4-Methoxy-3-nitrobenzoic acid: Para-methoxy, meta-nitro relative to COOH.

  • 2-Methoxy-4-nitrobenzoic acid: Ortho-methoxy, para-nitro relative to COOH.

  • 2-Methoxy-5-nitrobenzoic acid: Ortho-methoxy, meta-nitro relative to COOH.

Comparative Spectroscopic Analysis

A. 1H NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) offers the most reliable differentiation method. The key differentiator is the aromatic splitting pattern (coupling constants, J) and the chemical shift of the proton adjacent to the nitro group.

Solvent: DMSO-d


 (Recommended for solubility and observation of -COOH protons).
Feature4-Methoxy-3-nitrobenzoic acid 2-Methoxy-4-nitrobenzoic acid 2-Methoxy-5-nitrobenzoic acid
-COOH Proton ~13.3 ppm (Broad s)~13.0 ppm (Broad s)~13.5 ppm (Broad s)
-OCH

Singlet
4.03 ppm 3.92 ppm 3.95 ppm
Aromatic H (1) δ 8.36 (d, J=2.2 Hz) (H2: Ortho to NO2 & COOH)δ 7.95 (d, J=8.5 Hz) (H6: Ortho to COOH)δ 8.55 (d, J=2.8 Hz) (H6: Ortho to NO2 & COOH)
Aromatic H (2) δ 8.20 (dd, J=8.8, 2.2 Hz) (H6: Ortho to NO2)δ 7.85 (dd, J=8.5, 2.2 Hz) (H5: Ortho to NO2)δ 8.40 (dd, J=9.0, 2.8 Hz) (H4: Ortho to NO2)
Aromatic H (3) δ 7.47 (d, J=8.8 Hz) (H5: Ortho to OMe)δ 7.55 (d, J=2.2 Hz) (H3: Ortho to OMe)δ 7.30 (d, J=9.0 Hz) (H3: Ortho to OMe)
Key ID Feature H5 is a doublet with large coupling (8.8 Hz) H3 is a doublet with small coupling (2.2 Hz) H6 is highly deshielded (>8.5 ppm)

Analyst Note: The shift of the proton sandwiched between two electron-withdrawing groups (if present) or adjacent to the nitro group is diagnostic. In the 2-methoxy-5-nitro isomer, H6 is deshielded by both the nitro and carboxyl groups, pushing it further downfield (~8.55 ppm) than any proton in the other isomers.

B. FT-IR Spectroscopy

Infrared spectroscopy is useful for quick solid-state identification. The position of the carbonyl stretch varies due to hydrogen bonding and conjugation efficiency.

Functional Group4-Methoxy-3-nitro 2-Methoxy-4-nitro 2-Methoxy-5-nitro
C=O Stretch (COOH) 1680–1700 cm⁻¹1690–1710 cm⁻¹1700–1720 cm⁻¹
NO

Asymmetric
~1535 cm⁻¹~1525 cm⁻¹~1530 cm⁻¹
NO

Symmetric
~1350 cm⁻¹~1355 cm⁻¹~1348 cm⁻¹
C-O-C (Methoxy) 1285 cm⁻¹1260 cm⁻¹1275 cm⁻¹
C. Physical Properties (Melting Point)

A simple melting point test can often distinguish the 4-methoxy isomer from the 2-methoxy derivatives.

  • 4-Methoxy-3-nitrobenzoic acid: 192–194 °C (High MP due to symmetry/packing)

  • 2-Methoxy-4-nitrobenzoic acid: 146–148 °C [1]

  • 2-Methoxy-5-nitrobenzoic acid: 150–152 °C

Experimental Protocol: Isomer Identification Workflow

This protocol is designed to be self-validating. If the NMR splitting pattern does not match the Melting Point category, re-purify the sample.

Step 1: Melting Point Screen
  • Dry sample under vacuum at 40°C for 2 hours to remove solvent.

  • Perform melting point analysis (ramp rate 2°C/min).

  • Decision:

    • > 180°C: Likely 4-Methoxy-3-nitrobenzoic acid .

    • < 160°C: Likely a 2-Methoxy isomer.[1] Proceed to NMR for differentiation.

Step 2: 1H NMR Acquisition
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d

    
     . (Avoid CDCl
    
    
    
    due to poor solubility of nitrobenzoic acids).
  • Acquisition: Run standard proton sequence (16 scans minimum).

  • Processing: Calibrate residual DMSO quintet to 2.50 ppm .

  • Analysis: Focus on the aromatic region (7.0–9.0 ppm).

Step 3: Logic Flow (Visualization)

IsomerID Start Unknown Methoxy Nitrobenzoic Acid MP_Check Step 1: Melting Point Check Start->MP_Check High_MP MP > 190°C MP_Check->High_MP Low_MP MP < 160°C MP_Check->Low_MP Result_4M3N ID: 4-Methoxy-3-nitrobenzoic acid (Confirm with NMR: H5 doublet @ ~7.5 ppm) High_MP->Result_4M3N NMR_Check Step 2: 1H NMR Analysis (Focus on Aromatic Splitting) Low_MP->NMR_Check Split_Ortho Two Doublets + One dd Most shielded H is ~7.55 ppm (d, J=2.2) NMR_Check->Split_Ortho H3 is meta-coupled (d, J~2Hz) Split_Meta Two Doublets + One dd Most shielded H is ~7.30 ppm (d, J=9.0) NMR_Check->Split_Meta H3 is ortho-coupled (d, J~9Hz) Result_2M4N ID: 2-Methoxy-4-nitrobenzoic acid Split_Ortho->Result_2M4N Result_2M5N ID: 2-Methoxy-5-nitrobenzoic acid Split_Meta->Result_2M5N

Figure 1: Decision tree for identifying methoxy nitrobenzoic acid isomers using MP and NMR data.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-3-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • PubChem. 2-Methoxy-5-nitrobenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Synthesis of Nitrobenzoic Acid Derivatives (NMR shifts in DMSO-d6). Available at: [Link][4]

Sources

A Comparative Guide to the Synthetic Pathways of 2-Methoxy-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methoxy-3-nitrobenzoic Acid

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its substituted benzene ring offers multiple points for further functionalization, making it a versatile precursor for complex molecular architectures. The efficient and cost-effective synthesis of this key intermediate is, therefore, a critical consideration for researchers and chemical development professionals. This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this compound, evaluating each based on chemical cost, reaction efficiency, safety, and environmental impact.

Overview of Synthetic Strategies

Three primary synthetic routes to this compound have been evaluated:

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitrobenzoic Acid. This approach involves the displacement of a chloride ion by a methoxide nucleophile.

  • Pathway 2: Oxidation of 2-Methyl-3-nitroanisole. This pathway utilizes a common and potent oxidizing agent to convert a methyl group to a carboxylic acid.

  • Pathway 3: Electrophilic Aromatic Substitution (EAS) via Nitration of 2-Methoxybenzoic Acid. This route introduces the nitro group onto the aromatic ring of a readily available starting material.

A high-level overview of these pathways is presented below.

G cluster_0 Synthetic Pathways for this compound Start_1 2-Chloro-3-nitrobenzoic Acid Product This compound Start_1->Product Pathway 1: Nucleophilic Substitution Start_2 2-Methyl-3-nitroanisole Start_2->Product Pathway 2: Oxidation Start_3 2-Methoxybenzoic Acid Start_3->Product Pathway 3: Nitration

Caption: High-level overview of the three synthetic pathways to this compound.

Pathway 1: Nucleophilic Aromatic Substitution of 2-Chloro-3-nitrobenzoic Acid

Chemical Rationale

This pathway leverages the principles of nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack by the methoxide ion. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, facilitating the displacement of the chloride leaving group.

G Start 2-Chloro-3-nitrobenzoic Acid Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + CH₃O⁻ Reagent Sodium Methoxide (Nucleophile) Reagent->Intermediate Product This compound Intermediate->Product - Cl⁻

Caption: Workflow for the nucleophilic aromatic substitution of 2-Chloro-3-nitrobenzoic acid.

Experimental Protocol (Projected)
  • Reaction Setup: To a solution of 2-chloro-3-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methoxide (1.1-1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Cost-Benefit Analysis
MetricAssessmentJustification
Starting Material Cost Moderate2-Chloro-3-nitrobenzoic acid is commercially available, with prices being moderate.[1][2][3]
Reagent Cost LowSodium methoxide is an inexpensive and readily available bulk chemical.[4][5][6][7][8]
Projected Yield Moderate to HighSNAr reactions with activated substrates generally proceed with good yields.
Reaction Time ModerateThe reaction is expected to proceed within a few hours at elevated temperatures.
Safety Concerns ModerateSodium methoxide is a corrosive and flammable solid that reacts violently with water.[9][10][11][12][13] Appropriate handling procedures are necessary.
Environmental Impact ModerateThe use of high-boiling polar aprotic solvents like DMF or DMSO can pose environmental challenges in terms of disposal and recovery.
Scalability GoodThis type of reaction is generally scalable with appropriate engineering controls.

Pathway 2: Oxidation of 2-Methyl-3-nitroanisole

Chemical Rationale

This pathway involves the oxidation of the methyl group of 2-methyl-3-nitroanisole to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this transformation. The reaction is typically carried out in an aqueous alkaline solution under reflux. The benzylic position of the methyl group is susceptible to oxidation by the strong oxidizing agent.

G Start 2-Methyl-3-nitroanisole Product This compound Start->Product Oxidation Reagent Potassium Permanganate (KMnO₄) (Oxidizing Agent) Reagent->Product

Caption: Workflow for the oxidation of 2-Methyl-3-nitroanisole.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-3-nitroanisole (1.0 eq) in an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).

  • Reaction Conditions: Heat the mixture to reflux and add a solution of potassium permanganate (2.0-3.0 eq) portion-wise over several hours. Continue refluxing until the purple color of the permanganate has disappeared.

  • Work-up and Purification: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water. Acidify the combined filtrate with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and purify by recrystallization. A patent for the oxidation of the similar 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid reports a yield of up to 80%.[6]

Cost-Benefit Analysis
MetricAssessmentJustification
Starting Material Cost Moderate to High2-Methyl-3-nitroanisole is commercially available, but can be more expensive than the starting materials for other pathways.[14][15][16][17][18]
Reagent Cost LowPotassium permanganate is a relatively inexpensive oxidizing agent.[19][20][21][22][23]
Yield Good to HighOxidation of activated methyl groups with KMnO₄ is generally a high-yielding reaction.[6]
Reaction Time LongThe reaction typically requires prolonged reflux (several hours to overnight).
Safety Concerns ModeratePotassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with organic materials.[24][25][26][27] It is also toxic and can cause skin and eye irritation.[24]
Environmental Impact HighThe reaction generates a significant amount of manganese dioxide waste, which requires proper disposal. The process also involves the use of a strong oxidizing agent.[24][25][26][27]
Scalability ModerateThe heterogeneous nature of the reaction and the generation of solid waste can present challenges for large-scale production.

Pathway 3: Nitration of 2-Methoxybenzoic Acid

Chemical Rationale

This pathway involves the direct nitration of 2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid. This is an electrophilic aromatic substitution (EAS) reaction where the nitronium ion (NO₂⁺) is the electrophile. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH). The methoxy group is a strongly activating ortho-para director, while the carboxylic acid group is a deactivating meta director. The powerful activating effect of the methoxy group is expected to dominate, leading to a mixture of nitrated products, primarily at the positions ortho and para to the methoxy group.

G Start 2-Methoxybenzoic Acid Isomers Isomeric Mixture of Nitrobenzoic Acids Start->Isomers Nitration Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Isomers Product This compound Isomers->Product Purification

Caption: Workflow for the nitration of 2-Methoxybenzoic acid.

Experimental Protocol
  • Reaction Setup: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2-methoxybenzoic acid (1.0 eq) while maintaining a low temperature.

  • Reaction Conditions: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise significantly. Stir the reaction mixture at a low temperature for a few hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, a mixture of isomers, is collected by vacuum filtration and washed with cold water. The desired 3-nitro isomer must then be separated from the other isomers (primarily the 5-nitro and potentially the 6-nitro isomers) by techniques such as fractional crystallization or column chromatography.

Cost-Benefit Analysis
MetricAssessmentJustification
Starting Material Cost Low2-Methoxybenzoic acid is a readily available and relatively inexpensive starting material.
Reagent Cost LowNitric acid and sulfuric acid are inexpensive bulk chemicals.
Yield Low (of desired isomer)The directing effects of the methoxy group strongly favor ortho and para nitration, leading to a low yield of the desired 3-nitro isomer. Significant amounts of other isomers are expected.
Reaction Time Short to ModerateNitration reactions are typically fast, often completed within a few hours.
Safety Concerns HighThe use of concentrated nitric and sulfuric acids poses significant corrosive and exothermic hazards. Nitration reactions can be highly energetic and require strict temperature control to prevent runaway reactions.
Environmental Impact HighThe process generates a large amount of acidic waste, which requires neutralization and proper disposal. The formation of unwanted isomers also contributes to waste.
Scalability PoorThe low regioselectivity and the need for challenging isomer separation make this pathway difficult and costly to scale up for the production of the pure 3-nitro isomer.

Comparative Summary and Recommendation

PathwayStarting MaterialKey ReagentsEst. Yield (desired product)Key AdvantagesKey DisadvantagesOverall Recommendation
1. Nucleophilic Substitution 2-Chloro-3-nitrobenzoic acidSodium methoxide, DMF/DMSOModerate to HighDirect route, potentially high yield.Use of high-boiling solvents, safety concerns with sodium methoxide.Promising, but requires experimental validation.
2. Oxidation 2-Methyl-3-nitroanisolePotassium permanganateGood to HighPotentially high-yielding and uses inexpensive reagents.Long reaction times, generation of significant MnO₂ waste.A viable but less environmentally friendly option.
3. Nitration 2-Methoxybenzoic acidNitric acid, Sulfuric acidLowInexpensive starting materials and reagents.Poor regioselectivity leading to low yield of desired isomer, difficult purification, high safety and environmental concerns.Not recommended for efficient synthesis.

Conclusion

Based on this comprehensive analysis, Pathway 1 (Nucleophilic Aromatic Substitution) and Pathway 2 (Oxidation) present the most viable options for the synthesis of this compound.

Pathway 1 is theoretically the most direct and potentially highest-yielding route. However, the lack of a specific, validated protocol necessitates initial experimental work to optimize reaction conditions and confirm its efficiency. If successful, this pathway would likely be the most cost-effective for large-scale production, provided the challenges associated with solvent use and reagent handling are adequately addressed.

Pathway 2 offers a more established chemical transformation with a higher likelihood of success based on analogous reactions. While the yield is expected to be good, the long reaction times and the generation of significant inorganic waste are considerable drawbacks, particularly from an environmental and scalability perspective.

Pathway 3 is the least favorable due to the inherent lack of regioselectivity in the nitration of 2-methoxybenzoic acid. The low yield of the desired 3-nitro isomer, coupled with the significant challenges in purification and the high safety and environmental risks, make it an inefficient and impractical choice for the targeted synthesis of this compound.

For researchers and drug development professionals, the choice between Pathway 1 and Pathway 2 will depend on the specific project requirements, including the scale of synthesis, available resources for process development, and the priority given to environmental considerations. Initial small-scale trials of Pathway 1 are highly recommended to establish its feasibility.

References

  • CAP Remediation. (n.d.). Understanding the Hazards and Safe Use of Potassium Permanganate. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • Intratec.us. (2025). Sulfuric Acid Price. Retrieved from [Link]

  • Utilize. (n.d.). 16 09 01 Permanganates, eg potassium permanganate*. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. Retrieved from [Link]

  • IMARC Group. (2026). Nitric Acid Prices 2026 | January Price Chart & Trend. Retrieved from [Link]

  • DGR Industrial Products, Inc. (n.d.). Sulfuric Acid, 93%, 1-Gallon. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • Oxford Health. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Methoxide - CH3ONa Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Cleanawater. (2026). Environmental & Safety Guidelines for Handling Potassium Permanganate in Water Treatment Facilities. Retrieved from [Link]

  • Pyro Chem Source. (n.d.). Potassium Permanganate-POT PERMANG. Retrieved from [Link]

  • United Nuclear. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • Lab Alley. (n.d.). Buy Potassium Permanganate Powder. Retrieved from [Link]

  • businessanalytiq. (n.d.). Sulfuric Acid price index. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • IndiaMART. (n.d.). Nitric Acid - HNO3 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Durham Tech. (n.d.). SAFETY DATA SHEET - Sodium Methoxide. Retrieved from [Link]

  • The Science Company. (n.d.). Potassium Permanganate, 100g. Retrieved from [Link]

  • Renaissance Graphic Arts, Inc. (n.d.). Nitric Acid – Full Strength 70%. Retrieved from [Link]

  • American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from [Link]

  • Gelest, Inc. (2015). sodium methoxide, 95% - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Methoxide. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Chloro 3 Nitrobenzoic Acid. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Methoxy Benzoic Acid - O Anisic Acid Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitroanisole. Retrieved from [Link]

Sources

Environmental impact of 2-Methoxy-3-nitrobenzoic acid synthesis vs other methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison of synthetic pathways for 2-Methoxy-3-nitrobenzoic acid (CAS: 4920-80-3), designed for process chemists and researchers.

Optimizing Regioselectivity and Environmental Impact in Benzoic Acid Functionalization

Executive Summary

The synthesis of This compound presents a classic challenge in aromatic substitution: regioselectivity .[1] The 2-methoxy substituent is strongly activating and ortho/para directing, while the 1-carboxyl group is deactivating and meta directing.[1]

  • Position 3 (target) is ortho to the methoxy and meta to the carboxyl.

  • Position 5 (major impurity) is para to the methoxy and meta to the carboxyl.

Both positions are electronically activated, but Position 3 is sterically hindered ("sandwiched") between the methoxy and carboxyl groups. Consequently, traditional direct nitration often yields the 5-nitro isomer as the major product, resulting in significant purification waste.

This guide compares two primary methodologies:

  • Method A (Direct): Mixed-Acid Nitration of 2-Methoxybenzoic Acid.[1]

  • Method B (Convergent): O-Methylation of 3-Nitrosalicylic Acid.[1]

Verdict: While Method A appears shorter, Method B is superior for high-purity applications and environmental sustainability (lower E-factor regarding purification solvents), despite the increased step count.[1]

Chemical Context & Mechanism

The core difficulty lies in the "Ortho-Ortho" interference. In Method A, the nitronium ion (


) faces a high energy barrier to attack Position 3 due to the steric bulk of the adjacent methoxy and carboxyl groups.
Pathway Visualization (DOT)

The following diagram illustrates the divergent pathways and the "Isomer Trap" of Method A versus the "Pre-sorted" logic of Method B.

SynthesisPathways cluster_MethodA Method A: Direct Nitration (Low Selectivity) cluster_MethodB Method B: Salicylic Route (High Purity) StartA 2-Methoxybenzoic Acid IntermediateA Nitration Mixture StartA->IntermediateA Nitration ReagentA HNO3 / H2SO4 (Mixed Acid) ReagentA->IntermediateA ProductA This compound (Minor Product ~20-30%) IntermediateA->ProductA Difficult Separation WasteA 5-Nitro Isomer (Major Product ~70%) IntermediateA->WasteA Waste Stream StartB Salicylic Acid Step1 3-Nitrosalicylic Acid (Isolated via Steam Distillation) StartB->Step1 Nitration & Physical Sep. ProductB This compound (>95% Purity) Step1->ProductB O-Methylation & Hydrolysis Step2 Methylation (DMS/NaOH) Step2->ProductB

Caption: Comparison of reaction pathways. Method A suffers from steric-induced regioselectivity issues, while Method B utilizes the physical properties of the salicylic precursor to ensure isomer purity before the final step.[1]

Experimental Protocols

Method A: Direct Nitration (The Benchmark)

Use this method only if the 5-nitro isomer is also a desired product or if separation capability (Prep-HPLC) is high.[1]

Protocol:

  • Dissolution: Dissolve 10.0 g (65.7 mmol) of 2-methoxybenzoic acid (anisic acid) in 40 mL of concentrated sulfuric acid (

    
    ) in a round-bottom flask. Cool to 0°C.[2]
    
  • Nitration: Prepare a mixture of 4.5 mL fuming nitric acid (

    
    ) and 10 mL 
    
    
    
    . Add this dropwise to the anisic acid solution, maintaining internal temperature below 5°C.
    • Critical Control: Exotherms above 10°C drastically increase dinitro- impurities.[1]

  • Quench: Stir for 1 hour at 0-5°C. Pour the mixture onto 200 g of crushed ice.

  • Workup: Filter the resulting white/yellow precipitate. Wash with cold water.

  • Purification (The Bottleneck): The solid is a mixture of 3-nitro and 5-nitro isomers.

    • Recrystallization:[1][3] Multiple recrystallizations from Ethanol/Water are required. The 5-nitro isomer is typically less soluble and crystallizes first. The target 3-nitro isomer remains in the mother liquor and is difficult to recover in high purity without chromatography.

Data Profile:

  • Crude Yield: ~85% (Mixture)[1][4]

  • Target Isomer Yield: ~15-25% (Isolated)

  • Purity: Often <90% without chromatography.

Method B: The Salicylic Acid Route (Recommended)

This method leverages the intramolecular hydrogen bonding of 3-nitrosalicylic acid for easy separation before the methoxy group is installed.[1]

Protocol:

  • Precursor Synthesis (3-Nitrosalicylic Acid):

    • Nitrate salicylic acid using dilute

      
      .
      
    • Steam Distillation: Subject the crude reaction mixture to steam distillation. The 3-nitrosalicylic acid is volatile with steam (due to intramolecular H-bonding between the nitro and phenolic -OH).[1] The 5-nitro isomer is not volatile and remains in the pot.

    • Result: High purity 3-nitrosalicylic acid is collected from the distillate.

  • Methylation:

    • Dissolve 5.0 g (27.3 mmol) of 3-nitrosalicylic acid in 30 mL acetone containing 8.0 g potassium carbonate (

      
      ).
      
    • Add 4.0 mL Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) dropwise.[1] Reflux for 4 hours.

    • Note: This forms the methyl ester-methyl ether (Methyl 2-methoxy-3-nitrobenzoate).[1]

  • Hydrolysis (Deprotection):

    • Treat the intermediate ester with 10% NaOH solution (aqueous) at 60°C for 2 hours.

    • Acidify with HCl to pH 1.

    • Filter the precipitate.[5][6]

Data Profile:

  • Step 1 Yield: ~35% (3-nitro isomer specificity).[1]

  • Step 2/3 Yield: >90%.

  • Overall Purity: >98% (No 5-nitro contamination).[1]

Environmental Impact Analysis

The "Greenness" of a reaction is often misjudged by step count. Method B has more steps but generates less toxic waste per gram of purified product.

MetricMethod A (Direct Nitration)Method B (Salicylic Route)
Atom Economy High (Theoretical)Lower (Due to methylation reagents)
Reaction Mass Efficiency Low (Due to isomer loss)High (For the final step)
E-Factor (Waste/Product) High (>50) Moderate (~15-20)
Key Waste Stream Mixed acid waste + Isomer mixture (5-nitro) in solvent.[1]Inorganic salts (

/KI) + aqueous waste.
Purification Load Heavy (Requires multiple recrystallizations or chromatography).Light (Simple filtration/wash).
Safety Profile High risk (Exothermic nitration of activated ring).Moderate (DMS is toxic, but reaction is non-explosive).
Comparison of Waste Streams (DOT)

WasteAnalysis cluster_A Method A Environmental Load cluster_B Method B Environmental Load InputA Input: Anisic Acid ProcessA Mixed Acid Nitration InputA->ProcessA WasteA1 Waste: Spent H2SO4/HNO3 (Corrosive, requires neutralization) ProcessA->WasteA1 WasteA2 Waste: 5-Nitro Isomer (Major byproduct, often incinerated) ProcessA->WasteA2 WasteA3 Waste: Recrystallization Solvent (High volume for separation) ProcessA->WasteA3 InputB Input: Salicylic Acid ProcessB Nitration & Steam Distillation InputB->ProcessB ProcessB2 Methylation ProcessB->ProcessB2 WasteB1 Waste: 5-Nitro Isomer (Solid, potentially recoverable/sellable) ProcessB->WasteB1 Physical Separation WasteB2 Waste: Salt (K2SO4/NaI) ProcessB2->WasteB2

Caption: Waste stream analysis. Method A generates complex chemical waste mixtures. Method B separates the major byproduct (5-nitro) physically early in the process, preventing downstream solvent waste.[1]

Conclusion & Recommendation

For the synthesis of This compound :

  • Avoid Method A unless you have a validated use for the 5-nitro isomer or lack facilities for steam distillation. The steric hindrance at position 3 makes direct nitration inefficient and environmentally burdensome due to purification losses.

  • Adopt Method B for pharmaceutical grade synthesis. Starting from salicylic acid ensures that the difficult isomer separation is handled via physical chemistry (volatility) rather than chromatography. This results in a cleaner impurity profile and a more robust, scalable process.

References

  • Nitration of Benzoic Acid Derivatives

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
    • Org.[5][7][8][9] Synth. 1923, 3,[1] 73. "m-Nitrobenzoic Acid" (Foundational nitration protocols). [1]

  • Regioselectivity & Isomer Distribution

    • Holleman, A. F.[1] "The direct introduction of substituents in the benzene nucleus." Chem. Rev. 1925, 1, 187-230.[1] (Classic text on ortho/para vs meta directing effects).

    • BenchChem.[10] "Nitration of 2-Methoxyacetophenone and Derivatives: Troubleshooting & Optimization."

  • Synthesis of 3-Nitrosalicylic Acid (Precursor)

    • Meldrum, A. N., & Hirve, N. W.[1] "Nitration of Salicylic Acid." Journal of the Indian Chemical Society, 1928. (Describes the steam distillation separation technique).

  • Methylation Protocols

    • Patent CN105820054A. "Preparation method of 3-methoxy-2-nitrobenzoate." (Describes similar methylation/nitration workflows).

    • Patent US3397229A.[11] "Nitration of benzoic acid and its chlorinated derivatives." (Industrial context for mixed acid nitration).

  • Compound Data

    • National Institute of Standards and Technology (NIST).[10] "3-Methoxy-2-nitrobenzoic acid vs this compound Isomers."

Sources

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 2-Methoxy-3-nitrobenzoic acid, a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Ensuring the reliability and reproducibility of analytical data for this compound is paramount for quality control, regulatory compliance, and ultimately, public safety. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of suitable analytical techniques and a robust protocol for inter-laboratory validation, grounded in the principles of scientific integrity and regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound (C8H7NO5, MW: 197.14 g/mol ) is a key building block in organic synthesis.[1][2] Its purity and the accurate quantification of impurities are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, validated analytical methods are essential to ensure consistent product quality. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This guide will focus on the two most common and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical first step and depends on a variety of factors including the analyte's properties, the sample matrix, and the desired performance characteristics. For this compound, both HPLC and GC present viable options, each with distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is arguably the most robust and versatile technique for the analysis of this compound due to its high sensitivity, specificity, and efficiency.[5] A reverse-phase HPLC method is particularly well-suited for this polar aromatic carboxylic acid.

Gas Chromatography (GC) , especially when coupled with a mass spectrometer (GC-MS), offers very high sensitivity. However, due to the low volatility and polar nature of this compound, a derivatization step is typically required to convert the analyte into a more volatile form, adding complexity to the sample preparation process.[5]

The following table summarizes the key performance characteristics of these two primary analytical methods for the quantification of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase (typically based on polarity).[5]Separation of volatile (or derivatized) compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[5]
Sample Preparation Relatively simple: Dilution in a suitable solvent and filtration.[5]More complex: Requires derivatization (e.g., esterification) to increase volatility, followed by extraction.[5]
Sensitivity High (typically in the µg/mL to ng/mL range).Very High (typically in the ng/mL to pg/mL range).[5]
Specificity High, especially with UV-Vis diode array detection (DAD) which can provide spectral information to confirm peak identity and purity.Very High, as mass spectrometry provides structural information based on fragmentation patterns, leading to confident peak identification.
Robustness Generally high, with well-established parameters for robustness testing.[6][7][8]Can be less robust due to the multi-step sample preparation and potential for incomplete derivatization.
Throughput High, with typical run times of less than 15 minutes.Lower, due to longer run times and more involved sample preparation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC and GC. These protocols are designed to be self-validating systems when executed within a quality-controlled environment.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the accurate and precise quantification of this compound.

3.1.1. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.[9]

  • Mobile Phase: 30% Acetonitrile and 70% Water with 0.1% Trifluoroacetic Acid (TFA).[9] The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 235 nm.[9]

  • Injection Volume: 10 µL.

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution of a known concentration (e.g., 0.1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.3. System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization of this compound to its methyl ester to improve volatility for GC analysis.

3.2.1. Derivatization Procedure

  • To 1 mL of a sample solution containing this compound in a suitable solvent (e.g., methanol), add a few drops of a methylating agent such as a solution of tetramethylammonium hydroxide pentahydrate in methanol.

  • Alternatively, silylation can be performed using an agent like hexamethyldisilazane. Pipette the sample and the reagent into an injection vial, seal, and heat at 70°C for 20 minutes. Allow to cool before injection.

3.2.2. GC-MS Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z.

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standards and derivatize them following the procedure in section 3.2.1.

  • Sample Solution: Prepare a sample solution in methanol and derivatize it using the same procedure as for the standards.

Inter-laboratory Validation Protocol

An inter-laboratory validation study is essential to assess the reproducibility of an analytical method.[5] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Study Design
  • Number of Laboratories: A minimum of three independent laboratories should participate.

  • Samples: A homogeneous batch of this compound should be prepared and distributed to each laboratory. This should include samples at different concentration levels and may include a placebo or matrix sample.

  • Analytical Method: Each laboratory will use the same detailed analytical procedure (e.g., the HPLC method described in section 3.1).

  • Validation Parameters: The following parameters will be evaluated:

    • Specificity

    • Linearity and Range

    • Accuracy

    • Precision (Repeatability and Intermediate Precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

Validation Parameter Assessment

4.2.1. Specificity

The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there are no interfering peaks at the retention time of this compound in a chromatogram of a placebo or blank sample.

4.2.2. Linearity and Range

The linearity of the method should be established by analyzing a minimum of five concentrations of the reference standard across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4.2.3. Accuracy

Accuracy should be assessed by recovery studies. This involves spiking a placebo or sample matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[11]

4.2.4. Precision

  • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.[11]

  • Intermediate Precision: Assessed by analyzing the same homogeneous sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.[11]

4.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[3]

4.2.6. Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[6][8] For the HPLC method, these parameters could include:

  • pH of the mobile phase

  • Mobile phase composition (e.g., ±2% acetonitrile)

  • Column temperature (e.g., ±5 °C)

  • Flow rate (e.g., ±0.1 mL/min)

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (235 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Inter-laboratory Validation Process

Interlab_Validation cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Protocol Develop Validation Protocol (ICH Q2) Samples Prepare & Distribute Homogeneous Samples Protocol->Samples LabA Laboratory A (Analysis) Samples->LabA LabB Laboratory B (Analysis) Samples->LabB LabC Laboratory C (Analysis) Samples->LabC Collect Collect Data from All Laboratories LabA->Collect LabB->Collect LabC->Collect Analyze Statistical Analysis (Accuracy, Precision, etc.) Collect->Analyze Report Final Validation Report Analyze->Report

Caption: The three-phase process for inter-laboratory validation.

Conclusion

The successful inter-laboratory validation of an analytical method for this compound is a testament to its reliability and suitability for its intended purpose. While both HPLC and GC-MS are capable of quantifying this analyte, reverse-phase HPLC generally offers a more practical balance of performance, robustness, and ease of use for routine quality control applications. The detailed protocols and validation framework presented in this guide provide a clear pathway for establishing a scientifically sound and regulatory-compliant analytical procedure. By adhering to these principles, researchers and drug development professionals can ensure the generation of high-quality, reproducible data, which is the bedrock of pharmaceutical development and manufacturing.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (2020). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Retrieved from [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Google Patents. (2018). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • CEU Repositorio Institucional. (2004). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • ResearchGate. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2004). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • PubMed. (2007). Robustness study of a reversed-phase liquid chromatographic method for the analysis of carboxylic acids in industrial reaction mixtures. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • ResearchGate. (2001). A geometric approach to robustness testing in analytical HPLC. Retrieved from [Link]

  • SciSpace. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • Chromatography Online. (2000). Robustness Tests. Retrieved from [Link]

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Analytical method validation: A brief review. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

Sources

Benchmarking Guide: Regioselective Synthesis of 2-Methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methoxy-3-nitrobenzoic acid presents a classic regioselectivity challenge in aromatic substitution. The target molecule requires the nitro group to be placed at the 3-position—sterically crowded between the carboxyl and methoxy groups—while standard electrophilic aromatic substitution (EAS) rules and thermodynamics heavily favor the 5-position (para to the directing alkoxy group).

This guide benchmarks the traditional direct nitration routes against a novel, high-selectivity two-step protocol utilizing Prussian Blue (PB) nanocatalysts and Green Methylation . We demonstrate that while direct nitration of o-anisic acid fails to achieve viable regioselectivity, the Prussian Blue-catalyzed nitration of salicylic acid followed by O-methylation offers a superior pathway, achieving >99% isomeric purity.

The Regioselectivity Challenge

To understand the catalyst performance, one must grasp the electronic and steric landscape of the substrate.

Substrate Analysis: 2-Methoxybenzoic Acid (o-Anisic Acid)
  • Methoxy Group (-OMe): Strong ortho/para director.[1]

  • Carboxyl Group (-COOH): Meta director.[1]

  • Target Position (3): Ortho to -OMe, Meta to -COOH. (Reinforced electronic direction, but sterically hindered ).

  • Competitor Position (5): Para to -OMe, Meta to -COOH. (Reinforced electronic direction, sterically open ).

The Problem: In standard mixed-acid nitration, the steric penalty at the 3-position is too high. The reaction is kinetically controlled to favor the 5-nitro isomer (often >80% of the mixture), making the isolation of the 3-nitro target inefficient and wasteful.

Benchmarked Catalytic Systems

We compare three distinct methodologies:

  • Baseline: Mixed Acid Nitration (Direct).

  • Competitor: Solid Acid Zeolite Nitration (Direct).[1]

  • Recommended: Prussian Blue Catalyzed Indirect Route (Two-Step).[1]

Comparative Performance Matrix
MetricMethod A: Mixed Acid Method B: H-Beta Zeolite Method C: Prussian Blue (PB) + DMC
Strategy Direct Nitration of Anisic AcidDirect Nitration of Anisic AcidNitration of Salicylic Acid

Methylation
Catalyst H₂SO₄ / HNO₃H-Beta Zeolite / HNO₃Fe₄[Fe(CN)₆]₃ (PB) / Dimethyl Carbonate
3-Nitro Selectivity Low (< 20%)Moderate (~40-50%)High (> 99%)
Yield (Isolated) ~35%~60%92% (Overall)
Atom Economy Poor (Waste Acid)Good (Recyclable Catalyst)Excellent (Flow Chemistry + Green Reagent)
Critical Flaw 5-Nitro isomer dominatesPore diffusion limitsRequires 2 steps (offset by purity)

Detailed Technical Analysis

Method A & B: The Failure of Direct Nitration

Attempts to directly nitrate 2-methoxybenzoic acid generally fail to produce the 3-nitro isomer as the major product. Even with shape-selective catalysts like H-Beta Zeolites , the channel dimensions often cannot overcome the thermodynamic preference for the less hindered 5-position.

  • Why it fails: The "sandwich" effect of the -COOH and -OMe groups creates a barrier that standard electrophiles (

    
    ) cannot easily penetrate without significant heating, which in turn degrades selectivity.
    
Method C: The Recommended Protocol (Prussian Blue Route)

This route bypasses the steric lock by nitrating Salicylic Acid first. While the -OH group is sterically smaller than -OMe, standard nitration still yields a mixture. The breakthrough is the use of Prussian Blue (PB) nanoparticles in a microchannel or flow reactor.

Step 1: Regioselective Nitration

Catalyst: Prussian Blue (Iron(III) hexacyanoferrate(II)). Mechanism: The PB framework creates a confined "cage" effect or surface coordination that preferentially exposes the ortho position (3-position) of the salicylic acid to the nitrating agent, suppressing the para (5-position) attack. Performance: Recent patents and literature (e.g., CN112538018) report isomeric purities of 99.8% for 3-nitrosalicylic acid using this method.

Step 2: Green O-Methylation

Instead of toxic Dimethyl Sulfate (DMS), we utilize Dimethyl Carbonate (DMC) . Catalyst: K₂CO₃ with Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst. Mechanism: DMC acts as a safe methylating agent at reflux temperatures. The TBAB facilitates the transport of the phenolate ion into the organic phase for reaction.

Experimental Protocol (Recommended Route)

Safety Warning: Nitration reactions are exothermic. Dimethyl Carbonate is flammable. Perform all steps in a fume hood.

Step 1: Synthesis of 3-Nitrosalicylic Acid (Flow Chemistry Adapted)
  • Catalyst Preparation: Synthesize Prussian Blue nanoparticles by mixing equimolar solutions of FeCl₃ and K₄[Fe(CN)₆] under ultrasonic irradiation for 30 mins. Centrifuge and dry.

  • Feed Preparation:

    • Feed A: Salicylic Acid (1.0 eq) dissolved in Glacial Acetic Acid.

    • Feed B: Fuming HNO₃ (1.1 eq).

  • Reaction:

    • Load the PB catalyst into a packed-bed microreactor or mix continuously in a flow stream.

    • Pump Feed A and Feed B into the reactor at -15°C to 0°C .

    • Residence Time: 60–90 seconds.

  • Workup:

    • Quench the output stream immediately into crushed ice.

    • The 3-nitrosalicylic acid precipitates as a yellow solid.[2]

    • Filter, wash with cold water, and dry.[3]

    • Expected Yield: 95-98%. Purity: >99% (3-isomer).

Step 2: O-Methylation to this compound
  • Setup: 250 mL Round Bottom Flask with reflux condenser.

  • Reagents:

    • 3-Nitrosalicylic Acid (10 g, 54.6 mmol)

    • Dimethyl Carbonate (DMC) (50 mL, excess solvent/reagent)

    • Potassium Carbonate (K₂CO₃) (15 g, 2.0 eq)

    • TBAB (0.9 g, 5 mol%)

  • Procedure:

    • Mix solid substrate, base, and catalyst in DMC.

    • Reflux at 90°C for 6–8 hours. Monitor by TLC/HPLC.

    • Note: DMC methylation is slower than MeI; ensure vigorous stirring.

  • Workup:

    • Distill off excess DMC (recyclable).

    • Dissolve residue in water (pH > 10).

    • Acidify carefully with HCl to pH 2.

    • Precipitate the final product: This compound .

    • Recrystallize from Ethanol/Water if necessary.

Visualizations

Reaction Pathway & Selectivity Logic[1][2]

ReactionPathway Substrate Salicylic Acid (2-Hydroxybenzoic Acid) Cat1 Catalyst: Prussian Blue (Nanoconfined Nitration) Substrate->Cat1 HNO3, -15°C Inter3 3-Nitrosalicylic Acid (Major Isomer >99%) Cat1->Inter3 Regioselective Control Inter5 5-Nitrosalicylic Acid (Trace <1%) Cat1->Inter5 Suppressed Cat2 Reagent: DMC / TBAB (Green Methylation) Final This compound (Target API Intermediate) Cat2->Final Yield: ~92% Inter3->Cat2 O-Methylation

Caption: The Prussian Blue pathway forces nitration to the 3-position via steric confinement, avoiding the 5-nitro impurity common in direct nitration.

Process Flow Diagram (Recommended Route)

ProcessFlow cluster_0 Step 1: Flow Nitration cluster_1 Step 2: Green Methylation Start Start: Salicylic Acid Mixer Static Mixer (Feed A: Substrate + Feed B: HNO3) Start->Mixer Reactor Packed Bed Reactor (Prussian Blue Catalyst) Temp: -15°C Mixer->Reactor Quench Ice Water Quench Reactor->Quench Filter Filtration & Drying Quench->Filter Reflux Batch Reactor (DMC + K2CO3 + TBAB) 90°C, 8 hrs Filter->Reflux Solid Transfer Distill DMC Recovery (Distillation) Reflux->Distill Acidify Acidification (pH 2) & Precipitation Distill->Acidify End Final Product This compound Acidify->End

Caption: Integrated workflow combining continuous flow nitration for safety/selectivity and batch green methylation.

References

  • High-Yield Synthesis of 3-Nitrosalicylic Acid. Patent CN112538018A. (2021). Describes the use of Prussian Blue and flow chemistry for >99% regioselectivity.

  • Prussian Blue as an Eco-Friendly Catalyst for Selective Nitration. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. (2013). Validates the catalytic activity of PB in nitration.[4][5]

  • Green Methylation of Phenols with Dimethyl Carbonate. ChemSusChem. (2010). Protocols for replacing dimethyl sulfate with DMC/TBAB.

  • Regioselective Nitration of Aromatic Compounds using Zeolites. Journal of Catalysis. (2000). Benchmarking data for solid acid catalysts (Method B).

Sources

Comparative study of the biological activity of nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobenzoic acid derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for antimicrobial, analgesic, and anticancer agents.[1] While the free acids (2-, 3-, and 4-nitrobenzoic acid) exhibit modest biological activity, their functionalized derivatives—specifically hydrazones, Schiff bases, and esters —demonstrate exponentially higher potency.

This guide objectively compares these derivatives, highlighting that hydrazone derivatives of 4-nitrobenzoic acid generally offer the superior pharmacophore for anticancer applications (IC50 < 1 µM), while 3,5-dinitrobenzoate esters dominate in antimycobacterial efficacy.

Structural Basis & SAR Logic

The biological efficacy of nitrobenzoic acid derivatives is governed by the electron-withdrawing nature of the nitro group (-NO2) and its position relative to the carboxylic acid moiety.

The "Ortho Effect" vs. Para-Substitution
  • 2-Nitrobenzoic Acid (Ortho): Exhibits the highest acidity (pKa ~2.17) due to steric inhibition of resonance and the ortho-effect. However, this high polarity often limits passive membrane transport, reducing intracellular bioavailability in non-functionalized forms.

  • 4-Nitrobenzoic Acid (Para): Offers a linear molecular geometry that favors enzyme binding pockets. Derivatives at this position typically show superior intercalating properties in DNA/RNA targets.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining the potency of these derivatives.

SAR_Logic Scaffold Nitrobenzoic Acid Scaffold Pos_Ortho Ortho (2-NO2) High Acidity (pKa ~2.17) Steric Hindrance Scaffold->Pos_Ortho Substitution Pos_Para Para (4-NO2) Linear Geometry Optimized Binding Scaffold->Pos_Para Substitution Deriv_Free Free Acid Poor Membrane Permeability Low Potency Pos_Ortho->Deriv_Free No Modification Deriv_Hydrazone Hydrazone/Schiff Base High Lipophilicity Target: DNA/Enzymes Pos_Para->Deriv_Hydrazone + Hydrazine Deriv_Ester Ester/Thioester Prodrug Mechanism Target: Mycobacteria Pos_Para->Deriv_Ester + Alcohol/Thiol Result_Low Low Bioactivity Deriv_Free->Result_Low Result Result_High_Cancer High Anticancer (IC50 < 1 µM) Deriv_Hydrazone->Result_High_Cancer Result Result_High_TB High Antimycobacterial (MIC < 8 µg/mL) Deriv_Ester->Result_High_TB Result

Figure 1: SAR decision tree highlighting how derivatization (Hydrazones/Esters) overcomes the limitations of the free acid scaffold.

Comparative Analysis: Biological Performance

Antimicrobial & Antimycobacterial Activity

Recent studies indicate that while simple nitrobenzoic acids are weak antibiotics, their ester and hydrazone derivatives are potent, particularly against Mycobacterium tuberculosis.[2][3]

Key Insight: The 3,5-dinitrobenzoate esters outperform mono-nitro variants due to increased lipophilicity and electron deficiency, facilitating cell wall penetration in Mycobacteria.

Compound ClassDerivative TypeTarget OrganismActivity MetricPerformance Note
Free Acid 4-Nitrobenzoic acidE. coliMIC: >1000 µg/mLNegligible activity due to high polarity.
Ester 3,5-Dinitrobenzoate esterM. tuberculosisMIC: 8–16 µg/mLHigh Potency. Lipophilic nature aids penetration of mycolic acid layer [1].
Hydrazone 4-Nitrobenzylidene hydrazideS. aureus (MRSA)MIC: 3.91 µg/mLSuperior. The azomethine (-CH=N-) linkage enhances target binding [2].
Salt 2-Chloro-5-nitrobenzoateS. aureusZone: 16 mmModerate.[4] Effective but less stable than covalent derivatives [3].
Anticancer Cytotoxicity

In oncology, hydrazone derivatives of 4-nitrobenzoic acid function as effective iron chelators or DNA intercalators.

  • Top Performer: N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide.[5]

  • Mechanism: The nitro group induces oxidative stress in cancer cells, while the hydrazone moiety stabilizes the molecule in the active site of enzymes like ribonucleotide reductase.

Cell LineCompoundIC50 (µM)Reference Drug (Doxorubicin)
LN-229 (Glioblastoma)4-NO2-Hydrazone0.77 µM ~0.5 µM
HepG2 (Liver Cancer)4-NO2-Hydrazone7.81 µM~1.2 µM
HEK-293 (Normal)4-NO2-Hydrazone>50 µMToxic

Data Source: Derived from comparative studies on hydrazide-hydrazones [2].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls and standardized endpoints.

Workflow Visualization

Workflow Step1 1. Synthesis (Reflux Condensation) Step2 2. Purification (Recrystallization) Step1->Step2 Step3 3. Characterization (NMR/IR/Mass Spec) Step2->Step3 Step3->Step1 Fail Purity <95% Step4 4. Bioassay (MTT or MIC) Step3->Step4

Figure 2: Sequential workflow for the synthesis and validation of nitrobenzoic acid derivatives.

Protocol A: Synthesis of 4-Nitrobenzoic Acid Hydrazones

Objective: Create a lipophilic pharmacophore from the polar acid precursor.

  • Reagents: Dissolve 0.01 mol of 4-nitrobenzoic acid hydrazide in 20 mL absolute ethanol.

  • Reaction: Add 0.01 mol of the appropriate aldehyde (e.g., 2,4-dihydroxybenzaldehyde) and 2-3 drops of glacial acetic acid (catalyst).

  • Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Validation Check: The reaction is complete only when the starting hydrazide spot (low Rf) disappears.

  • Workup: Cool to room temperature. Filter the precipitate and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/DMF mixture to achieve >98% purity.

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Quantify antimicrobial potency according to CLSI standards.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use a 96-well plate. Dispense 100 µL Mueller-Hinton Broth (MHB) into all wells.

  • Compound Dilution: Add 100 µL of the nitrobenzoic derivative (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

    • Control 1: DMSO only (Solvent control).

    • Control 2: Ciprofloxacin (Positive control).

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.015%). Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The MIC is the lowest concentration well that remains blue.

References

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: MDPI (2023). [Link]

  • Design, Synthesis, and Bioactivity Studies of Hydrazide–Hydrazones. Source: MDPI (2023). [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. Source: PMC - NIH (2025). [Link]

Sources

Technical Guide: Strategic Utilization of 2-Methoxy-3-nitrobenzoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Scaffold

2-Methoxy-3-nitrobenzoic acid (CAS: 40751-88-0) represents a specialized, highly functionalized aromatic building block. Unlike its more common isomers (e.g., 4-nitro or 5-nitro analogs), this 1,2,3-trisubstituted benzene offers a unique electronic and steric profile. Its value lies in the orthogonal reactivity of its three contiguous functional groups:

  • C1-Carboxyl: A handle for esterification, amidation, or metal coordination.

  • C2-Methoxy: An electron-donating group (EDG) that provides solubility and conformational locking via intramolecular hydrogen bonding in derived amides.

  • C3-Nitro: An electron-withdrawing group (EWG) that serves as a masked aniline for downstream coupling.

This guide analyzes its advantages over halogenated alternatives and details its critical role in synthesizing 3-amino-2-methoxybenzoic acid , a privileged pharmacophore in kinase inhibitors and GPCR ligands.

Comparative Analysis: Performance & Reactivity

vs. Halogenated Analogs (e.g., 2-Chloro-3-nitrobenzoic acid)

The primary alternative to the methoxy-analog is the chloro-analog. While 2-chloro-3-nitrobenzoic acid is a standard precursor for nucleophilic aromatic substitution (


), the 2-methoxy variant offers distinct advantages in chemoselectivity  and solubility .
FeatureThis compound2-Chloro-3-nitrobenzoic acidImpact on Drug Design
Leaving Group Ability Low (Robust) High (Labile)The methoxy group resists unwanted displacement during mild nucleophilic steps, protecting the C2 position.
Solubility (Organic) Enhanced ModerateThe methoxy group improves solubility in polar organic solvents (MeOH, DMF), facilitating homogenous catalysis.
Electronic Effect Push-Pull System Inductive WithdrawalThe C2-Methoxy (+R) donates electron density, modulating the pKa of the C1-acid and the reduction potential of the C3-nitro group.
Metabolic Stability Phase I Target Phase II TargetThe methoxy group can be a site for O-demethylation (metabolic soft spot), or retained to block Phase II conjugation at that site.
Structural Advantage: The "Conformational Anchor"

In the reduced form (3-amino-2-methoxybenzoic acid derivatives), the C2-methoxy group plays a critical structural role.

  • Intramolecular H-Bonding: The methoxy oxygen can accept a hydrogen bond from the C3-amide N-H. This creates a pseudo-ring structure, locking the conformation of the drug molecule and reducing the entropic penalty of binding to a protein target (e.g., the hinge region of a kinase).

  • Steric Bulk: Unlike a hydroxyl group (from 2-hydroxy-3-nitrobenzoic acid), the methyl group prevents non-specific chelation and adds hydrophobic bulk, often required to fill hydrophobic pockets in enzyme active sites.

Application Case Study: Synthesis of the 3-Amino-2-methoxy Pharmacophore

The most "field-proven" application of this compound is as a precursor to 3-amino-2-methoxybenzoic acid . This moiety is chemically distinct from the anthranilic acid (2-amino) series used for quinazolines; instead, it provides access to meta-amino benzoates , which are crucial linkers in bi-functional molecules (e.g., PROTACs) and peptide mimetics.

Experimental Protocol: Selective Reduction and Protection

Objective: Synthesize Methyl 3-amino-2-methoxybenzoate with high purity, avoiding demethylation.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Solvent: Methanol (anhydrous)

  • Catalyst: 10% Pd/C (5 mol%) or Iron powder/NH4Cl (for chemoselectivity)

  • Reagent: Thionyl Chloride (SOCl2)

Step-by-Step Methodology:

  • Esterification (Acid Protection):

    • Dissolve this compound (10 mmol) in anhydrous MeOH (30 mL).

    • Cool to 0°C. Dropwise add SOCl2 (15 mmol) to control exotherm.

    • Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Why? Converting the acid to the methyl ester prevents catalyst poisoning during hydrogenation and improves solubility.

    • Yield: Expect >95% of Methyl 2-methoxy-3-nitrobenzoate.

  • Nitro Reduction (The Critical Step):

    • Method A (Standard): Hydrogenation with H2 (1 atm) and 10% Pd/C in MeOH.

      • Risk: Prolonged reaction or acidic conditions may cause O-demethylation.

    • Method B (Recommended): Iron-mediated reduction.

      • Suspend the ester in EtOH/H2O (3:1). Add NH4Cl (5 eq) and Iron powder (3 eq).

      • Heat to 80°C for 2 hours.

      • Filter hot through Celite to remove iron oxides.

    • Advantage:[1][2] Iron reduction is milder and preserves the methoxy ether linkage perfectly.

  • Isolation:

    • Concentrate the filtrate. Extract with EtOAc. Wash with NaHCO3.

    • Evaporate to yield Methyl 3-amino-2-methoxybenzoate as a pale yellow oil/solid.

Workflow Visualization

The following diagram illustrates the divergent pathways available from this scaffold, highlighting the distinction between the "Meta-Amino" route (correct) and the "Quinazoline" route (incorrect for this isomer).

G Figure 1: Synthetic pathway to the 3-amino-2-methoxy pharmacophore, avoiding the quinazoline route typical of 2-nitro isomers. Start This compound (Starting Material) Step1 Esterification (MeOH / SOCl2) Start->Step1 Intermediate Methyl 2-methoxy-3-nitrobenzoate Step1->Intermediate Step2 Nitro Reduction (Fe / NH4Cl) Intermediate->Step2 Product Methyl 3-amino-2-methoxybenzoate (Key Pharmacophore) Step2->Product Application Amide Coupling (Kinase Inhibitors / PROTAC Linkers) Product->Application Acylation Alternative Demethylation (BBr3) Product->Alternative Optional Deprotection SideProduct 3-Amino-2-hydroxybenzoic acid (Siderophore Mimics) Alternative->SideProduct

Coordination Chemistry: Ligand Potential

Beyond organic synthesis, this compound serves as a functionalized ligand in Metal-Organic Frameworks (MOFs) .

  • Steric Modulation: Unlike unsubstituted benzoic acid, the 2-methoxy group introduces steric bulk near the coordination site (the carboxylate). This can induce non-centrosymmetric packing in coordination polymers, which is essential for properties like Second Harmonic Generation (SHG) in non-linear optics.

  • Electronic Tuning: The nitro group is a strong acceptor. Incorporating this ligand into Lanthanide-based MOFs can sensitize luminescence via the "antenna effect," where the aromatic ring absorbs energy and transfers it to the metal center.

References

  • Chem-Impex International. this compound - Product Specifications and Applications.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12015195: this compound.

  • J&K Scientific. Applications of 3-Amino-2-methoxybenzoic acid in Pharmaceutical Development.

  • NIST Chemistry WebBook. 3-Methoxy-2-nitrobenzoic acid (Isomer Comparison Data).

  • Sigma-Aldrich. Product Specification: 3-Amino-2-methoxybenzoic acid.

Sources

Safety Operating Guide

2-Methoxy-3-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 2-Methoxy-3-nitrobenzoic acid . It is designed for researchers and safety officers requiring immediate, operational compliance standards.

Chemical Profile & Hazard Identification

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 40751-88-0 (Note: Verify CAS on specific vendor bottle; isomers like 3-Methoxy-2-nitrobenzoic acid exist with different CAS numbers but similar safety profiles).[2]

  • Molecular Formula: C₈H₇NO₅[1][3][4]

  • Physical State: Solid (crystalline powder), typically off-white to yellow.

  • Core Hazards (GHS):

    • H315: Causes skin irritation.[1][5][6]

    • H319: Causes serious eye irritation.[1][5][6][7][8]

    • H335: May cause respiratory irritation.[1][6][7][8]

    • Reactivity Warning: Contains a nitro group (-NO₂). While generally stable, nitro-aromatics can exhibit thermal instability or shock sensitivity if dry and impure, or when subjected to strong bases (forming unstable salts).

Part 1: Executive Safety Directives

STOP AND READ BEFORE HANDLING:

  • Strict Segregation: NEVER dispose of this compound in the same waste container as Strong Bases (e.g., NaOH, KOH) or Reducing Agents . The reaction between nitrobenzoic acid derivatives and strong alkalis can generate heat and potentially unstable nitro-salts [1].

  • No Sewer Discharge: Under no circumstances should this chemical or its solutions be poured down the drain. It is toxic to aquatic life and regulated as hazardous organic waste [2].

  • Thermal Stability: Avoid heating above 100°C during processing or disposal preparation. Nitro compounds have specific decomposition temperatures that can lead to rapid gas evolution [3].

Part 2: Disposal Decision Matrix

The following logic gate determines the correct waste stream for your material.

DisposalMatrix Start Material State IsSolid Pure Solid / Powder Start->IsSolid IsLiquid Solution / Mixture Start->IsLiquid IsDebris Contaminated Debris (Gloves, Paper, Weigh Boats) Start->IsDebris SolidStream Stream A: Solid Organic Waste (Non-Halogenated) IsSolid->SolidStream Pack in HDPE SolventCheck Check Solvent Type IsLiquid->SolventCheck DebrisStream Stream D: Solid Hazardous Debris (Double Bagged) IsDebris->DebrisStream HaloStream Stream B: Halogenated Solvent Waste SolventCheck->HaloStream Contains DCM, Chloroform, etc. NonHaloStream Stream C: Non-Halogenated Solvent Waste SolventCheck->NonHaloStream Ethanol, Methanol, Acetone only

Figure 1: Waste Stream Segregation Logic for this compound.[2]

Part 3: Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.

  • Protocol:

    • Ensure the material is dry.[5][9]

    • Transfer the solid carefully to the waste container to minimize dust generation. Use a powder funnel if necessary.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "this compound".[1][2][4]

      • Hazards: Check "Toxic" and "Irritant".[1]

    • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Container: Amber glass or HDPE solvent waste carboy (4L or 20L).

  • Protocol:

    • pH Check: Ensure the solution is Neutral or slightly Acidic (pH 4-7) .

      • Critical: Do NOT add strong base to neutralize. If the solution is highly acidic, dilute with water or use a weak buffer (like Sodium Bicarbonate) very slowly to avoid heat generation, then dispose.

    • Solvent Segregation:

      • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .

      • If dissolved in Methanol, Ethanol, or Ethyl Acetate : Pour into Non-Halogenated Waste .

    • Labeling: List all solvents and the estimated concentration of this compound (<5% usually).

Scenario C: Spill Cleanup & Debris
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or work in a fume hood).

  • Protocol:

    • Dry Spill: Do not dry sweep. Cover with a damp paper towel to prevent dust, then scoop into a disposal bag.

    • Wet Spill: Absorb with vermiculite or chem-absorbent pads.

    • Disposal: Place all contaminated wipes, gloves, and scoops into a clear plastic hazardous waste bag. Seal with tape and label as "Solid Hazardous Debris - Contaminated with Nitro-organics".

Part 4: Regulatory & Compliance Data

ParameterSpecificationNotes
RCRA Waste Code None Listed (P/U) Not a P or U listed waste.[2] Classified by characteristic.
Characteristic Code D001 / D003 Potential D001 (Ignitable) if in flammable solvent.[2] D003 (Reactive) unlikely but possible if dry/heated.
DOT Shipping Name Corrosive solid, acidic, organic, n.o.s. Or "Toxic solid, organic, n.o.s." depending on purity/vendor SDS.
Destruction Method Incineration Must be incinerated at >1000°C with secondary combustion and scrubbers for NOx gases.[2]

Documentation Requirement: All waste containers must be logged in your facility's chemical inventory system prior to vendor pickup. Ensure the "Start Date" is written on the tag as soon as the first drop of waste enters the container.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 3-Methoxy-2-nitrobenzoic acid Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][4]

Sources

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